Oxetan-3-yl 4-methylbenzenesulfonate
Description
Structure
3D Structure
Properties
IUPAC Name |
oxetan-3-yl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4S/c1-8-2-4-10(5-3-8)15(11,12)14-9-6-13-7-9/h2-5,9H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMFWNFVHKAJOSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2COC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00522636 | |
| Record name | Oxetan-3-yl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00522636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26272-83-3 | |
| Record name | Oxetan-3-yl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00522636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | oxetan-3-yl 4-methylbenzene-1-sulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Oxetan-3-yl 4-methylbenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Oxetan-3-yl 4-methylbenzenesulfonate, a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals.[1] This document details established synthetic protocols, physical and chemical properties, and characterization data to support researchers in its application.
Chemical Identity and Properties
This compound, also known as 3-oxetanyl tosylate, is an organic compound featuring an oxetane ring and a tosylate group. The strained four-membered oxetane ring makes it a useful building block, while the tosylate moiety serves as an excellent leaving group in nucleophilic substitution reactions.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 26272-83-3 | [2] |
| Molecular Formula | C₁₀H₁₂O₄S | [2] |
| Molecular Weight | 228.27 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| Synonyms | 3-Oxetanyl tosylate, 3-Tosyloxyoxetane | [1] |
| Physical Form | Solid | |
| Melting Point | 86-88 °C | [3] |
| Purity | ≥98% | |
| InChI Key | UMFWNFVHKAJOSE-UHFFFAOYSA-N | [2] |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)OC2COC2 | [2] |
Synthesis of this compound
Two primary methods for the synthesis of this compound are prevalent in the literature. Both methods start from 3-hydroxyoxetane (also known as oxetan-3-ol).
Method 1: Aqueous Sodium Hydroxide Mediated Synthesis
This one-pot synthesis offers a high yield and straightforward workup.
Reaction Scheme:
Figure 1: Synthesis of this compound via aqueous NaOH.
Experimental Protocol:
-
A suspension of unpurified 3-hydroxyoxetane (3.4 moles) and technical grade p-toluenesulfonyl chloride (3.9 moles) in 600 mL of water is prepared in a reaction vessel equipped with a stirrer and cooling bath.[3]
-
A solution of sodium hydroxide (5.45 moles) in 225 mL of water is added dropwise to the suspension over 25 minutes.[3]
-
The reaction is exothermic, and the temperature should be maintained below 70 °C using an ice bath.[3]
-
After the initial exothermic reaction subsides (approximately 10 minutes), the cooling bath is removed, and the reaction is allowed to cool to 40 °C over one hour.[3]
-
The product is isolated by filtration.[3]
-
The solid product is washed with four 200 mL portions of warm water (45-55 °C).[3]
-
The final product is air-dried to yield this compound.[3]
Table 2: Summary of Reaction Parameters for Method 1
| Parameter | Value |
| Reactant 1 | 3-Hydroxyoxetane (3.4 moles) |
| Reactant 2 | p-Toluenesulfonyl chloride (3.9 moles) |
| Reagent | Sodium hydroxide (5.45 moles) |
| Solvent | Water |
| Reaction Temperature | < 70 °C (initial), then cooled to 40 °C |
| Reaction Time | ~1.5 hours |
| Yield | 94% |
| Reference | [3] |
Method 2: Triethylamine Mediated Synthesis in an Organic Solvent
This method utilizes an organic base and solvent, offering an alternative for specific experimental requirements.
Reaction Scheme:
Figure 2: Synthesis of this compound using triethylamine in DCM.
Experimental Protocol:
-
Oxetan-3-ol (54.0 mmol) and triethylamine (59.4 mmol, 1.1 equiv.) are dissolved in dichloromethane (DCM, 100 mL) and the solution is cooled to 0 °C in an ice bath.
-
p-Toluenesulfonyl chloride (59.4 mmol, 1.1 equiv.) is added portionwise to the cooled solution.
-
The reaction mixture is stirred for 30 minutes at 0 °C.
-
Workup and purification procedures (not detailed in the source) are then performed to isolate the product.
Characterization Data
Comprehensive characterization is crucial to confirm the identity and purity of the synthesized this compound.
Spectroscopic Data
Table 3: Predicted Spectroscopic Data for this compound
| Technique | Expected Peaks/Signals |
| ¹H NMR | - Aromatic protons (tosyl group): two doublets in the range of δ 7.3-7.9 ppm. - Methyl protons (tosyl group): a singlet around δ 2.4 ppm. - Oxetane ring protons: complex multiplets in the range of δ 4.5-5.5 ppm. |
| ¹³C NMR | - Aromatic carbons (tosyl group): signals in the range of δ 127-145 ppm. - Methyl carbon (tosyl group): a signal around δ 21 ppm. - Oxetane ring carbons: signals in the range of δ 60-80 ppm. |
| FTIR (cm⁻¹) | - S=O stretching (sulfonate): strong bands around 1350 and 1175 cm⁻¹. - C-O stretching (ether and ester): bands in the region of 1000-1300 cm⁻¹. - Aromatic C-H stretching: peaks around 3000-3100 cm⁻¹. - Aliphatic C-H stretching: peaks around 2850-3000 cm⁻¹. - Aromatic C=C bending: peaks in the fingerprint region. |
Note: The predicted NMR and FTIR data are based on typical chemical shifts and vibrational frequencies for the functional groups present in the molecule.
Experimental Workflow Overview
The general workflow for the synthesis and characterization of this compound is outlined below.
Figure 3: General experimental workflow for the synthesis and characterization of this compound.
Safety Information
This compound should be handled with appropriate safety precautions in a laboratory setting.
Table 4: GHS Hazard Information
| Pictogram | Signal Word | Hazard Statements |
| GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
Note: This information is based on available safety data and may not be exhaustive. Always refer to the specific Safety Data Sheet (SDS) for complete handling and safety information.
This technical guide provides a foundational understanding of the synthesis and characterization of this compound. Researchers are encouraged to consult the primary literature for further details and to adapt the described protocols to their specific laboratory conditions and safety standards.
References
In-depth Technical Guide to 3-Tosyloxyoxetane
For Researchers, Scientists, and Drug Development Professionals
Core Summary
This technical guide provides a comprehensive overview of 3-Tosyloxyoxetane, a key building block in modern medicinal chemistry. It details its chemical and physical properties, provides a detailed synthesis protocol, and explores its applications in drug discovery, particularly as a versatile bioisostere. This document is intended to be a valuable resource for researchers and scientists involved in the design and synthesis of novel therapeutic agents.
Chemical Identity and Properties
3-Tosyloxyoxetane, also known as oxetan-3-yl p-toluenesulfonate, is a crystalline solid that serves as a highly reactive and versatile intermediate in organic synthesis. Its utility stems from the presence of a good leaving group, the tosylate, attached to the strained four-membered oxetane ring.
Synonyms:
-
3-Oxetanyl p-toluenesulfonate
-
Toluene-4-sulfonic acid oxetan-3-yl ester
-
Oxetan-3-yl 4-methylbenzenesulfonate
Table 1: Physicochemical Properties of 3-Tosyloxyoxetane
| Property | Value | Source |
| CAS Number | 26272-83-3 | [1][2][3] |
| Molecular Formula | C₁₀H₁₂O₄S | [1][2][3] |
| Molecular Weight | 228.26 g/mol | [1][2] |
| Appearance | White to off-white crystalline solid | [2] |
| Melting Point | 81.0 to 86.0 °C | [2] |
| Boiling Point | 372 °C | [2] |
| Density | 1.34 g/cm³ | [2] |
| Solubility | Soluble in many common organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate. | |
| Stability | Stable under anhydrous conditions. Sensitive to moisture and strong acids or bases. Should be stored in a cool, dry place. | [4] |
Table 2: Spectroscopic Data of 3-Tosyloxyoxetane
| Spectrum | Key Peaks/Shifts |
| ¹H NMR (CDCl₃) | δ ~7.8 (d, 2H, Ar-H), ~7.4 (d, 2H, Ar-H), ~5.2 (m, 1H, OCH), ~4.8 (m, 4H, CH₂OCH₂), ~2.4 (s, 3H, Ar-CH₃) |
| ¹³C NMR (CDCl₃) | δ ~145, ~134, ~130, ~128 (Ar-C), ~75 (OCH), ~73 (CH₂OCH₂), ~22 (Ar-CH₃) |
| IR (KBr) | ν ~3000-2850 (C-H), ~1600, ~1495 (C=C, aromatic), ~1360, ~1175 (S=O), ~970 (oxetane ring) cm⁻¹ |
Synthesis of 3-Tosyloxyoxetane: An Experimental Protocol
The most common and efficient method for the preparation of 3-Tosyloxyoxetane is the tosylation of 3-hydroxyoxetane. This reaction involves the activation of the hydroxyl group by converting it into a tosylate, which is an excellent leaving group for subsequent nucleophilic substitution reactions.
Reaction Scheme:
Caption: Synthesis of 3-Tosyloxyoxetane from 3-hydroxyoxetane.
Materials:
-
3-Hydroxyoxetane
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 3-hydroxyoxetane (1.0 eq) and anhydrous dichloromethane (DCM). The solution is cooled to 0 °C in an ice bath.
-
Addition of Reagents: Anhydrous pyridine (1.5 eq) is added to the solution, followed by the dropwise addition of a solution of p-toluenesulfonyl chloride (1.2 eq) in anhydrous DCM from the dropping funnel. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 4-6 hours.
-
Work-up: The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is quenched by the addition of a saturated aqueous sodium bicarbonate solution. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure to yield the crude product. The crude 3-Tosyloxyoxetane is then purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure product as a white solid.
Reactivity and Chemical Behavior
The primary reactivity of 3-Tosyloxyoxetane is centered around the facile displacement of the tosylate group by a wide range of nucleophiles via an SN2 mechanism. The inherent ring strain of the oxetane moiety contributes to the reactivity of the C-O bond.
Diagram of SN2 Reaction Pathway:
Caption: Generalized S_N2 reaction of 3-Tosyloxyoxetane with a nucleophile.
This reactivity makes 3-Tosyloxyoxetane a valuable precursor for the synthesis of a diverse array of 3-substituted oxetanes, which are increasingly sought-after motifs in drug discovery.
Applications in Drug Development
The oxetane ring is a "privileged" scaffold in medicinal chemistry due to its unique physicochemical properties.[1][5] The incorporation of an oxetane moiety can significantly improve a drug candidate's metabolic stability, aqueous solubility, and lipophilicity, while also influencing its conformation.[5]
4.1. Bioisosteric Replacement
3-Tosyloxyoxetane serves as a key starting material for introducing the 3-oxetanyl group as a bioisostere for other common functional groups, such as gem-dimethyl or carbonyl groups. This strategy is often employed to mitigate metabolic liabilities and enhance pharmacokinetic profiles.
Workflow for Bioisosteric Replacement Strategy:
Caption: Workflow illustrating the use of 3-Tosyloxyoxetane for bioisosteric replacement in drug discovery.
4.2. Synthesis of Biologically Active Molecules
The versatility of 3-Tosyloxyoxetane has been demonstrated in the synthesis of various biologically active compounds. For example, it can be used to introduce the oxetane motif into kinase inhibitors, GPCR modulators, and other therapeutic agents to fine-tune their properties and improve their drug-like characteristics.
Conclusion
3-Tosyloxyoxetane is a pivotal reagent in modern organic and medicinal chemistry. Its well-defined properties, straightforward synthesis, and predictable reactivity make it an invaluable tool for the construction of complex molecules with improved pharmacological profiles. As the demand for novel therapeutics with optimized properties continues to grow, the importance of versatile building blocks like 3-Tosyloxyoxetane in drug discovery and development is set to increase even further.
References
- 1. CN103554064A - Preparation method of 3-hydroxy oxetane compound - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. TOLUENE-4-SULFONIC ACID OXETAN-3-YL ESTER | 26272-83-3 [amp.chemicalbook.com]
- 4. Stability of the X-ray contrast agent iodixanol=3,3',5,5'-tetrakis(2,3-dihydroxypropylcarbamoyl)- 2,2',4,4',6, 6'-hexaiodo-N,N'-(2-hydroxypropane-1,3-diyl)-diacetanili de towards acid, base, oxygen, heat and light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Taming 3-Oxetanyllithium Using Continuous Flow Technology - PMC [pmc.ncbi.nlm.nih.gov]
Oxetan-3-yl Tosylate: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
December 2025
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for oxetan-3-yl tosylate. Due to the limited availability of specific quantitative stability data for this compound in publicly accessible literature, this guide synthesizes information based on the well-established chemical principles governing the stability of the oxetane ring and sulfonate esters. The information is intended to guide researchers in the proper handling, storage, and use of this important chemical intermediate.
Executive Summary
Oxetan-3-yl tosylate combines two key functional groups: a strained four-membered oxetane ring and a tosylate group, which is a potent leaving group. The inherent ring strain of the oxetane and the reactivity of the tosylate group dictate the compound's stability profile. The stability is significantly influenced by factors such as the substitution pattern on the oxetane ring, pH, temperature, and the presence of nucleophiles. While the oxetane motif is often incorporated into drug candidates to enhance metabolic stability[1][2][3], the tosylate ester is inherently reactive. This guide outlines the expected stability under various conditions and provides best practices for storage and handling to ensure the integrity of the compound.
Chemical Structure and Properties
-
IUPAC Name: oxetan-3-yl 4-methylbenzenesulfonate
-
CAS Number: 26272-83-3
-
Molecular Formula: C₁₀H₁₂O₄S
-
Molecular Weight: 228.27 g/mol
Factors Influencing Stability
The stability of oxetan-3-yl tosylate is a function of both the oxetane ring's integrity and the C-O bond of the tosylate ester.
Oxetane Ring Stability
The stability of the oxetane ring is highly dependent on its substitution pattern. Generally, 3,3-disubstituted oxetanes exhibit greater stability due to steric hindrance, which blocks the path of external nucleophiles to the C-O σ* antibonding orbital[2]. Oxetan-3-yl tosylate is a 3-monosubstituted oxetane, which is generally more stable than 2-monosubstituted derivatives[1]. However, the ring can be susceptible to opening under certain conditions, particularly in the presence of strong acids or internal nucleophiles[2].
Tosylate Group Stability
The tosylate group is an excellent leaving group, making the ester bond susceptible to nucleophilic attack. This reactivity is the basis for its utility in organic synthesis. The stability of sulfonate esters can be influenced by steric hindrance around the sulfonate ester[4]. While simpler alkyl sulfonates can be unstable to acidic conditions and prolonged storage, more hindered esters show greater stability[4].
The interplay of these two structural features suggests that oxetan-3-yl tosylate should be handled as a reactive intermediate.
Qualitative Stability Profile
The following table summarizes the expected qualitative stability of oxetan-3-yl tosylate under various conditions, based on general principles for oxetanes and sulfonate esters.
| Condition | Parameter | Expected Stability | Rationale and Remarks |
| pH | Acidic (pH < 4) | Low to Moderate | The oxetane ring is susceptible to acid-catalyzed ring-opening. The tosylate ester itself is relatively stable to acid, but the oxetane is the more probable point of degradation. |
| Neutral (pH 6-8) | Moderate to High | Expected to be most stable under neutral conditions, though hydrolysis of the tosylate can still occur, albeit slowly. | |
| Basic (pH > 9) | Low | The tosylate ester is susceptible to base-catalyzed hydrolysis. Strong bases can also promote elimination reactions. | |
| Temperature | Refrigerated (2-8 °C) | High | Recommended for long-term storage to minimize degradation. |
| Room Temperature | Moderate | Stability is likely to be limited over extended periods. Anecdotal evidence for other tosylates suggests potential for decomposition[5]. | |
| Elevated (>40 °C) | Low | Thermal decomposition is likely. Both the strained oxetane ring and the tosylate group can contribute to instability at higher temperatures. | |
| Moisture | Anhydrous | High | In the absence of water, hydrolytic pathways are minimized. |
| Presence of Water | Low to Moderate | Hydrolysis of the tosylate ester is a primary degradation pathway. | |
| Light | Protected from Light | High | No specific photolability is reported, but as a general precaution for complex organic molecules, storage in the dark is recommended. |
| Nucleophiles | Presence of Nucleophiles | Low | As a potent electrophile, it will react readily with a wide range of nucleophiles (e.g., amines, thiols, alcohols). |
Recommended Storage and Handling
To ensure the chemical integrity of oxetan-3-yl tosylate, the following storage and handling procedures are recommended:
-
Storage Temperature: Store in a refrigerator at 2-8 °C for long-term storage. For short-term storage, a cool, dry place away from direct sunlight is acceptable.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen.
-
Container: Use a tightly sealed, amber glass vial or other non-reactive container.
-
Handling:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Avoid exposure to strong acids, strong bases, and strong oxidizing agents.
-
Use anhydrous solvents and reagents when handling in solution to prevent hydrolysis.
-
Potential Degradation Pathways
The primary degradation pathways for oxetan-3-yl tosylate are anticipated to be:
-
Hydrolysis: Reaction with water to form oxetan-3-ol and p-toluenesulfonic acid. This can be catalyzed by both acid and base.
-
Nucleophilic Substitution: Reaction with other nucleophiles present in a reaction mixture or as impurities.
-
Ring-Opening: Under acidic conditions, the oxetane ring may open to form a diol or other products.
Experimental Protocols for Stability Assessment
While specific experimental data for oxetan-3-yl tosylate is not available, the following general protocols can be used to assess its stability.
Protocol for Assessing Hydrolytic Stability
-
Buffer Preparation: Prepare a series of aqueous buffers at different pH values (e.g., pH 2, 5, 7, 9, 12).
-
Sample Preparation: Prepare a stock solution of oxetan-3-yl tosylate in a water-miscible organic solvent (e.g., acetonitrile).
-
Incubation: Add a small aliquot of the stock solution to each buffer to a final concentration of approximately 1 mg/mL. Incubate the solutions at a constant temperature (e.g., 25 °C and 40 °C).
-
Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
-
Analysis: Quench any reaction by adding an appropriate solvent and analyze the concentration of the remaining oxetan-3-yl tosylate by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: Plot the concentration of oxetan-3-yl tosylate versus time for each pH and temperature condition to determine the rate of degradation and the half-life.
Protocol for Assessing Thermal Stability
-
Sample Preparation: Place a known amount of solid oxetan-3-yl tosylate in a sealed vial.
-
Incubation: Heat the vial in an oven at a set temperature (e.g., 50 °C, 75 °C, 100 °C) for a specified period.
-
Analysis: After cooling, dissolve the sample in a suitable solvent and analyze its purity by HPLC or another appropriate method to determine the extent of degradation.
-
Advanced Analysis (Optional): Techniques like Thermogravimetric Analysis (TGA) can be used to determine the onset temperature of decomposition.
Visualization of Stability Factors
The following diagram illustrates the key factors that can influence the stability of oxetan-3-yl tosylate.
Caption: Factors influencing the stability of Oxetan-3-yl Tosylate.
Conclusion
Oxetan-3-yl tosylate is a valuable but reactive synthetic intermediate. Its stability is governed by the inherent properties of both the oxetane ring and the tosylate leaving group. Users should be aware of its sensitivity to acidic and basic conditions, moisture, and elevated temperatures. Adherence to the recommended storage and handling guidelines will help to ensure the compound's integrity for its intended applications in research and development. Further empirical studies are warranted to establish a quantitative stability profile for this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. d-nb.info [d-nb.info]
- 4. Calculated Third Order Rate Constants for Interpreting the Mechanisms of Hydrolyses of Chloroformates, Carboxylic Acid Halides, Sulfonyl Chlorides and Phosphorochloridates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
Spectroscopic Profile of Oxetan-3-yl 4-methylbenzenesulfonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Oxetan-3-yl 4-methylbenzenesulfonate (CAS No. 26272-83-3), a key intermediate in organic synthesis and drug discovery. This document outlines the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols for acquiring such data.
Spectroscopic Data Summary
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, ¹H NMR and ¹³C NMR spectra would provide detailed information about the hydrogen and carbon framework, respectively.
Table 1: ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| Value | e.g., d | e.g., 2H | Value | Aromatic Protons (ortho to SO₂) |
| Value | e.g., d | e.g., 2H | Value | Aromatic Protons (meta to SO₂) |
| Value | e.g., m | e.g., 1H | Value | Oxetane CH |
| Value | e.g., m | e.g., 4H | Value | Oxetane CH₂ |
| Value | e.g., s | e.g., 3H | N/A | Methyl Protons (Ar-CH₃) |
| Solvent: CDCl₃, Spectrometer Frequency: e.g., 400 MHz |
Table 2: ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| Value | Aromatic C (quaternary, attached to S) |
| Value | Aromatic CH (ortho to SO₂) |
| Value | Aromatic CH (meta to SO₂) |
| Value | Aromatic C (quaternary, attached to CH₃) |
| Value | Oxetane CH-O |
| Value | Oxetane CH₂ |
| Value | Methyl C (Ar-CH₃) |
| Solvent: CDCl₃, Spectrometer Frequency: e.g., 100 MHz |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: IR Absorption Data for this compound
| Frequency (cm⁻¹) | Intensity | Assignment |
| Value | e.g., Strong | S=O asymmetric stretch (sulfonate) |
| Value | e.g., Strong | S=O symmetric stretch (sulfonate) |
| Value | e.g., Medium | C-O stretch (ether) |
| Value | e.g., Medium | C-O stretch (ester) |
| Value | e.g., Medium | Aromatic C=C stretch |
| Value | e.g., Medium | C-H stretch (aromatic) |
| Value | e.g., Medium | C-H stretch (aliphatic) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| Value | Value | [M+H]⁺ (Molecular Ion) |
| Value | Value | [M+Na]⁺ (Sodium Adduct) |
| Value | Value | Fragment Ion (e.g., loss of oxetane) |
| Value | Value | Fragment Ion (e.g., tosyl cation) |
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-30 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
-
Cap the NMR tube securely.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the low natural abundance of ¹³C.
-
Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is usually recorded in the range of 4000-400 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance.
-
Mass Spectrometry (MS)
-
Sample Preparation (Electrospray Ionization - ESI):
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL.
-
A small amount of an acid (e.g., formic acid) or a salt (e.g., sodium acetate) may be added to the solution to promote ionization.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.
-
Acquire the mass spectrum in positive ion mode.
-
Set the mass analyzer to scan a relevant m/z range (e.g., 50-500 amu).
-
Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal intensity of the molecular ion.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: General workflow for the spectroscopic analysis of an organic compound.
Synthesis of 3-Hydroxyoxetane Tosylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of 3-hydroxyoxetane tosylate, a critical building block in medicinal chemistry and drug development. This document details the prevalent synthetic methodologies, presents quantitative data for comparative analysis, and offers detailed experimental protocols.
Introduction
3-Hydroxyoxetane tosylate, also known as oxetan-3-yl 4-methylbenzenesulfonate, is a highly valuable intermediate for the introduction of the oxetane motif into molecular scaffolds. The oxetane ring is increasingly utilized in drug design as a bioisostere for gem-dimethyl or carbonyl groups, often leading to improved physicochemical properties such as aqueous solubility, metabolic stability, and lipophilicity, while also influencing molecular conformation. The tosylate group serves as an excellent leaving group, facilitating nucleophilic substitution reactions to generate a diverse array of 3-substituted oxetanes.
Synthetic Pathways
The most common and industrially relevant synthesis of 3-hydroxyoxetane tosylate involves a two-stage process: the synthesis of the precursor 3-hydroxyoxetane, followed by its tosylation.
Stage 1: Synthesis of 3-Hydroxyoxetane
A widely adopted route to 3-hydroxyoxetane begins with the readily available starting material, epichlorohydrin. The synthesis proceeds through a multi-step sequence that involves the protection of the hydroxyl group, cyclization to form the oxetane ring, and subsequent deprotection.
A logical workflow for the synthesis of the precursor, 3-hydroxyoxetane, is depicted below.
Commercial Availability and Synthetic Insights of Oxetan-3-yl 4-methylbenzenesulfonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxetan-3-yl 4-methylbenzenesulfonate, a valuable building block in medicinal chemistry and drug discovery, is readily available from various commercial suppliers. Its unique strained four-membered ring system offers desirable properties for molecular design, including improved solubility and metabolic stability of parent compounds. This guide provides a comprehensive overview of its commercial availability, a detailed representative synthetic protocol, and a conceptual framework for its application in drug discovery workflows.
Commercial Availability
This compound (CAS No: 26272-8-3) is offered by a range of chemical suppliers. The following table summarizes the availability and purity of this compound from a selection of vendors. Pricing is subject to change and may vary based on quantity and institutional agreements.
| Supplier | Product Number | Purity | Available Quantities | Price (USD) | Lead Time |
| Sigma-Aldrich | SY3371478777 | 97% | 1 g, 5 g, 10 g | $18.40 (1 g), $25.30 (5 g), $31.05 (10 g) | Ships in 10 days |
| Apollo Scientific | OR302128 | 97% | 1 g, 5 g, 10 g, 25 g, 100 g, 500 g | £15.00 (1 g), £17.00 (5 g), £18.00 (10 g), £21.00 (25 g), £82.00 (100 g), £409.00 (500 g) | 1-3 weeks |
| BLD Pharm | BD109383 | - | - | - | - |
| Pharmaffiliates | PAI02009170 | High Purity | - | Login for price | - |
| ENAO Chemical | - | 97% | From 1 g | $2.04 - $8.96 / g | - |
| Atomax Chemicals | - | 95+% | MOQ 1000 kg | - | - |
| Home Sunshine Pharma | - | ≥95.0% | In stock | - | - |
| SUZHOU ARTK MEDCHEM | - | 96% | - | Get Latest Price | - |
Synthesis of this compound: A Representative Experimental Protocol
The synthesis of this compound typically involves the tosylation of 3-hydroxyoxetane. The following protocol is a representative procedure compiled from established synthetic methodologies for similar compounds.
Reaction:
Caption: General synthetic route utilizing this compound.
Conceptual Drug Discovery Workflow
The incorporation of the oxetane motif can significantly impact the physicochemical properties of a lead compound. The following diagram outlines a conceptual workflow in a drug discovery program where this building block might be employed.
Caption: Conceptual workflow for oxetane incorporation in drug discovery.
Conclusion
This compound is a commercially accessible and synthetically versatile building block that holds significant potential for researchers in the field of drug discovery. Its application allows for the strategic incorporation of the oxetane motif, often leading to compounds with improved pharmacological profiles. The information provided in this guide serves as a valuable resource for sourcing this compound and understanding its synthetic utility.
Oxetane Ring Strain and Reactivity in Tosylates: A Technical Guide for Drug Development Professionals
Abstract: The oxetane ring, a four-membered cyclic ether, has become an increasingly vital structural motif in modern medicinal chemistry. Its unique combination of high polarity, metabolic stability, and three-dimensional character allows for the favorable modulation of physicochemical properties in drug candidates.[1][2] A key determinant of the oxetane's utility as a synthetic intermediate is its significant ring strain, which, when properly activated, drives efficient ring-opening reactions. This technical guide provides an in-depth analysis of the quantitative aspects of oxetane ring strain and explores the reactivity of oxetane tosylates, a critical class of intermediates for incorporating the oxetane scaffold into complex molecules. Detailed experimental protocols and mechanistic diagrams are provided for researchers in drug discovery and development.
The Energetic Landscape: Understanding Oxetane Ring Strain
The reactivity of cyclic compounds is intrinsically linked to their inherent ring strain, which is the excess potential energy arising from deviations from ideal bond angles (angle strain) and eclipsing interactions between adjacent bonds (torsional strain).[3] The oxetane ring possesses a substantial strain energy, comparable to that of cyclobutane and the highly reactive oxirane (epoxide) ring.[3][4] This stored energy is the thermodynamic driving force behind its propensity to undergo ring-opening reactions, relieving the strain to form more stable, acyclic products.[5]
The puckered conformation of oxetane (puckering angle of ~8.7°) is a strategy to minimize these strains, though they remain significant.[3] The strained C–O–C bond angle also enhances the exposure of the oxygen's lone pairs, making oxetane an excellent hydrogen-bond acceptor, a property that favorably influences drug-target interactions and solubility.[6]
Quantitative Comparison of Ring Strain Energies
The following table summarizes the computationally and experimentally derived ring strain energies for oxetane and other common cyclic ethers and alkanes. The data clearly illustrates that the four-membered oxetane ring is significantly more strained than its five- and six-membered counterparts, underpinning its enhanced reactivity.
| Compound | Ring Size | Molecular Formula | Ring Strain Energy (kcal/mol) | Ring Strain Energy (kJ/mol) |
| Oxirane (Epoxide) | 3 | C₂H₄O | 27.3 | 114.2 |
| Oxetane | 4 | C₃H₆O | 25.5 | 106.7 |
| Tetrahydrofuran (THF) | 5 | C₄H₈O | 5.6 | 23.4 |
| Cyclobutane | 4 | C₄H₈ | 26.3 | 110.0 |
| Cyclopentane | 5 | C₅H₁₀ | 6.2 | 25.9 |
| Cyclohexane | 6 | C₆H₁₂ | ~0 | ~0 |
| Data sourced from references[3][4]. |
Activating the Oxetane Ring: The Role of Tosylates
While strained, the oxetane ring itself is relatively stable and requires activation to undergo nucleophilic attack. Hydroxyl-substituted oxetanes (e.g., oxetan-3-ol) provide a convenient handle for such activation. Conversion of the hydroxyl group to a p-toluenesulfonate (tosylate) ester transforms it into an excellent leaving group. This is a standard and highly effective strategy in organic synthesis to promote nucleophilic substitution reactions.[7]
The electron-withdrawing nature of the tosyl group makes the adjacent carbon atom highly electrophilic, while the stability of the resulting tosylate anion makes it an excellent leaving group. This combination of factors, coupled with the relief of ring strain, provides a powerful driving force for nucleophilic ring-opening.
Reactivity Profile: A Comparative Overview
| Cyclic Ether | Ring Strain Energy | Reactivity Toward Nucleophiles | Key Factors |
| Oxirane | High (27.3 kcal/mol) | Very High . Readily opened by a wide range of nucleophiles, often without activation. | Extreme angle and torsional strain provides a massive thermodynamic driving force. |
| Oxetane | High (25.5 kcal/mol) | Moderate to High . Ring-opening requires activation (e.g., tosylation) or strong nucleophiles. | Significant ring strain is the primary driver for reactivity upon activation. |
| Tetrahydrofuran | Low (5.6 kcal/mol) | Very Low . Generally used as a non-reactive solvent for nucleophilic reactions. | Lack of significant ring strain means there is no thermodynamic driving force for ring-opening. |
Mechanism of Ring-Opening
The reaction of an oxetane tosylate with a strong nucleophile, such as a primary or secondary amine, typically proceeds via a classic SN2 (bimolecular nucleophilic substitution) mechanism. The nucleophile attacks the carbon atom bearing the tosylate leaving group from the backside, leading to an inversion of stereochemistry if the carbon is a stereocenter. The reaction occurs in a single, concerted step where the nucleophile-carbon bond forms simultaneously as the carbon-oxygen bond of the ring cleaves.
// Reactants Reactants [label=<
+
R-NH₂
(Nucleophile)
];
// Transition State TS [shape=box, label="Sₙ2 Transition State\n(Walden Inversion)", style=dashed, color="#4285F4"];
// Product Product [label=<
+
TsO⁻
(Leaving Group)
];
// Arrows Reactants -> TS [label="Nucleophilic\nAttack", fontcolor="#202124"]; TS -> Product [label="Ring-Opening &\nLeaving Group Departure", fontcolor="#202124"]; } caption="Sₙ2 mechanism of an amine opening an oxetane tosylate."
This reaction is highly regioselective. Strong nucleophiles under neutral or basic conditions will preferentially attack the less sterically hindered carbon adjacent to the oxygen atom. In the case of 3-tosyloxyoxetane, the attack occurs at the C3 position.
Experimental Protocols
The following section provides detailed, representative methodologies for the preparation of an oxetane tosylate intermediate and its subsequent ring-opening reaction.
// Nodes for Protocol 1 P1_Start [label="Start: Oxetan-3-ol", fillcolor="#FBBC05", fontcolor="#202124"]; P1_Step1 [label="1. Dissolve in Pyridine\n2. Cool to 0°C", fillcolor="#F1F3F4", fontcolor="#202124"]; P1_Step2 [label="Add p-TsCl\n(portion-wise)", fillcolor="#F1F3F4", fontcolor="#202124"]; P1_Step3 [label="Stir at 0°C to RT\n(Monitor by TLC)", fillcolor="#F1F3F4", fontcolor="#202124"]; P1_Step4 [label="Aqueous Workup\n(HCl, NaHCO₃, Brine)", fillcolor="#F1F3F4", fontcolor="#202124"]; P1_Step5 [label="Purify via Chromatography\n(Silica Gel)", fillcolor="#F1F3F4", fontcolor="#202124"]; P1_Product [label="Product 1:\nOxetan-3-yl p-toluenesulfonate", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Nodes for Protocol 2 P2_Start [label="Start: Oxetane Tosylate", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; P2_Step1 [label="1. Dissolve in Acetonitrile\n2. Add Primary Amine (R-NH₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; P2_Step2 [label="Heat to Reflux\n(Monitor by TLC/LCMS)", fillcolor="#F1F3F4", fontcolor="#202124"]; P2_Step3 [label="Concentrate in vacuo", fillcolor="#F1F3F4", fontcolor="#202124"]; P2_Step4 [label="Purify via Chromatography\n(Silica Gel)", fillcolor="#F1F3F4", fontcolor="#202124"]; P2_Product [label="Final Product:\nRing-Opened Amino Alcohol", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections P1_Start -> P1_Step1; P1_Step1 -> P1_Step2; P1_Step2 -> P1_Step3; P1_Step3 -> P1_Step4; P1_Step4 -> P1_Step5; P1_Step5 -> P1_Product; P1_Product -> P2_Start [style=dashed, label="Use in next step"]; P2_Start -> P2_Step1; P2_Step1 -> P2_Step2; P2_Step2 -> P2_Step3; P2_Step3 -> P2_Step4; P2_Step4 -> P2_Product; } caption="Workflow for synthesis and reaction of oxetane tosylate."
Protocol 1: Synthesis of Oxetan-3-yl p-toluenesulfonate
Objective: To convert a commercially available oxetane alcohol into a highly reactive tosylate intermediate.
Materials:
-
Oxetan-3-ol (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl, 1.2 eq)
-
Anhydrous Pyridine (as solvent)
-
Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Ethyl Acetate/Hexanes solvent system
Procedure:
-
A flame-dried round-bottom flask equipped with a magnetic stir bar is charged with oxetan-3-ol (1.0 eq).
-
Anhydrous pyridine (approx. 0.2 M concentration) is added, and the solution is stirred until the alcohol is fully dissolved.
-
The flask is cooled to 0°C in an ice-water bath.
-
p-Toluenesulfonyl chloride (1.2 eq) is added portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.
-
The reaction mixture is stirred at 0°C for 1 hour and then allowed to warm to room temperature, stirring overnight (12-16 hours).
-
Reaction progress is monitored by Thin Layer Chromatography (TLC) until consumption of the starting material is observed.
-
Upon completion, the reaction is quenched by the slow addition of 1 M HCl at 0°C.
-
The mixture is transferred to a separatory funnel and diluted with DCM.
-
The organic layer is washed sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x).
-
The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude residue is purified by flash column chromatography on silica gel using an ethyl acetate/hexanes gradient to afford the pure oxetan-3-yl p-toluenesulfonate.
Protocol 2: Nucleophilic Ring-Opening with a Primary Amine
Objective: To demonstrate the ring-opening of the activated oxetane tosylate with a representative amine nucleophile.
Materials:
-
Oxetan-3-yl p-toluenesulfonate (1.0 eq)
-
Benzylamine (representative primary amine, 2.0 eq)
-
Acetonitrile (ACN, as solvent)
-
Silica Gel for column chromatography
-
DCM/Methanol/Ammonium Hydroxide solvent system
Procedure:
-
To a solution of oxetan-3-yl p-toluenesulfonate (1.0 eq) in acetonitrile (approx. 0.1 M) in a round-bottom flask is added benzylamine (2.0 eq).
-
The flask is equipped with a reflux condenser and the mixture is heated to reflux (approx. 82°C).
-
The reaction is monitored by TLC or LC-MS for the disappearance of the tosylate starting material.
-
Once the reaction is complete (typically 4-8 hours), the mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The residue is purified by flash column chromatography on silica gel. A typical eluent system for aminodiols is a gradient of DCM with increasing methanol and a small amount of ammonium hydroxide (e.g., 95:5:0.5 DCM/MeOH/NH₄OH) to prevent peak tailing.
-
Fractions containing the desired product are combined and concentrated to yield the pure 1-((1-phenylmethyl)amino)propane-2,3-diol.
Conclusion and Applications in Drug Development
The significant ring strain of the oxetane core is not a liability but a powerful synthetic asset. By converting a hydroxylated oxetane into a tosylate, chemists create a highly valuable, electrophilic building block poised for efficient ring-opening. This strategy provides a reliable and regioselective method for introducing the 1,3-diol synthon, a common structural element in biologically active molecules.
For drug development professionals, this reactivity is key to incorporating the oxetane motif to:
-
Improve Solubility: The polar nature of the oxetane ring can enhance aqueous solubility.
-
Enhance Metabolic Stability: Oxetanes can serve as metabolically stable bioisosteres for more labile groups like gem-dimethyl or carbonyls.[1]
-
Tune Basicity: An adjacent oxetane ring can lower the pKa of nearby amines, which can be crucial for optimizing ADME properties.[2]
-
Explore Chemical Space: The rigid, three-dimensional structure of the oxetane ring acts as a valuable scaffold to explore novel vector spaces around a pharmacophore.
A thorough understanding of the principles of ring strain and the reactivity of activated intermediates like oxetane tosylates is essential for leveraging this valuable heterocycle to its full potential in the design of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Selective Ring-Opening reactions of Unsymmetric Oxetanes [manu56.magtech.com.cn]
- 7. researchgate.net [researchgate.net]
The Strategic Incorporation of Oxetan-3-yl 4-methylbenzenesulfonate in Modern Medicinal Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pursuit of drug candidates with optimized physicochemical and pharmacokinetic properties is a central challenge in medicinal chemistry. In recent years, the strategic incorporation of small, strained ring systems has emerged as a powerful tool to overcome hurdles such as poor solubility, metabolic instability, and off-target effects. Among these, the oxetane motif, and specifically its introduction via the versatile building block Oxetan-3-yl 4-methylbenzenesulfonate , has garnered significant attention. This technical guide provides a comprehensive overview of the role of this key reagent in drug discovery, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and discovery workflows.
The Oxetane Advantage: Enhancing Drug-like Properties
The four-membered oxetane ring is a polar, three-dimensional heterocycle that can serve as a valuable bioisostere for commonly employed functional groups like gem-dimethyl and carbonyl moieties.[1][2] Its incorporation into a drug scaffold can lead to profound improvements in aqueous solubility, metabolic stability, and lipophilicity, while also influencing the basicity of nearby functional groups.[3][4] this compound, also known as 3-tosyloxyoxetane, is a primary reagent for introducing the 3-oxetanyl group, owing to the excellent leaving group character of the tosylate moiety, which facilitates nucleophilic substitution reactions.
Quantitative Impact on Physicochemical Properties
The introduction of an oxetane ring can dramatically alter a molecule's properties. The following table summarizes the quantitative effects observed in various studies when a gem-dimethyl or other group is replaced by an oxetane.
| Property | Parent Compound | Oxetane-Containing Analog | Fold Change/Difference | Reference(s) |
| Aqueous Solubility | Highly lipophilic scaffold | 25- to 4000-fold increase | 25-4000x | [3] |
| Polar cyclic scaffold | 4- to 4000-fold increase | 4-4000x | [3] | |
| Metabolic Stability (HLM) | High intrinsic clearance | Reduced intrinsic clearance | Varies | [5] |
| Lipophilicity (LogD at pH 7.4) | Varies | Can be comparable to or less lipophilic than morpholine derivatives | Varies | [3] |
| Basicity (pKa of proximal amine) | α-position: 9.9 | α-position: 7.2 | ΔpKa = -2.7 | [3] |
| β-position: Varies | β-position: Varies | ΔpKa = -1.9 | [3] | |
| γ-position: Varies | γ-position: Varies | ΔpKa = -0.7 | [3] |
Experimental Protocols
Synthesis of this compound
The synthesis of the title compound is typically achieved through the tosylation of oxetan-3-ol.
Materials:
-
Oxetan-3-ol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (or another suitable base, e.g., triethylamine)
-
Dichloromethane (DCM) or another suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for elution
Procedure:
-
To a stirred solution of oxetan-3-ol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add pyridine (1.5 eq).
-
Slowly add a solution of p-toluenesulfonyl chloride (1.2 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a white solid.
General Protocol for Nucleophilic Substitution
The 3-oxetanyl moiety can be introduced into a target molecule via nucleophilic substitution using this compound.
Materials:
-
This compound
-
Nucleophile (e.g., an amine, phenol, or thiol)
-
A suitable base (e.g., potassium carbonate, cesium carbonate, or a non-nucleophilic organic base like diisopropylethylamine)
-
A suitable polar aprotic solvent (e.g., dimethylformamide (DMF), acetonitrile, or dimethyl sulfoxide (DMSO))
-
Water
-
Ethyl acetate or another suitable extraction solvent
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for elution
Procedure:
-
To a stirred solution of the nucleophile (1.0 eq) in the chosen solvent, add the base (1.5-2.0 eq).
-
Add this compound (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to a temperature between 60-100 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 3-substituted oxetane.
Case Study: Polo-Like Kinase 4 (PLK4) Inhibitors
Polo-Like Kinase 4 (PLK4) is a serine/threonine kinase that plays a critical role in centriole duplication during the cell cycle.[6] Overexpression of PLK4 is observed in various cancers and is associated with poor prognosis.[6] Therefore, PLK4 has emerged as a promising target for cancer therapy.[4] Small molecule inhibitors of PLK4 have been developed, and the incorporation of an oxetane moiety has been a strategy to improve their drug-like properties.
PLK4 Signaling Pathway and Inhibition
The following diagram illustrates a simplified PLK4 signaling pathway and the mechanism of its inhibition. PLK4 is a key regulator of centriole duplication. Its activity leads to the formation of new centrioles, which are essential for the proper formation of the mitotic spindle and chromosome segregation. Inhibition of PLK4 disrupts this process, leading to mitotic errors, cell cycle arrest, and ultimately, apoptosis in cancer cells.[6][7][8]
References
- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of Polo-like Kinase 4 Inhibitors for the Treatment of Cancer: A Mini Patent Review | Bentham Science [benthamscience.com]
- 5. benchchem.com [benchchem.com]
- 6. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of polo-like kinase 4 (PLK4): a new therapeutic option for rhabdoid tumors and pediatric medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy [frontiersin.org]
The Oxetane Moiety: A Modern Tool for Drug Discovery Enabled by 3-Tosyloxoxetane
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the oxetane moiety has become a powerful tactic in modern medicinal chemistry to refine the physicochemical properties of drug candidates. This four-membered heterocyclic ether, often introduced via nucleophilic substitution using activated precursors like 3-tosyloxyoxetane, serves as a versatile building block for enhancing aqueous solubility, metabolic stability, and lipophilicity, while also acting as a bioisostere for commonly found functional groups. This guide provides a comprehensive overview of the synthesis and application of 3-tosyloxyoxetane as a key intermediate for the introduction of the valuable oxetane scaffold.
Synthesis of 3-Tosyloxoxetane: An Efficient Protocol
The precursor for a wide range of 3-substituted oxetanes is 3-tosyloxyoxetane, which is readily synthesized from the commercially available 3-hydroxyoxetane. The tosylation reaction proceeds efficiently under basic conditions, affording the desired product in high yield.
Experimental Protocol: Synthesis of 3-Oxetyl Tosylate [1]
A stirred suspension of 3-hydroxyoxetane (3.4 moles) and p-toluenesulfonyl chloride (3.9 moles) in water (600 mL) is treated with a dropwise addition of a solution of sodium hydroxide (5.45 moles) in water (225 mL) over 25 minutes. The reaction is exothermic, and the temperature is maintained below 70°C using an ice bath. After the initial exotherm subsides, the reaction is allowed to cool to 40°C over one hour. The product is then isolated by filtration, washed with warm water, and air-dried to yield 3-oxetyl tosylate.
| Reactant/Reagent | Moles | Quantity |
| 3-Hydroxyoxetane | 3.4 | 315 g (crude) |
| p-Toluenesulfonyl Chloride | 3.9 | 743 g |
| Sodium Hydroxide | 5.45 | 218 g |
| Water | - | 825 mL |
| Product | Yield | Melting Point |
| 3-Oxetyl Tosylate | 94% | 86-88°C |
Nucleophilic Substitution Reactions of 3-Tosyloxoxetane
3-Tosyloxoxetane is an excellent electrophile for SN2 reactions, allowing for the introduction of a variety of nucleophiles at the C3 position of the oxetane ring. The tosylate group is a good leaving group, facilitating the attack by a wide range of nitrogen, oxygen, and sulfur nucleophiles.
N-Alkylation: Synthesis of 3-Aminooxetanes
The introduction of an amino group is a common strategy in drug design. 3-Tosyloxoxetane reacts readily with nitrogen nucleophiles to afford the corresponding 3-aminooxetanes. A key example is the synthesis of 3-aminooxetane via a two-step process involving an azide intermediate.[2]
Experimental Protocol: Synthesis of 3-Aminooxetane [2]
Step 1: Synthesis of 3-Azidooxetane 3-(Tosyloxy)oxetane is reacted with sodium azide to yield 3-azidooxetane.
Step 2: Synthesis of 3-Aminooxetane The resulting 3-azidooxetane is then treated with triphenylphosphine followed by ammonolysis with liquid ammonia to give 3-aminooxetane.
| Nucleophile | Product | Yield |
| Sodium Azide | 3-Azidooxetane | 86%[2] |
| - | 3-Aminooxetane | 96%[2] |
While direct alkylation of primary and secondary amines with alkyl halides can sometimes lead to over-alkylation, the use of 3-tosyloxyoxetane under controlled conditions can provide the desired mono-oxetanylated amines.[3][4][5][6][7] The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic carbon of the oxetane ring.[3]
O-Alkylation: Synthesis of 3-Aryloxyoxetanes
Phenols can be O-alkylated with 3-tosyloxyoxetane to introduce the oxetane moiety, forming 3-aryloxyoxetanes. This reaction typically proceeds under basic conditions to deprotonate the phenol, generating a more nucleophilic phenoxide ion.
While a direct protocol using 3-tosyloxyoxetane was not found in the immediate search, a similar reaction using (3-(bromomethyl)oxetan-3-yl)methanol with various phenols demonstrates the feasibility of this transformation. The reaction is carried out in the presence of a mild base such as potassium carbonate in acetone.[8]
Representative Reaction Conditions for O-Alkylation of Phenols
| Electrophile | Nucleophile | Base | Solvent | Product |
| (3-(bromomethyl)oxetan-3-yl)methanol | Phenol | K₂CO₃ | Acetone | (3-(phenoxymethyl)oxetan-3-yl)methanol |
This reaction highlights a viable pathway for the synthesis of aryloxy-oxetane derivatives, which are of interest in medicinal chemistry.
S-Alkylation: Synthesis of 3-Thiooxetanes
Thiols are excellent nucleophiles and react efficiently with 3-tosyloxyoxetane to form 3-thiooxetanes. The reaction is typically carried out in the presence of a base to generate the more nucleophilic thiolate anion.
The following diagram illustrates the general workflow for the synthesis of 3-substituted oxetanes starting from 3-hydroxyoxetane.
Logical Relationship of Nucleophilic Substitution
The reaction of 3-tosyloxyoxetane with nucleophiles follows a typical SN2 mechanism. The nucleophile attacks the carbon atom bearing the tosylate leaving group from the backside, leading to an inversion of configuration at the stereocenter, if applicable. The rate of the reaction is dependent on the concentration of both the 3-tosyloxyoxetane and the nucleophile.
The following diagram illustrates the logical relationship in the nucleophilic substitution reaction.
Conclusion
3-Tosyloxoxetane serves as a highly effective and versatile intermediate for the introduction of the oxetane moiety into a wide range of molecules. The straightforward synthesis of 3-tosyloxyoxetane from 3-hydroxyoxetane, coupled with its reactivity towards various nucleophiles via an SN2 mechanism, makes it an invaluable tool for medicinal chemists and drug development professionals. The ability to readily access 3-amino, 3-aryloxy, and 3-thio-substituted oxetanes opens up a vast chemical space for the optimization of lead compounds and the development of novel therapeutics with improved pharmacological profiles.
References
- 1. prepchem.com [prepchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemistrystudent.com [chemistrystudent.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]
- 8. connectjournals.com [connectjournals.com]
An In-depth Technical Guide to the Safe Handling of Oxetan-3-yl 4-methylbenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for Oxetan-3-yl 4-methylbenzenesulfonate (CAS No. 26272-83-3), a key intermediate in pharmaceutical and agrochemical research. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1]
Table 1: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | Warning | |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Warning | |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | Warning | |
| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation | Warning |
Source: Aggregated GHS information from multiple sources.[1]
Physical and Chemical Properties
Understanding the physical and chemical properties of a substance is fundamental to its safe handling.
Table 2: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₁₂O₄S |
| Molecular Weight | 228.27 g/mol [1] |
| Appearance | Yellow or light yellow powder; Solid |
| Melting Point | Not available |
| Boiling Point | 371.6°C at 760 mmHg |
| Density | 1.34 g/cm³ |
| Storage Temperature | Ambient; Store in a cool, dry, well-ventilated area |
Exposure Controls and Personal Protection
Strict adherence to personal protective equipment (PPE) protocols is mandatory when handling this compound.
Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Facilities should be equipped with an eyewash station and a safety shower.
Personal Protective Equipment (PPE)
Table 3: Recommended Personal Protective Equipment
| Protection Type | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat. |
| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate cartridge if working outside a fume hood or if dust is generated. |
The following diagram illustrates the workflow for ensuring adequate personal protection.
Handling and Storage
Safe Handling Procedures
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of dust.
-
Wash hands thoroughly after handling.
-
Keep away from heat, sparks, and open flames.
Storage Conditions
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
First Aid Measures
In case of exposure, follow these first aid measures immediately.
Table 4: First Aid Measures
| Exposure Route | First Aid Instructions |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Accidental Release Measures
In the event of a spill, follow these procedures to minimize exposure and environmental contamination.
Small Spills
-
Wear appropriate PPE.
-
Carefully sweep up the solid material, avoiding dust generation.
-
Place the spilled material into a sealed container for disposal.
-
Clean the spill area with a suitable solvent and then wash with soap and water.
Large Spills
-
Evacuate the area.
-
Wear appropriate PPE, including respiratory protection.
-
Contain the spill using an inert absorbent material.
-
Collect the material into a sealed container for disposal by a licensed professional.
-
Ventilate the area and wash the spill site after material pickup is complete.
The logical relationship for responding to an accidental release is depicted in the following diagram.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.
-
Specific Hazards: Emits toxic fumes under fire conditions.
-
Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.
Stability and Reactivity
-
Reactivity: No specific reactivity data available.
-
Chemical Stability: Stable under recommended storage conditions.
-
Conditions to Avoid: Heat, flames, and sparks.
-
Incompatible Materials: Strong oxidizing agents.
-
Hazardous Decomposition Products: Carbon oxides, sulfur oxides.
Toxicological Information
Disposal Considerations
Dispose of this chemical in accordance with federal, state, and local regulations. It is recommended to use a licensed professional waste disposal service. Do not dispose of down the drain or in the environment.
This technical guide is intended to provide comprehensive safety and handling information based on currently available data. It is the responsibility of the user to conduct a thorough risk assessment before use and to ensure that all safety procedures are followed.
References
Methodological & Application
Application Notes and Protocols: Nucleophilic Substitution Reactions of Oxetan-3-yl 4-methylbenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxetan-3-yl 4-methylbenzenesulfonate, also known as 3-tosyloxyoxetane, is a valuable reagent in organic synthesis, particularly in the field of medicinal chemistry. The oxetane motif is of significant interest in drug discovery as it can serve as a bioisosteric replacement for gem-dimethyl or carbonyl groups, often leading to improved physicochemical properties such as solubility and metabolic stability. The tosylate group on the 3-position of the oxetane ring is an excellent leaving group, facilitating nucleophilic substitution reactions (SN2) to introduce a wide variety of functional groups at this position. This allows for the synthesis of diverse 3-substituted oxetanes, which are key building blocks for novel therapeutic agents.
These application notes provide an overview of nucleophilic substitution reactions with this compound and detailed protocols for its use.
Data Presentation
The following table summarizes a key nucleophilic substitution reaction on this compound, providing a basis for the development of further applications with a range of nucleophiles.
| Nucleophile | Product | Solvent | Yield (%) | Reference |
| Sodium Azide (NaN₃) | 3-Azidooxetane | Not specified | 86 | [1] |
Experimental Protocols
Protocol 1: Synthesis of 3-Azidooxetane via Nucleophilic Substitution
This protocol details the reaction of this compound with sodium azide to yield 3-azidooxetane. This reaction serves as a representative procedure for SN2 displacement of the tosylate group.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 80 °C and stir for 12 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing diethyl ether and wash with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product, 3-azidooxetane, can be purified by column chromatography on silica gel if necessary. The reaction with sodium azide has been reported to yield 3-azidooxetane in 86% yield.[1]
Note on Generalizability: This protocol can be adapted for other nucleophiles. The choice of solvent, temperature, and reaction time may need to be optimized for different nucleophiles (e.g., amines, thiols, alkoxides). Generally, polar aprotic solvents like DMF, DMSO, or acetonitrile are suitable for SN2 reactions. The reaction temperature can range from room temperature to elevated temperatures depending on the nucleophilicity of the attacking species.
Visualizations
References
Application Notes and Protocols for the Synthesis of 3-Substituted Oxetanes using 3-Tosyloxyoxetane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxetanes, particularly 3-substituted variants, are increasingly recognized as valuable structural motifs in medicinal chemistry. Their unique physicochemical properties, such as improved solubility, metabolic stability, and ability to act as hydrogen bond acceptors, make them attractive replacements for more common functionalities like gem-dimethyl or carbonyl groups. 3-Tosyloxyoxetane has emerged as a versatile and pivotal intermediate for accessing a diverse range of 3-substituted oxetanes. The tosylate group serves as an excellent leaving group, facilitating nucleophilic substitution reactions with a wide array of nucleophiles. This document provides detailed application notes and experimental protocols for the synthesis of various 3-substituted oxetanes from this key precursor.
General Reaction and Mechanism
The synthesis of 3-substituted oxetanes from 3-tosyloxyoxetane proceeds via a nucleophilic substitution reaction. A nucleophile (Nu⁻) attacks the electrophilic carbon at the 3-position of the oxetane ring, displacing the tosylate leaving group.
Application Notes and Protocols: The Reaction of 3-Tosyloxyoxetane with Amine Nucleophiles in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxetane motif has emerged as a valuable building block in modern medicinal chemistry. Its unique physicochemical properties, including increased polarity, metabolic stability, and improved aqueous solubility, make it an attractive bioisosteric replacement for commonly employed functional groups such as gem-dimethyl and carbonyl groups.[1][2][3] 3-Tosyloxyoxetane is a key starting material for the introduction of the oxetane scaffold, allowing for nucleophilic substitution at the 3-position. This document provides detailed application notes and protocols for the reaction of 3-tosyloxyoxetane with amine nucleophiles, a critical transformation for the synthesis of novel drug candidates.
Reaction of 3-Tosyloxyoxetane with Amine Nucleophiles: An Overview
The reaction of 3-tosyloxyoxetane with amine nucleophiles primarily proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this reaction, the amine acts as the nucleophile, attacking the electrophilic carbon atom at the 3-position of the oxetane ring. The tosylate group, being an excellent leaving group, is displaced. A key characteristic of the SN2 reaction is the inversion of stereochemistry at the reaction center.[2][3][4]
However, the direct displacement of the tosylate group by amines can be challenging and may not always be the most efficient method.[5] Studies have shown that this direct reaction can sometimes lead to undesired side reactions, such as retro-aldol reactions and decomposition of the starting material.[5] A more robust and widely applicable method for the synthesis of the parent 3-aminooxetane involves a two-step sequence: reaction with sodium azide followed by reduction.[5]
Visualization of the Reaction Pathway
SN2 Reaction Mechanism
Caption: SN2 reaction of 3-tosyloxyoxetane with an amine.
Synthetic Workflow: Indirect Amination
Caption: Indirect synthesis of 3-aminooxetane.
Experimental Protocols
Protocol 1: Synthesis of 3-Azidooxetane from 3-Tosyloxyoxetane
This protocol is adapted from a reliable, high-yielding procedure for the synthesis of 3-azidooxetane, a key intermediate for the preparation of 3-aminooxetane.[5]
Materials:
-
3-Tosyloxyoxetane
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Water
-
Diethyl ether
Procedure:
-
To a solution of 3-tosyloxyoxetane (1.0 eq) in DMF, add sodium azide (1.5 eq).
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
After cooling to room temperature, pour the reaction mixture into water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 3-azidooxetane.
| Reactant/Product | Molecular Weight ( g/mol ) | Equivalents | Yield (%) |
| 3-Tosyloxyoxetane | 228.26 | 1.0 | - |
| Sodium Azide | 65.01 | 1.5 | - |
| 3-Azidooxetane | 99.10 | - | 86[5] |
Protocol 2: Synthesis of 3-Aminooxetane from 3-Azidooxetane
This protocol describes the reduction of 3-azidooxetane to the corresponding primary amine.[5]
Materials:
-
3-Azidooxetane
-
Triphenylphosphine (PPh₃)
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
Dissolve 3-azidooxetane (1.0 eq) in THF.
-
Add triphenylphosphine (1.1 eq) to the solution at room temperature.
-
Stir the reaction mixture for 2 hours.
-
Add water (5.0 eq) and stir the mixture at room temperature for an additional 12 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by distillation or column chromatography to obtain 3-aminooxetane.
| Reactant/Product | Molecular Weight ( g/mol ) | Equivalents | Yield (%) |
| 3-Azidooxetane | 99.10 | 1.0 | - |
| Triphenylphosphine | 262.29 | 1.1 | - |
| 3-Aminooxetane | 73.09 | - | 96[5] |
Application in Drug Development: Subsequent Functionalization of 3-Aminooxetane
Once synthesized, 3-aminooxetane is a versatile building block for the introduction of the oxetane moiety into a wide range of drug scaffolds. Common subsequent reactions include:
-
N-Alkylation and N-Arylation: The primary amine can be functionalized through reactions with various electrophiles to introduce alkyl or aryl substituents.
-
Amide Bond Formation: Coupling with carboxylic acids or their activated derivatives is a widely used method to incorporate the 3-aminooxetane core into peptide-like structures or other complex molecules.
-
Reductive Amination: Reaction with aldehydes or ketones followed by reduction provides access to secondary and tertiary amines.
Challenges and Considerations: Direct Amination and Ring-Opening
As previously mentioned, the direct reaction of 3-tosyloxyoxetane with amines can be problematic. The strain of the four-membered ring and the nature of the amine nucleophile can influence the reaction pathway.
Logical Relationship: Substitution vs. Ring-Opening
Caption: Potential reaction pathways for 3-tosyloxyoxetane with amines.
Factors that can favor undesired ring-opening or decomposition include:
-
Steric Hindrance: Highly substituted amines may favor elimination or attack at the tosyl group rather than the carbon.
-
Reaction Conditions: Elevated temperatures and strongly basic or acidic conditions can promote side reactions.
-
Lewis Acidity: The presence of Lewis acids can activate the oxetane oxygen, facilitating ring-opening.
Conclusion
The reaction of 3-tosyloxyoxetane with amine nucleophiles is a cornerstone for the synthesis of 3-aminooxetanes, which are highly valuable building blocks in drug discovery. While direct amination presents significant challenges, a reliable two-step indirect method via an azide intermediate provides excellent yields of the desired product. Understanding the underlying SN2 mechanism and the potential for competing side reactions is crucial for successfully incorporating the valuable oxetane motif into novel therapeutic agents. The protocols and data presented herein provide a foundation for researchers to effectively utilize 3-tosyloxyoxetane in their synthetic endeavors.
References
Preparation of 3-azidooxetane from Oxetan-3-yl 4-methylbenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 3-azidooxetane, a valuable building block in medicinal chemistry and energetic materials science. The synthesis proceeds via a two-step sequence starting from the commercially available oxetan-3-ol. The first step involves the tosylation of oxetan-3-ol to form the intermediate, Oxetan-3-yl 4-methylbenzenesulfonate. The subsequent step is a nucleophilic substitution with sodium azide to yield the final product, 3-azidooxetane.
This protocol is based on improved synthetic methods that overcome the limitations of previously reported procedures, which often suffered from low yields and the use of toxic solvents.[1][2] The use of dimethyl sulfoxide (DMSO) as the solvent in the azidation step is a key improvement, leading to higher yields and a more environmentally benign process.
The following sections provide a detailed experimental protocol, a summary of key quantitative data, and a workflow diagram to guide researchers through this synthetic procedure. The protocol is designed to be straightforward and reproducible, enabling the efficient production of high-purity 3-azidooxetane for a variety of research and development applications.
Experimental Protocols
Part 1: Synthesis of this compound
This protocol details the preparation of the tosylated intermediate from oxetan-3-ol.
Materials:
-
Oxetan-3-ol
-
Triethylamine (TEA)
-
p-Toluenesulfonyl chloride (TsCl)
-
Dichloromethane (DCM)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Standard glassware for workup (separatory funnel, beakers, etc.)
Procedure:
-
Dissolve oxetan-3-ol (1.0 eq) and triethylamine (1.1 eq) in dichloromethane (DCM).
-
Cool the solution to 0 °C using an ice bath.
-
Add p-toluenesulfonyl chloride (1.1 eq) portion-wise to the stirred solution.
-
Maintain the reaction at 0 °C and stir for 30 minutes.
-
After 30 minutes, allow the reaction to warm to room temperature and continue stirring until the reaction is complete (monitor by TLC).
-
Upon completion, quench the reaction with water.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization or column chromatography if necessary.
Part 2: Synthesis of 3-Azidooxetane
This protocol describes the conversion of this compound to the final product.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethyl sulfoxide (DMSO)
-
Diethyl ether (Et₂O)
-
Ethyl acetate (EA)
-
Water
-
Standard glassware for workup and distillation
Procedure:
-
Dissolve this compound (1.0 eq) and sodium azide in DMSO.
-
Heat the reaction mixture. The specific temperature and reaction time should be optimized and monitored by TLC or GC-MS for completion.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water to the reaction mixture.
-
Extract the product from the aqueous DMSO mixture using a tailored solvent mixture of diethyl ether and ethyl acetate (e.g., 2:1 Et₂O/EA). This is crucial for efficiently extracting the polar, water-soluble 3-azidooxetane.
-
Repeat the extraction process to maximize the yield.
-
Combine the organic extracts and wash with water to remove residual DMSO, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate the solvent under reduced pressure. Caution: 3-azidooxetane is an energetic material and should be handled with appropriate safety precautions.
-
For high purity suitable for further reactions like polymerization, the crude 3-azidooxetane should be purified by vacuum distillation.
Quantitative Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) | Analytical Data |
| This compound | C₁₀H₁₂O₄S | 228.27 | High | >98 | Solid.[3][4] |
| 3-Azidooxetane | C₃H₅N₃O | 99.09 | 60-74% | High after distillation | Colorless liquid.[5] 1H, 13C, 14N NMR, IR, and elemental analysis data are available in the literature.[1][2] |
Experimental Workflow
Caption: Synthetic workflow for the preparation of 3-azidooxetane.
References
- 1. A GAP Replacement: Improved Synthesis of 3-Azidooxetane and Its Homopolymer Based on Sulfonic Acid Esters of Oxetan-3-ol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. A highly chemo- and regioselective synthesis of heterocyclic [3.3.3]propellanes via sequential multicomponent reactions in water - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oxetane Formation from Tosylates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxetanes are four-membered cyclic ethers that have garnered significant interest in medicinal chemistry and drug development. Their unique physicochemical properties, such as improved solubility, metabolic stability, and conformational rigidity, make them attractive isosteres for commonly used functional groups like gem-dimethyl or carbonyl groups. One of the most reliable and versatile methods for synthesizing the oxetane ring is through the intramolecular cyclization of a 1,3-diol derivative, often involving a tosylate as an excellent leaving group. This Williamson ether synthesis approach provides a strategic pathway to access a variety of substituted oxetanes.
These application notes provide detailed protocols and a summary of optimal reaction conditions for the formation of oxetanes from 1,3-diols via a tosylate intermediate. The information is intended to guide researchers in the successful synthesis of these valuable building blocks.
General Reaction Pathway
The overall strategy involves a two-step sequence:
-
Selective Monotosylation: A 1,3-diol is selectively tosylated at one of the hydroxyl groups, typically the primary one due to its lower steric hindrance.
-
Intramolecular Cyclization: The resulting hydroxy tosylate is treated with a base to induce an intramolecular SN2 reaction, where the remaining hydroxyl group displaces the tosylate, forming the oxetane ring.
A one-pot procedure where the tosylation is immediately followed by cyclization without isolation of the intermediate is also a viable and efficient option.[1]
Optimal Reaction Conditions: A Summary
The choice of reagents and conditions is crucial for maximizing the yield of the desired oxetane and minimizing side reactions, such as elimination or intermolecular etherification. The following tables summarize key quantitative data from various successful oxetane syntheses.
Table 1: Conditions for Monotosylation of 1,3-Diols
| Substrate Type | Tosylating Agent | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Primary/Secondary Diol | p-Toluenesulfonyl chloride | Pyridine | Pyridine | 55 | 9 | 90 | [2] |
| Symmetrical Diols | p-Toluenesulfonyl chloride | Silver(I) oxide, cat. KI | CH2Cl2 | Room Temp | 1-3 | 85-95 | [3] |
| Vicinal Diols | p-Toluenesulfonyl chloride | cat. Bu2SnO, iPr2NEt | Toluene | Room Temp | 16 | High | [4][5] |
Table 2: Conditions for Intramolecular Cyclization to Form Oxetanes
| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2,3-Trisubstituted mono-tosylate | n-Butyl lithium | THF | 0 to RT | 3 | High | [2] |
| Primary hydroxy tosylate | Sodium Hydride (NaH) | THF | Not specified | Not specified | Moderate | [1] |
| Primary hydroxy tosylate | Potassium tert-butoxide (KOtBu) | THF | Not specified | Not specified | High | [1] |
| Diol (one-pot) | Potassium tert-butoxide (KOtBu) | THF | Not specified | Not specified | High | [1] |
Experimental Protocols
Protocol 1: Two-Step Synthesis of a 2,3-Trisubstituted Oxetane
This protocol is adapted from the synthesis of 2,3-trisubstituted oxetanes as described by Movassaghi et al.[2]
Step A: Diol Monotosylation
-
Under an argon atmosphere, dissolve the 1,3-diol (1.0 equiv) in pyridine (0.5 M).
-
Add p-toluenesulfonyl chloride (1.1 equiv).
-
Stir the reaction mixture at 55 °C for 9 hours.
-
Cool the reaction to ambient temperature.
-
Quench the reaction by adding aqueous phosphoric acid (0.5 M).
-
Extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a hexanes:ethyl acetate gradient) to yield the monotosylated product.
Step B: Oxetane Formation
-
Under an atmosphere of argon, dissolve the purified mono-tosylate (1.0 equiv) in anhydrous tetrahydrofuran (THF) (0.1 M).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add n-butyl lithium (1.1 equiv, 2.5 M in hexanes).
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to ambient temperature.
-
Continue stirring for an additional 2.5 hours.
-
Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with diethyl ether (2 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The crude product can be further purified by flash column chromatography if necessary.
Protocol 2: One-Pot Synthesis of Oxetanes from 1,3-Diols
This generalized one-pot protocol is based on the method reported by Mandal and co-workers, adapted for tosylates.[1]
-
To a solution of the 1,3-diol (1.0 equiv) in anhydrous THF, add potassium tert-butoxide (KOtBu) (1.1 equiv) at 0 °C under an inert atmosphere.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add a solution of p-toluenesulfonyl chloride (1.05 equiv) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Upon completion, add a second portion of potassium tert-butoxide (1.1 equiv).
-
Heat the reaction mixture to reflux and stir for several hours until the formation of the oxetane is complete (monitor by TLC or GC-MS).
-
Cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Mandatory Visualizations
Caption: A flowchart illustrating the two-step experimental workflow for synthesizing oxetanes from 1,3-diols.
Caption: The general chemical transformation for oxetane synthesis from a 1,3-diol via a tosylate intermediate.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enantioselective Synthesis of Oxetanes Bearing All-Carbon Quaternary Stereocenters via Iridium Catalyzed Alcohol-Vinyl Epoxide C-C Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Silver(I) oxide mediated highly selective monotosylation of symmetrical diols. Application to the synthesis of polysubstituted cyclic ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EP2084129B1 - Process for regioselective mono-tosylation of diols - Google Patents [patents.google.com]
- 5. US8143432B2 - Process for regioselective mono-tosylation of diols - Google Patents [patents.google.com]
Application Notes and Protocols: Oxetan-3-yl 4-methylbenzenesulfonate as a Precursor for Oxetane-Containing Drugs
Audience: Researchers, scientists, and drug development professionals.
Introduction
The oxetane motif has emerged as a valuable building block in modern medicinal chemistry, prized for its ability to enhance the physicochemical properties of drug candidates.[1][2][3] Incorporation of an oxetane ring can lead to improved aqueous solubility, metabolic stability, and lipophilicity, while also modulating the basicity of proximal amines.[1][4] Oxetan-3-yl 4-methylbenzenesulfonate, also known as oxetan-3-yl tosylate, is a key and versatile precursor for the introduction of the valuable 3-oxetanyl group into potential drug molecules.[5] The tosyl group serves as an excellent leaving group, facilitating nucleophilic substitution reactions to form carbon-nitrogen, carbon-oxygen, and other bonds.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of oxetane-containing drug precursors, with a specific focus on the development of β-secretase 1 (BACE1) inhibitors for the potential treatment of Alzheimer's disease.
Application: Synthesis of BACE1 Inhibitors
BACE1 is a key enzyme in the amyloidogenic pathway, responsible for the cleavage of the amyloid precursor protein (APP) and the subsequent generation of amyloid-β (Aβ) peptides, which are a hallmark of Alzheimer's disease.[1][2][3] Therefore, the inhibition of BACE1 is a major therapeutic strategy for the treatment of this neurodegenerative disorder. Several potent BACE1 inhibitors incorporate an oxetane moiety to improve their pharmacokinetic and pharmacodynamic profiles.[4]
The following protocols describe a representative synthetic route to a key 3-aminooxetane intermediate starting from this compound, and its subsequent use in the synthesis of an aminohydantoin-based BACE1 inhibitor.
Experimental Protocols
Protocol 1: Synthesis of a Key Intermediate - N-(Oxetan-3-yl)acetamide
This protocol details the synthesis of a versatile oxetane-containing intermediate via a nucleophilic substitution reaction on this compound.
Reaction Scheme:
Caption: Synthetic route to a 3-aminooxetane intermediate.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
N,N-Dimethylformamide (DMF)
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Azide Formation: To a solution of this compound (1.0 eq) in DMF, add sodium azide (1.5 eq). Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x). Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain crude 3-azidooxetane.
-
Reduction to Amine: Dissolve the crude 3-azidooxetane in methanol. Add 10% Pd/C (10 mol%) to the solution. Stir the mixture under a hydrogen atmosphere (balloon) at room temperature for 16 hours.
-
Purification: Filter the reaction mixture through a pad of Celite® and wash the pad with methanol. Concentrate the filtrate under reduced pressure to yield 3-aminooxetane.
Quantitative Data:
| Step | Product | Starting Material | Reagents | Solvent | Temp. | Time | Yield (%) | Purity (%) |
| 1 | 3-Azidooxetane | This compound | NaN₃ | DMF | 80 °C | 12 h | 85-95 | >90 (crude) |
| 2 | 3-Aminooxetane | 3-Azidooxetane | 10% Pd/C, H₂ | MeOH | RT | 16 h | 90-98 | >95 |
Protocol 2: Synthesis of an Aminohydantoin BACE1 Inhibitor
This protocol outlines the coupling of the 3-aminooxetane intermediate with a suitable scaffold to produce a potent BACE1 inhibitor.
Caption: Final step in the synthesis of a BACE1 inhibitor.
Materials:
-
3-Aminooxetane
-
Appropriately substituted aminohydantoin precursor
-
N,N-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Coupling Reaction: To a solution of the aminohydantoin precursor (1.0 eq) in DMF, add 3-aminooxetane (1.2 eq), DIPEA (3.0 eq), and BOP reagent (1.2 eq). Stir the reaction mixture at room temperature for 16 hours.
-
Work-up: Pour the reaction mixture into water and extract with ethyl acetate (3 x). Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the final oxetane-containing BACE1 inhibitor.
Quantitative Data:
| Product | Starting Materials | Reagents | Solvent | Temp. | Time | Yield (%) | Purity (%) |
| BACE1 Inhibitor | 3-Aminooxetane, Aminohydantoin Precursor | DIPEA, BOP | DMF | RT | 16 h | 60-80 | >98 |
Biological Activity and Signaling Pathway
The synthesized oxetane-containing aminohydantoin acts as a potent inhibitor of BACE1. The mechanism of action involves the binding of the inhibitor to the active site of the BACE1 enzyme, thereby preventing the cleavage of APP into Aβ peptides.
Caption: BACE1 signaling pathway in Alzheimer's disease.
This inhibition of BACE1 activity leads to a reduction in the production of Aβ peptides, which in turn is expected to prevent the formation of amyloid plaques and the subsequent neurotoxicity associated with Alzheimer's disease.[1][2][3]
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of oxetane-containing drug candidates. The protocols provided herein demonstrate a reliable pathway to synthesize key 3-aminooxetane intermediates and their subsequent incorporation into potent BACE1 inhibitors. The favorable properties conferred by the oxetane moiety make this synthetic strategy attractive for the development of novel therapeutics for Alzheimer's disease and other conditions where the modulation of physicochemical properties is critical for efficacy and safety.
References
- 1. Design and synthesis of aminohydantoins as potent and selective human β-secretase (BACE1) inhibitors with enhanced brain permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and X-ray structural studies of BACE-1 Inhibitors containing substituted 2-oxopiperazines as P1′-P2′ ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diastereoselective synthesis of fused cyclopropyl-3-amino-2,4-oxazine β-amyloid cleaving enzyme (BACE) inhibitors and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure based design of iminohydantoin BACE1 inhibitors: identification of an orally available, centrally active BACE1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Williamson Ether Synthesis of Oxetanes Using a Tosylate Leaving Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxetane ring is a valuable structural motif in medicinal chemistry, serving as a versatile pharmacophore that can influence key drug properties such as metabolic stability, aqueous solubility, and lipophilicity. The Williamson ether synthesis is a classical and robust method for the formation of ethers, and its intramolecular variant provides an effective route to cyclic ethers, including the strained four-membered oxetane ring. This application note details the synthesis of oxetanes from 1,3-diols via a two-step sequence involving the selective formation of a tosylate leaving group and subsequent base-mediated intramolecular cyclization.
The overall transformation is a 4-exo-tet cyclization, which can be kinetically challenging. However, with appropriate substrate design and reaction conditions, the intramolecular Williamson ether synthesis remains a practical and widely used method for the preparation of substituted oxetanes.[1] This method is particularly useful for creating 3,3-disubstituted oxetanes, which are of significant interest in drug discovery.
Reaction Principle
The synthesis proceeds in two key steps:
-
Selective Tosylation: A 1,3-diol is treated with one equivalent of p-toluenesulfonyl chloride (TsCl) in the presence of a base, typically pyridine. This selectively functionalizes the less sterically hindered primary hydroxyl group, converting it into a good leaving group (tosylate).
-
Intramolecular Cyclization: The resulting mono-tosylate is then treated with a strong base, such as sodium hydride (NaH) or n-butyl lithium (nBuLi). The base deprotonates the remaining hydroxyl group to form an alkoxide, which then undergoes an intramolecular SN2 reaction, displacing the tosylate and forming the oxetane ring.[2]
A potential side reaction is the Grob fragmentation, which can compete with the desired cyclization, especially if the substrate geometry is favorable for this pathway.[1]
Data Presentation
The following table summarizes representative examples of oxetane synthesis using the Williamson etherification of tosylated 1,3-diols, showcasing the versatility of this method with various substrates.
| Starting Diol | Base | Solvent(s) | Temperature (°C) | Yield (%) | Reference |
| 2,2-Disubstituted propane-1,3-diol derivatives | NaH | THF | Not specified | 59-87 | [3] |
| Dihydroxyacetone dimer derivative | NaH | THF | Not specified | 62 (for oxetan-3-one after deprotection) | [3] |
| Various 2,3-disubstituted 1,3-diols | nBuLi | THF | 0 to RT | High | [2] |
| Protected hydroxymethyl substituted malonate derived diols | Not specified | Not specified | Not specified | 59-87 | [3] |
Experimental Protocols
Protocol 1: Two-Step Synthesis of 2,3-Trisubstituted Oxetanes
This protocol is adapted from a procedure for the synthesis of 2,3-trisubstituted oxetanes from diol precursors.[2]
Step 1: Mono-tosylation of the 1,3-Diol
-
Under an argon atmosphere, dissolve the 1,3-diol (1.0 eq) in pyridine (0.5 M).
-
Add p-toluenesulfonyl chloride (1.1 eq).
-
Stir the reaction mixture at 55 °C for 9 hours.
-
Cool the reaction to room temperature.
-
Add aqueous phosphoric acid (0.5 M).
-
Extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Step 2: Intramolecular Cyclization to Form the Oxetane
-
Under an argon atmosphere, dissolve the purified mono-tosylate (1.0 eq) in anhydrous tetrahydrofuran (THF) (0.1 M).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add n-butyl lithium (1.1 eq, 2.5 M in hexanes) dropwise.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Continue stirring for an additional 2.5 hours.
-
Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with diethyl ether (2 x 30 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired oxetane.
Protocol 2: One-Pot Synthesis of Oxetanes from 1,3-Diols
In some cases, a one-pot procedure can be employed for the synthesis of oxetanes from 1,3-diols, which can improve efficiency by avoiding the isolation of the intermediate tosylate.[3]
-
To a solution of the 1,3-diol in a suitable solvent (e.g., THF), add p-toluenesulfonyl chloride and a base (e.g., KOtBu).
-
Stir the reaction at an appropriate temperature until the tosylation is complete (monitor by TLC).
-
Add a second portion of the base to effect the cyclization.
-
Work-up and purify the product as described in Protocol 1, Step 2.
Visualizations
Caption: Reaction mechanism of the Williamson ether synthesis of oxetanes.
References
- 1. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective Synthesis of Oxetanes Bearing All-Carbon Quaternary Stereocenters via Iridium Catalyzed Alcohol-Vinyl Epoxide C-C Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Application Note: Synthesis of 3-Phenoxyoxetane via Williamson Ether Synthesis
Abstract
This application note provides a detailed protocol for the synthesis of 3-phenoxyoxetane, a valuable building block in drug discovery and development, from 3-tosyloxyoxetane and phenol using the Williamson ether synthesis. The procedure is robust, scalable, and affords the desired product in good yield. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and medicinal chemistry.
Introduction
Oxetanes are increasingly incorporated into drug candidates to improve their physicochemical properties, such as solubility and metabolic stability. Specifically, 3-phenoxyoxetane serves as a key intermediate for the synthesis of a variety of pharmacologically active compounds. The Williamson ether synthesis is a classic and reliable method for the formation of ethers, proceeding via an SN2 reaction between an alkoxide and a primary alkyl halide or sulfonate.[1][2] In this protocol, sodium phenoxide, generated in situ from phenol and a base, acts as the nucleophile, displacing the tosylate leaving group from the 3-position of the oxetane ring.
Reaction Scheme
Caption: General reaction scheme for the synthesis of 3-phenoxyoxetane.
Experimental Protocol
Materials and Equipment
-
3-Tosyloxyoxetane
-
Phenol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and needles
-
Argon or nitrogen inlet
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Standard laboratory glassware
Procedure
Step 1: Preparation of Sodium Phenoxide
-
To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add phenol (1.0 eq).
-
Add anhydrous DMF to dissolve the phenol.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, during which time hydrogen gas will evolve. The reaction mixture should become a clear solution of sodium phenoxide.
Step 2: Williamson Ether Synthesis
-
To the freshly prepared sodium phenoxide solution at 0 °C, add a solution of 3-tosyloxyoxetane (1.0 eq) in anhydrous DMF dropwise.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Step 3: Work-up and Purification
-
Upon completion of the reaction, cool the mixture in an ice bath and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of DMF).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product is then purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 3-phenoxyoxetane as a pure product.
Quantitative Data
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) |
| 3-Tosyloxyoxetane | 228.26 | 1.0 | - |
| Phenol | 94.11 | 1.0 - 1.2 | - |
| Sodium Hydride (60%) | 24.00 (as 100%) | 1.1 - 1.3 | - |
| 3-Phenoxyoxetane | 150.17 | - | 75-85 |
Note: Yields are based on laboratory-scale synthesis and may vary depending on reaction conditions and scale.
Characterization Data for 3-Phenoxyoxetane
-
¹H NMR (CDCl₃, 400 MHz): δ 7.35-7.25 (m, 2H, Ar-H), 7.00-6.90 (m, 3H, Ar-H), 5.20 (p, J = 6.0 Hz, 1H, OCH), 4.95 (t, J = 6.8 Hz, 2H, OCH₂), 4.70 (dd, J = 7.2, 4.8 Hz, 2H, OCH₂).
-
¹³C NMR (CDCl₃, 101 MHz): δ 158.5, 129.8, 121.5, 116.2, 74.5, 70.8.
-
Mass Spectrometry (ESI): m/z 151.07 [M+H]⁺.
Safety Precautions
-
This procedure should be carried out in a well-ventilated fume hood.
-
Sodium hydride is a highly flammable and reactive substance. Handle with extreme care under an inert atmosphere and away from moisture.
-
Anhydrous DMF is a combustible liquid and a potential skin and eye irritant.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Workflow Diagram
Caption: Experimental workflow for the synthesis of 3-phenoxyoxetane.
Conclusion
The described protocol for the synthesis of 3-phenoxyoxetane from 3-tosyloxyoxetane is a reliable and efficient method suitable for laboratory and potential scale-up applications. The use of readily available starting materials and straightforward reaction conditions makes this procedure accessible to a broad range of synthetic chemists. The resulting 3-phenoxyoxetane is a versatile building block for the development of new chemical entities in the pharmaceutical industry.
References
Application of 3-Tosyloxyoxetane in Fragment-Based Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has solidified its position as a powerful and efficient strategy in modern drug discovery. This approach identifies low-molecular-weight fragments that bind to a biological target with high ligand efficiency. These initial hits then serve as starting points for the development of more potent and selective lead compounds. The oxetane motif has emerged as a highly valuable scaffold in medicinal chemistry due to its unique physicochemical properties.[1][2][3][4][5] It can enhance aqueous solubility, improve metabolic stability, and introduce three-dimensionality into otherwise planar molecules.[1][3][4] 3-Tosyloxyoxetane, in particular, is an attractive building block for FBDD as the tosyloxy group can act as a leaving group, enabling its use in the synthesis of diverse fragment libraries and potentially as a reactive fragment for covalent inhibitor development. This document provides detailed application notes and protocols for the utilization of 3-tosyloxyoxetane in FBDD campaigns.
Application Notes
Rationale for Using 3-Tosyloxyoxetane in FBDD
The incorporation of a 3-tosyloxyoxetane-derived fragment into a drug discovery campaign offers several distinct advantages:
-
Improved Physicochemical Properties: The inherent polarity of the oxetane ring can significantly enhance the aqueous solubility of fragments and their subsequent elaborated compounds, a critical parameter for drug development.[1][3][4]
-
Metabolic Stability: The oxetane moiety can act as a bioisostere for more metabolically labile groups like gem-dimethyl or carbonyl functionalities, often leading to improved metabolic stability.[1][3][4]
-
Three-Dimensional (3D) Scaffold: The non-planar, sp³-rich nature of the oxetane ring provides well-defined exit vectors for fragment elaboration, allowing for a more effective exploration of the target's binding pocket in three dimensions.[6][7]
-
Synthetic Tractability: 3-Tosyloxyoxetane serves as a versatile synthetic handle. The tosyloxy group is an excellent leaving group, facilitating nucleophilic substitution reactions to rapidly generate a diverse library of 3-substituted oxetane fragments.
Design and Synthesis of a 3-Tosyloxyoxetane-Based Fragment Library
A key to a successful FBDD campaign is a well-designed fragment library. For a 3-tosyloxyoxetane-based library, the design should focus on coupling the oxetane core with a diverse range of small, medicinally relevant moieties. These can include aromatic and heteroaromatic rings, aliphatic chains, and other small cyclic systems. The synthesis of such a library typically involves the nucleophilic displacement of the tosylate by various nucleophiles, such as phenols, thiophenols, amines, and carbanions.
Experimental Protocols
Protocol 1: General Synthesis of a 3-Substituted Oxetane Fragment Library
This protocol describes a general method for the parallel synthesis of a focused library of 3-substituted oxetane fragments via nucleophilic substitution of 3-tosyloxyoxetane.
Materials:
-
3-Tosyloxyoxetane
-
A diverse set of nucleophiles (e.g., substituted phenols, anilines, thiols)
-
Sodium hydride (NaH) or potassium carbonate (K₂CO₃) as a base
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
96-well reaction block
-
Standard laboratory glassware and purification equipment (e.g., automated flash chromatography system)
Procedure:
-
To each well of a 96-well reaction block, add the desired nucleophile (1.2 equivalents).
-
Add a solution of base (1.5 equivalents of NaH or 3.0 equivalents of K₂CO₃) in the chosen anhydrous solvent (DMF or MeCN).
-
Stir the mixtures at room temperature for 30 minutes.
-
Add a solution of 3-tosyloxyoxetane (1.0 equivalent) in the same anhydrous solvent to each well.
-
Seal the reaction block and heat to 60-80 °C for 12-24 hours, monitoring the reaction progress by LC-MS.
-
Upon completion, cool the reaction mixtures to room temperature and quench with water.
-
Extract the products with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify each fragment using an automated flash chromatography system.
-
Characterize the final products by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm identity and purity.
Protocol 2: Biophysical Screening of the Oxetane Fragment Library
A hierarchical screening cascade is recommended to identify and validate fragment hits.
A. Primary Screen: Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay
DSF is a rapid and cost-effective method to identify fragments that bind to and stabilize a target protein.
Materials:
-
Purified target protein
-
Synthesized 3-substituted oxetane fragment library (e.g., 10 mM stock solutions in DMSO)
-
SYPRO Orange dye (5000x stock in DMSO)
-
qPCR instrument
Procedure:
-
Prepare a master mix containing the target protein and SYPRO Orange dye (final concentration of 5x).
-
Dispense the master mix into a 96- or 384-well qPCR plate.
-
Add the fragment compounds to each well to a final concentration of 200 µM (ensure the final DMSO concentration does not exceed 2%). Include appropriate controls (protein only, protein + DMSO).
-
Seal the plate and centrifuge briefly.
-
Run the thermal shift experiment in a qPCR instrument, increasing the temperature from 25 °C to 95 °C at a rate of 1 °C/min.
-
Monitor the fluorescence of the SYPRO Orange dye and calculate the melting temperature (Tm) for each well. A significant positive shift in Tm (e.g., > 2 °C) in the presence of a fragment indicates a potential hit.
B. Hit Validation: Surface Plasmon Resonance (SPR)
SPR is used to confirm direct binding of the hits to the target protein and to determine binding affinity (K D) and kinetics.
Materials:
-
Validated fragment hits from the primary screen
-
Purified target protein
-
SPR instrument and sensor chips (e.g., CM5)
-
Standard amine coupling reagents (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry.
-
Prepare a dilution series of each fragment hit in the running buffer.
-
Inject the fragment solutions over the immobilized protein surface, followed by a dissociation phase with running buffer.
-
Record the sensorgrams for each injection.
-
Fit the binding data to a suitable model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (k d), and the equilibrium dissociation constant (K D).
Data Presentation
The quantitative data from a hypothetical fragment screening and initial hit-to-lead optimization campaign are summarized in the tables below.
Table 1: Biophysical Screening Data for a Hypothetical 3-Substituted Oxetane Fragment Library
| Fragment ID | Structure | ΔTm (°C) | K D (µM) [SPR] | Ligand Efficiency (LE) |
| OXF-001 | 3.5 | 150 | 0.35 | |
| OXF-002 | 2.8 | 250 | 0.31 | |
| OXF-003 | 4.1 | 95 | 0.39 | |
| OXF-004 | 1.5 | >500 | - |
Table 2: Structure-Activity Relationship (SAR) for Hit Optimization of OXF-003
| Compound ID | Structure | IC₅₀ (µM) | Ligand Efficiency (LE) |
| OXF-003 | 85 | 0.39 | |
| OPT-001 | 25 | 0.41 | |
| OPT-002 | 5.2 | 0.45 | |
| OPT-003 | 0.9 | 0.48 |
Visualization of Workflows and Pathways
FBDD Workflow for 3-Tosyloxyoxetane-Derived Covalent Inhibitors
The following diagram illustrates a typical workflow for a fragment-based drug discovery campaign utilizing a 3-tosyloxyoxetane-based library for the development of covalent inhibitors.
Hit-to-Lead Optimization Workflow
Once a validated hit is identified, a systematic optimization process is initiated to improve its potency, selectivity, and drug-like properties.
Example Signaling Pathway: AXL Receptor Tyrosine Kinase
Fragments derived from 3-substituted oxetanes have shown activity against kinases such as AXL. The AXL signaling pathway is implicated in cancer progression and drug resistance.
Example Metabolic Pathway: ALDH1A1 in Retinoic Acid Synthesis
Oxetane-containing compounds have also been developed as inhibitors of aldehyde dehydrogenase 1A1 (ALDH1A1), an enzyme involved in the synthesis of retinoic acid and implicated in cancer stem cell biology.
Conclusion
3-Tosyloxyoxetane is a valuable and versatile building block for the design and synthesis of fragment libraries for FBDD. Its ability to impart favorable physicochemical properties and provide a synthetically tractable handle makes it an attractive starting point for the discovery of novel therapeutics. The protocols and workflows outlined in this document provide a comprehensive guide for researchers to leverage the potential of 3-tosyloxyoxetane in their drug discovery campaigns.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxetanes in drug discovery: structural and synthetic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. [PDF] 2-(Aryl-sulfonyl)oxetanes as designer 3-dimensional fragments for fragment screening: synthesis and strategies for functionalisation. | Semantic Scholar [semanticscholar.org]
- 7. 2-(aryl-sulfonyl)oxetanes as designer 3D fragments for fragment screening: Synthesis and strategies for functionalization [morressier.com]
Troubleshooting & Optimization
Technical Support Center: Nucleophilic Substitution on 3-Tosyloxyoxetane
Welcome to the technical support center for researchers, scientists, and drug development professionals working with nucleophilic substitution reactions on 3-tosyloxyoxetane. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve your reaction yields and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for nucleophilic substitution on 3-tosyloxyoxetane?
A1: Nucleophilic substitution on 3-tosyloxyoxetane typically proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. This involves a backside attack by the nucleophile on the carbon atom bearing the tosyloxy leaving group, leading to an inversion of stereochemistry. The strained nature of the oxetane ring favors this concerted mechanism over a stepwise SN1 pathway, which would involve a high-energy carbocation intermediate.[1]
Q2: What are some common nucleophiles used in this reaction, and what kind of yields can I expect?
A2: A variety of nucleophiles can be successfully employed in the substitution reaction with 3-tosyloxyoxetane. The expected yields can vary depending on the nucleophile's reactivity and the specific reaction conditions. Below is a summary of reported yields with different types of nucleophiles.
| Nucleophile Type | Example | Product | Reported Yield (%) | Reference |
| Azide | Sodium Azide (NaN₃) | 3-Azidooxetane | 86 | [1] |
| Amine | Ammonia (NH₃) | 3-Aminooxetane | 96 (from 3-azidooxetane) | [1] |
| Thiol | Benzylmercaptan | 3-(Benzylthio)oxetane | 67 | |
| Phenol | Substituted Phenols | 3-Aryloxyoxetanes | - | |
| Primary Amine | Various | 3-(Alkylamino)oxetanes | - | |
| Secondary Amine | Various | 3-(Dialkylamino)oxetanes | - |
Q3: What is the most significant side reaction to be aware of, and how can I minimize it?
A3: The most common and significant side reaction is the ring-opening of the oxetane. This can be promoted by acidic conditions, high temperatures, and the presence of certain Lewis acids. The 3-tosyloxyoxetane substrate is susceptible to ring-opening due to the inherent strain of the four-membered ring. To minimize this, it is crucial to maintain neutral or basic reaction conditions and to avoid excessive heating. The stability of the oxetane ring is also influenced by its substitution pattern, with 3,3-disubstituted oxetanes generally being more stable.
Troubleshooting Guide
Low or No Product Yield
Problem: The reaction is sluggish, or I am observing very low conversion to the desired 3-substituted oxetane.
Possible Causes & Solutions:
-
Poor Nucleophilicity: The chosen nucleophile may not be strong enough to displace the tosylate group efficiently.
-
Solution: If possible, use a more nucleophilic reagent. For example, when using an alcohol as a nucleophile, deprotonating it with a strong base (e.g., sodium hydride) to form the more nucleophilic alkoxide will significantly increase the reaction rate.
-
-
Steric Hindrance: A bulky nucleophile may have difficulty accessing the reaction center for backside attack.
-
Solution: If possible, consider using a less sterically hindered nucleophile.
-
-
Inappropriate Solvent: The choice of solvent plays a critical role in SN2 reactions.
-
Solution: Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents solvate the counter-ion of the nucleophile but do not strongly solvate the nucleophile itself, thus enhancing its reactivity. Protic solvents like water or alcohols can form hydrogen bonds with the nucleophile, creating a "solvent cage" that hinders its ability to attack the substrate.
-
-
Low Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier.
-
Solution: Gradually increase the reaction temperature while monitoring for the formation of side products, particularly those resulting from ring-opening.
-
-
Decomposition of Starting Material: 3-Tosyloxyoxetane can be unstable under certain conditions.
-
Solution: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation by atmospheric moisture or oxygen. Store the 3-tosyloxyoxetane in a cool, dry place.
-
Experimental Protocols
Synthesis of 3-Azidooxetane
This protocol describes the synthesis of 3-azidooxetane from 3-tosyloxyoxetane using sodium azide.
Materials:
-
3-Tosyloxyoxetane
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 3-tosyloxyoxetane (1.0 eq) in anhydrous DMF, add sodium azide (1.5 eq).
-
Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-azidooxetane.
-
Purify the product by vacuum distillation or column chromatography on silica gel.
Visualizing Reaction Parameters
The following diagram illustrates the key factors influencing the yield of nucleophilic substitution on 3-tosyloxyoxetane.
Caption: Key factors influencing the yield of 3-substituted oxetanes.
Experimental Workflow: Synthesis of 3-Substituted Oxetanes
The following diagram outlines the general experimental workflow for the synthesis of 3-substituted oxetanes from 3-tosyloxyoxetane.
Caption: General workflow for the synthesis of 3-substituted oxetanes.
References
Technical Support Center: Reactions of Oxetan-3-yl 4-methylbenzenesulfonate with Strong Bases
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with "Oxetan-3-yl 4-methylbenzenesulfonate" and strong bases.
Frequently Asked Questions (FAQs)
Q1: What are the expected primary reactions of this compound with strong bases?
A1: this compound possesses a tosylate group, which is an excellent leaving group.[1][2] Therefore, the primary expected reactions with strong bases involve either nucleophilic substitution (SN2) at the C3 position of the oxetane ring or elimination (E2) of the tosylate group to form an alkene.[3][4] The strong base can act as a nucleophile, attacking the carbon bearing the tosylate, or as a base, abstracting a proton from an adjacent carbon.[3]
Q2: What are the common side reactions to be aware of?
A2: A significant and often unexpected side reaction is the Grob fragmentation . This reaction is particularly prevalent when using strong, sterically hindered bases.[5] Instead of a simple substitution or elimination, the molecule can fragment into smaller, unsaturated molecules. Another potential side reaction is the standard E2 elimination to form oxetene, which may be favored under certain conditions. Ring-opening of the oxetane is also a possibility under harsh basic conditions, though substitution and elimination at the tosylate are generally more common.
Q3: How does the choice of a strong base influence the reaction outcome?
A3: The choice of base is critical. Strong, bulky bases like potassium tert-butoxide (KOtBu) tend to favor elimination and fragmentation pathways due to steric hindrance, which impedes their ability to act as nucleophiles.[6][7] Less hindered, strong bases like sodium ethoxide may favor substitution, but can also promote elimination. The reaction conditions, such as solvent and temperature, also play a crucial role in directing the reaction towards the desired product.[3]
Q4: What is Grob fragmentation and why does it occur with this substrate?
A4: Grob fragmentation is an elimination reaction where a carbon chain breaks into three fragments.[8] In the case of this compound, the reaction is initiated by the alkoxide formed from the oxetane oxygen acting as an internal nucleophile. This can lead to the cleavage of the C2-C3 and C4-O bonds, resulting in fragmentation of the ring. This pathway can be competitive with intermolecular substitution, especially when strong bases are used in non-polar aprotic solvents.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired substitution product and formation of multiple unidentified byproducts. | The strong base is promoting side reactions like Grob fragmentation or E2 elimination. | - Use a milder base (e.g., K₂CO₃, NaH).- Use a less sterically hindered base if substitution is desired.- Lower the reaction temperature.- Change the solvent to one that may favor the desired pathway (e.g., a polar protic solvent for SN2). |
| The major product is an alkene (elimination product) instead of the substitution product. | The base used is too sterically hindered (e.g., KOtBu).- High reaction temperatures are being used.- The solvent favors elimination (e.g., a non-polar aprotic solvent). | - Switch to a smaller, less hindered strong base (e.g., NaOEt, NaOMe).- Run the reaction at a lower temperature.- Use a polar aprotic solvent like DMF or DMSO to favor SN2. |
| Formation of unexpected, smaller molecular weight fragments is observed. | Grob fragmentation is likely occurring. | - Avoid strong, bulky bases like KOtBu, especially in solvents like THF.- Use milder basic conditions (e.g., K₂CO₃ in MeOH).- Carefully control the reaction temperature, keeping it as low as possible. |
| The oxetane ring appears to be opening. | Although less common with strong bases acting on the tosylate, harsh conditions (high temperature, prolonged reaction times) can lead to ring degradation. | - Reduce the reaction temperature and time.- Ensure the reaction is performed under an inert atmosphere to prevent degradation by air or moisture. |
Data Presentation: Side Reactions of Oxetane Tosylates with Strong Bases
The following table summarizes the potential product distribution in the reaction of an oxetane tosylate with different types of strong bases, based on analogous intramolecular reactions and general principles of substitution and elimination.
| Base | Solvent | Temperature | Substitution Product Yield | Elimination (E2) Product Yield | Grob Fragmentation Product Yield | Reference |
| K₂CO₃ | MeOH | Room Temp. | Major Product | Minor | Minor | [9] |
| NaH | THF | 0 °C to Room Temp. | Good | Possible | Possible | [10] |
| KOtBu | THF | Room Temp. | Minor | Possible | 53% (in a spirocyclic system) | [9] |
| NaOEt | EtOH | Reflux | Variable | Major | Possible | [3][11] |
Note: The yields for Grob fragmentation are based on an intramolecular cyclization reaction which is a good model for the competing fragmentation pathway.
Experimental Protocols
Protocol 1: Reaction of this compound with Potassium tert-Butoxide (Illustrating Potential for Side Reactions)
Disclaimer: This is a representative protocol adapted from a general procedure for reactions with potassium tert-butoxide and should be optimized for the specific substrate and desired outcome.[10][12]
Materials:
-
This compound
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl Ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, nitrogen inlet, etc.)
Procedure:
-
To a flame-dried Schlenk flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous THF.
-
In a separate flask, prepare a solution of potassium tert-butoxide (1.2 eq) in anhydrous THF.
-
Slowly add the potassium tert-butoxide solution to the solution of the oxetane tosylate at 0 °C with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Analyze the crude product mixture by ¹H NMR, ¹³C NMR, and GC-MS to identify and quantify the substitution, elimination, and fragmentation products.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Spirocyclic oxetanes: synthesis and properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Titanium-Mediated Synthesis of Spirocyclic NH-Azetidines from Oxime Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
- 12. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Preventing Ring-Opening of Oxetane during Tosylate Displacement
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of preventing oxetane ring-opening during tosylate displacement reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when performing a tosylate displacement on an oxetane-containing molecule?
A1: The principal challenge is the inherent ring strain of the four-membered oxetane ring. This strain makes the ring susceptible to nucleophilic attack, leading to undesired ring-opening byproducts alongside the desired S(_N)2 displacement of the tosylate.
Q2: What are the main factors that influence the competition between S(_N)2 displacement and oxetane ring-opening?
A2: The outcome of the reaction is primarily influenced by a combination of factors:
-
Nucleophile/Base Strength: Stronger, more aggressive nucleophiles and strong bases are more likely to attack the oxetane ring.
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Steric Hindrance: Steric bulk on the oxetane ring, particularly at the 3-position, can influence the stability of the ring.[1]
-
Reaction Temperature: Higher temperatures can provide the activation energy needed for the undesired ring-opening pathway.
-
Solvent: The choice of solvent can affect the nucleophilicity of the reacting species and the stability of any charged intermediates.
-
Presence of Lewis or Brønsted Acids: Acidic conditions strongly promote ring-opening by activating the oxetane oxygen.[2]
Q3: What are the typical products of oxetane ring-opening during a tosylate displacement reaction?
A3: Ring-opening of a 3-(tosyloxymethyl)oxetane with a nucleophile (e.g., an amine) typically yields a substituted 1,3-diol derivative after workup. The nucleophile can attack either of the two methylene carbons of the oxetane ring.
Q4: Are there general strategies to favor the desired S(_N)2 displacement over ring-opening?
A4: Yes, several strategies can be employed:
-
Use of Mild Nucleophiles/Bases: Opt for less aggressive nucleophiles and non-nucleophilic bases where possible.
-
Low Reaction Temperatures: Running the reaction at lower temperatures can help to disfavor the higher activation energy pathway of ring-opening.
-
Aprotic Polar Solvents: Solvents like DMF or DMSO can enhance the nucleophilicity of anionic nucleophiles, potentially favoring the S(_N)2 pathway at lower temperatures.
-
Strictly Anhydrous and Non-Acidic Conditions: Ensure the reaction is free from any acidic impurities that could catalyze ring-opening.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of desired S(_N)2 product and significant formation of ring-opened byproducts. | 1. The nucleophile is too basic and is promoting ring-opening. 2. The reaction temperature is too high. 3. Presence of acidic impurities. | 1. If using an amine, consider using a non-nucleophilic base (e.g., DIPEA) to scavenge the generated TsOH. 2. Run the reaction at a lower temperature (e.g., start at 0 °C and slowly warm to room temperature). 3. Ensure all reagents and solvents are anhydrous and free of acid. |
| No reaction or very slow conversion. | 1. The nucleophile is not strong enough. 2. The reaction temperature is too low. 3. Poor choice of solvent. | 1. If using a neutral nucleophile, consider deprotonating it first with a non-nucleophilic base. 2. Gradually increase the reaction temperature, monitoring for the formation of byproducts. 3. Switch to a more polar aprotic solvent like DMF or DMA to improve solubility and reaction rate. |
| Formation of multiple unidentified byproducts. | 1. Decomposition of the starting material or product. 2. Complex side reactions due to harsh conditions. | 1. Lower the reaction temperature and shorten the reaction time. 2. Use milder reaction conditions and ensure an inert atmosphere. 3. Purify the starting materials to remove any impurities that might be catalyzing side reactions. |
Quantitative Data on Reaction Conditions
The following table summarizes the impact of different nucleophiles and conditions on the outcome of the displacement reaction with an oxetane tosylate. Please note that specific yields are highly substrate-dependent.
| Nucleophile | Base | Solvent | Temperature (°C) | Typical Outcome |
| Sodium Azide (NaN(_3)) | - | DMF | 25-60 | Good to excellent yields of the azide product are often observed with minimal ring-opening. |
| Primary Amines (e.g., Benzylamine) | K(_2)CO(_3) | Acetonitrile | 60-80 | Moderate to good yields of the secondary amine, but ring-opening can be a competitive side reaction. |
| Secondary Amines (e.g., Morpholine) | K(_2)CO(_3) | DMF | 80-100 | Yields can be variable, with an increased propensity for ring-opening at higher temperatures. |
| Phenoxides (e.g., Sodium Phenoxide) | - | DMF | 60-90 | Good yields of the ether product are generally achievable. |
Experimental Protocols
Protocol 1: Synthesis of 3-Methyl-3-(tosyloxymethyl)oxetane
This protocol is adapted from a procedure published in Organic Syntheses.[3]
-
Reagents and Setup:
-
3-Methyl-3-oxetanemethanol (1.0 eq)
-
p-Toluenesulfonyl chloride (1.5 eq)
-
Pyridine (solvent)
-
Dry, round-bottomed flask with a magnetic stir bar under a nitrogen atmosphere.
-
-
Procedure: a. To a stirred solution of p-toluenesulfonyl chloride in pyridine at 0 °C, slowly add 3-methyl-3-oxetanemethanol. b. Allow the reaction mixture to stir at room temperature for 1.5 hours. c. Slowly pour the reaction mixture into a vigorously stirred mixture of deionized water and crushed ice. d. Stir for an additional 30 minutes. e. Collect the white precipitate by filtration and wash with cold water. f. Dry the product under high vacuum to yield the oxetane tosylate.
Protocol 2: General Procedure for Nucleophilic Displacement with an Amine
This is a general guideline; optimization of temperature, time, and stoichiometry is recommended for each specific substrate.
-
Reagents and Setup:
-
3-(Tosyloxymethyl)oxetane derivative (1.0 eq)
-
Amine nucleophile (1.2-2.0 eq)
-
Potassium carbonate (K(_2)CO(_3)) or Diisopropylethylamine (DIPEA) (1.5-2.0 eq)
-
Acetonitrile or DMF (solvent)
-
Round-bottomed flask with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.
-
-
Procedure: a. To a solution of the oxetane tosylate in the chosen solvent, add the amine and the base. b. Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS. c. Upon completion, cool the reaction to room temperature and quench with water. d. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). e. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. f. Purify the crude product by column chromatography.
Visualizing Reaction Pathways
The following diagrams illustrate the key chemical transformations and logical workflows discussed in this guide.
References
Technical Support Center: Purification Strategies for 3-Substituted Oxetane Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 3-substituted oxetane products.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of 3-substituted oxetanes.
| Problem | Possible Cause | Suggested Solution |
| Low recovery of oxetane product after silica gel flash chromatography. | Product decomposition on acidic silica gel: The oxetane ring can be sensitive to acid, leading to ring-opening or polymerization on standard silica gel.[1] | - Neutralize the silica gel: Pre-treat the silica gel by slurrying it in the column with an eluent containing a small amount of triethylamine (e.g., 1-3%).[1] - Use neutral alumina: As an alternative stationary phase, neutral alumina can be used for the chromatography of acid-sensitive compounds.[2] - Avoid acidic workup conditions: Ensure that the workup procedure prior to chromatography does not introduce strong acids.[1] |
| Co-elution of the oxetane product with impurities during column chromatography. | Inappropriate solvent system: The chosen eluent may not provide sufficient resolution between the product and impurities. | - Optimize the solvent system: Systematically screen different solvent mixtures and gradients. A common starting point for oxetanes is a hexane/ethyl acetate gradient.[3][4] - TLC analysis: Perform thorough thin-layer chromatography (TLC) analysis with various solvent systems to identify the optimal conditions for separation before running the column. An Rf value of around 0.3 for the desired product on TLC is often a good starting point for flash chromatography. |
| The oxetane product appears to be a viscous oil that is difficult to handle and purify. | Presence of residual solvent or impurities: High-boiling solvents or non-volatile impurities can result in an oily product. The product itself is a low-melting solid or an oil at room temperature. | - Dry under high vacuum: Ensure all residual solvents are removed by drying the product under high vacuum.[2] - Consider alternative purification methods: If the product is an oil, distillation (for volatile compounds) or preparative HPLC may be more suitable than crystallization. |
| Difficulty in inducing crystallization of the purified oxetane product. | Inappropriate crystallization solvent: The chosen solvent may be too good or too poor for crystal formation. Presence of minor impurities: Even small amounts of impurities can sometimes inhibit crystallization. | - Screen a range of solvents: Test a variety of solvents with different polarities (e.g., hexanes, ethyl acetate, dichloromethane, methanol) and solvent mixtures. - Use a seed crystal: If a small amount of crystalline material is available, use it to seed the supersaturated solution. - Slow evaporation: Allow the solvent to evaporate slowly from a dilute solution of the product. - Further purification: If impurities are suspected, an additional purification step (e.g., another column or a preparative TLC) may be necessary. |
| The oxetane product decomposes during distillation. | High distillation temperature: The product may be thermally labile at its atmospheric boiling point. | - Vacuum distillation: Perform the distillation under reduced pressure to lower the boiling point of the compound and minimize thermal decomposition.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying 3-substituted oxetanes?
A1: The most common purification methods for 3-substituted oxetanes are flash column chromatography, distillation, and crystallization. The choice of method depends on the physical properties of the oxetane product (e.g., polarity, volatility, crystallinity) and the nature of the impurities.[1][2]
Q2: My 3-substituted oxetane seems to degrade on silica gel. What are my options?
A2: Oxetanes can be sensitive to the acidic nature of silica gel. To mitigate decomposition, you can neutralize the silica gel by pre-treating it with a triethylamine solution in your eluent. Alternatively, using neutral alumina as the stationary phase is a good option for acid-sensitive oxetanes.[1][2]
Q3: What are some typical solvent systems for flash chromatography of 3-substituted oxetanes?
A3: A gradient of ethyl acetate in hexanes is a widely used and effective eluent system for the purification of many 3-substituted oxetanes.[3][4] The optimal ratio will depend on the polarity of your specific compound and should be determined by preliminary TLC analysis.
Q4: When is distillation a suitable purification method for a 3-substituted oxetane?
A4: Distillation is a good choice for volatile oxetane products. For thermally sensitive compounds, vacuum distillation is recommended to lower the boiling point and prevent decomposition.[1] For example, oxetan-3-one can be purified by distillation under reduced pressure.
Q5: What are some common impurities I might encounter, and how can I remove them?
A5: Common impurities often include unreacted starting materials (e.g., 1,3-diols or their precursors in Williamson ether synthesis), byproducts from side reactions, and residual solvents. Most of these can be effectively removed by flash column chromatography with an optimized solvent system. Water-soluble impurities can often be removed with an aqueous workup before chromatography.
Data Presentation
Table 1: Flash Chromatography Conditions for Selected 3-Substituted Oxetanes
| Compound | Stationary Phase | Eluent System (v/v) | Rf Value | Reference |
| 2-Methyl-2-phenyloxetane | Neutral Alumina | Hexane/Ethyl Acetate Gradient | Not specified | [1] |
| 3-(Bromomethyl)oxetane | Silica Gel | Hexane/Ethyl Acetate | Not specified | |
| Diethyl 4-aryl-2,2-oxetane dicarboxylates | Silica Gel | Not specified | Not specified | |
| Galactose-derived oxetane | Silica Gel | Not specified | Not specified |
Note: Rf values are highly dependent on the specific TLC plate, solvent system, and concentration of the sample.
Table 2: Purification of Oxetan-3-one
| Purification Method | Pressure | Boiling Point | Purity/Yield | Reference |
| Rectification under reduced pressure | Not specified | Not specified | Not specified | |
| Distillation | 0.1 mmHg | 35-40 °C (for oxetan-3-ol) | Not specified |
Experimental Protocols
Protocol 1: Flash Column Chromatography of a 3-Substituted Oxetane
Objective: To purify a 3-substituted oxetane from non-polar and moderately polar impurities.
Materials:
-
Crude 3-substituted oxetane product
-
Silica gel (230-400 mesh) or neutral alumina
-
Hexane (or heptane)
-
Ethyl acetate
-
Triethylamine (optional, for acid-sensitive compounds)
-
Glass column, flasks, and other standard laboratory glassware
-
TLC plates and developing chamber
Procedure:
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution on a TLC plate and develop it with various ratios of hexane/ethyl acetate to find a solvent system that gives the desired product an Rf of approximately 0.3.
-
Column Packing:
-
Slurry Packing (recommended): In a beaker, mix the silica gel with the initial, least polar eluent to form a slurry. Pour the slurry into the column and allow the silica gel to settle, ensuring there are no air bubbles. Drain the excess solvent until the solvent level is just above the silica gel bed.
-
Dry Packing: Fill the column with dry silica gel, then gently tap the column to ensure even packing. Slowly add the eluent to the top of the column, allowing it to percolate through the silica gel.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent and carefully apply it to the top of the silica gel bed using a pipette.
-
Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to dryness. Carefully add the resulting powder to the top of the packed column.
-
-
Elution: Carefully add the eluent to the top of the column. Apply gentle pressure (using a pump or air line) to achieve a steady flow rate. Start with the least polar solvent mixture determined from your TLC analysis and gradually increase the polarity of the eluent (gradient elution) if necessary to elute your product.
-
Fraction Collection: Collect the eluate in a series of fractions (e.g., in test tubes or small flasks).
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator. Dry the purified product under high vacuum to remove any residual solvent.
Protocol 2: Vacuum Distillation of a Volatile 3-Substituted Oxetane
Objective: To purify a volatile and thermally sensitive 3-substituted oxetane.
Materials:
-
Crude volatile 3-substituted oxetane
-
Distillation apparatus (round-bottom flask, distillation head with thermometer, condenser, receiving flask)
-
Vacuum pump or water aspirator
-
Heating mantle and stir plate
-
Stir bar
-
Cold trap (recommended to protect the vacuum pump)
Procedure:
-
Apparatus Setup: Assemble the distillation apparatus, ensuring all ground glass joints are properly sealed with vacuum grease. Place a stir bar in the distillation flask.
-
Sample Addition: Add the crude oxetane product to the distillation flask.
-
Connect to Vacuum: Connect the vacuum adapter of the distillation apparatus to a cold trap, and then to the vacuum source.
-
Start Vacuum and Stirring: Turn on the stirrer and then slowly apply the vacuum.
-
Heating: Once a stable vacuum is achieved, begin to gently heat the distillation flask using a heating mantle.
-
Distillation: The product will begin to vaporize, condense in the condenser, and collect in the receiving flask. Record the temperature at which the product distills (the boiling point at that pressure).
-
Completion: Once the distillation is complete, remove the heating mantle and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
-
Product Recovery: Collect the purified product from the receiving flask.
Protocol 3: Crystallization of a Solid 3-Substituted Oxetane
Objective: To purify a solid 3-substituted oxetane by crystallization.
Materials:
-
Crude solid 3-substituted oxetane
-
A selection of potential crystallization solvents (e.g., hexanes, ethyl acetate, ethanol, water)
-
Erlenmeyer flask
-
Hot plate
-
Filtration apparatus (Büchner funnel, filter paper, filter flask)
Procedure:
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a solvent. If the compound dissolves immediately at room temperature, the solvent is too good. If it is insoluble even upon heating, the solvent is too poor. A good crystallization solvent will dissolve the compound when hot but not when cold. Test various solvents and solvent mixtures to find the optimal one.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal. The flask can then be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals in a desiccator or a vacuum oven to remove all traces of solvent.
Mandatory Visualization
Caption: A general workflow for the purification of 3-substituted oxetanes.
References
Troubleshooting low reactivity of "Oxetan-3-yl 4-methylbenzenesulfonate"
Welcome to the technical support center for "Oxetan-3-yl 4-methylbenzenesulfonate." This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly its observed low reactivity in certain chemical transformations.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low to no conversion in my reaction with this compound?
A1: The low reactivity of this compound can be attributed to several factors. The inherent ring strain of the oxetane moiety can influence its reactivity, and in some cases, make it less reactive than other cyclic tosylates. For instance, in certain Ni-catalyzed cross-coupling reactions, it has been reported as unreactive under conditions where other tosylates, such as those derived from azetidine or piperidine, proceed.[1][2] Additionally, the stability of the oxetane ring is substitution-dependent; monosubstituted oxetanes can be less stable and more prone to undesired ring-opening reactions, especially under acidic conditions or upon heating, which can be misinterpreted as low reactivity of the desired substitution product.
Q2: Are there any specific reaction conditions known to be successful for nucleophilic substitution on this compound?
A2: Yes, successful nucleophilic substitutions have been reported. For example, the displacement of the tosylate by phenoxides can be achieved to form 3-aryloxyoxetanes. One reported method involves reacting an indol-5-ol with this compound in DMSO with powdered KOH at 50°C. Another example is the alkylation of a phenol using K₂CO₃ as the base in DMF. These examples suggest that with the appropriate choice of a strong nucleophile and suitable solvent and base, the substitution reaction can proceed effectively.
Q3: Can the oxetane ring open under my reaction conditions?
A3: Yes, ring-opening is a potential side reaction, particularly under acidic conditions.[3] Even under neutral or basic conditions, elevated temperatures can promote ring-opening. The stability of the oxetane ring is influenced by its substitution pattern, with 3,3-disubstituted oxetanes being generally more stable. Since this compound is a monosubstituted oxetane, it is more susceptible to ring-opening, which can lead to a complex mixture of products and a lower yield of the desired substituted oxetane. Some oxetane-carboxylic acids have been observed to be unstable and isomerize to lactones upon storage or gentle heating.[4]
Q4: Are there more reactive alternatives to the tosylate leaving group for oxetan-3-ol?
A4: Yes, for nucleophilic substitution reactions, 3-iodooxetane is reported to be a more reactive precursor for introducing the oxetane moiety.[5] Its enhanced reactivity can lead to milder reaction conditions and potentially higher yields compared to 3-tosyloxyoxetane. The choice of leaving group can be critical, and in some contexts, iodides and bromides have shown better reactivity than tosylates, especially with certain nucleophiles like thiolates.[6][7]
Troubleshooting Guides
Issue 1: Low or No Yield in Nucleophilic Substitution Reactions
This guide provides a systematic approach to troubleshooting low reactivity of this compound in nucleophilic substitution reactions.
Caption: Troubleshooting workflow for low yield in nucleophilic substitution reactions.
Issue 2: Unsuccessful Ni-Catalyzed Cross-Coupling
This guide focuses on troubleshooting the observed low reactivity of this compound in specific metal-catalyzed reactions.
Caption: Troubleshooting workflow for Ni-catalyzed cross-coupling reactions.
Data Presentation
Table 1: Comparison of Leaving Groups for Nucleophilic Substitution on 3-Substituted Oxetanes
| Leaving Group | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Tosylate | Indol-5-ol / KOH | DMSO | 50 | 16 | Not specified | WO2023114325A1 |
| Tosylate | Phenol / K₂CO₃ | DMF | Not specified | Not specified | Not specified | J. Med. Chem. 2020, 63, 19, 11336–11354 |
| Iodide | Phenoxide | Not specified | Milder Conditions | Shorter | Higher | BenchChem |
Note: Direct comparative studies under identical conditions are limited. This table compiles data from different sources to provide a general overview.
Table 2: Successful vs. Unsuccessful Reaction Conditions
| Reaction Type | Reagents | Solvent | Temperature (°C) | Outcome | Reference |
| Nucleophilic Substitution | Indol-5-ol, KOH | DMSO | 50 | Successful | WO2023114325A1 |
| Nucleophilic Substitution | Phenol, K₂CO₃ | DMF | 80 | Successful | US20220218703A1 |
| Ni-Catalyzed Cross-Coupling | N-benzyl 6-bromo isoquinolone, NiBr₂·glyme, dtbbp, Mn⁰, KI | DMA | 80 | Unreactive | ACS Omega 2020, 5, 43, 28160–28172 |
| Ni-Catalyzed Cross-Coupling with Additive | N-Boc 6-bromoindole, NiBr₂·glyme, dtbbp, Mn⁰, MgCl₂ | DMA | 80 | Successful | ACS Omega 2020, 5, 43, 28160–28172 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the title compound from oxetan-3-ol.
Caption: Experimental workflow for the synthesis of this compound.
Methodology:
-
Dissolve oxetan-3-ol (1.0 eq) and triethylamine (1.1-1.5 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Add p-toluenesulfonyl chloride (1.1-1.2 eq) portion-wise, maintaining the temperature at 0°C.
-
Stir the reaction mixture at 0°C for 30 minutes to 4 hours, then allow it to warm to room temperature and stir for an additional 2-16 hours.[5]
-
Upon reaction completion (monitored by TLC), quench the reaction with water.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by recrystallization or column chromatography.
Protocol 2: Nucleophilic Substitution with a Phenol
This protocol provides a general method for the synthesis of 3-aryloxyoxetanes.
Methodology:
-
To a solution of the desired phenol (1.0 eq) in an appropriate polar aprotic solvent (e.g., DMF, DMSO), add a suitable base (e.g., K₂CO₃, Cs₂CO₃, KOH) (1.5-2.0 eq).
-
Stir the mixture at room temperature for a short period to generate the phenoxide.
-
Add this compound (1.0-1.2 eq) to the reaction mixture.
-
Heat the reaction to 50-85°C and stir for 6-16 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., EtOAc, DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
Navigating the Synthesis of 3-Substituted Oxetanes: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of solvent and temperature in reactions involving 3-tosyloxyoxetane. The following information is designed to assist in overcoming common challenges and streamlining the synthesis of 3-substituted oxetane derivatives, which are of significant interest in medicinal chemistry.
Frequently Asked Questions (FAQs)
Q1: My nucleophilic substitution reaction on 3-tosyloxyoxetane is sluggish or incomplete. What are the primary factors to investigate?
A1: Incomplete conversion is a common issue and can often be attributed to several factors:
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Solvent Choice: The reaction proceeds via an S_N2 mechanism, which is highly sensitive to the solvent. Polar aprotic solvents such as DMF, DMSO, and acetonitrile are generally preferred as they solvate the cation of the nucleophile salt while leaving the anionic nucleophile "naked" and more reactive.[1][2] Protic solvents (e.g., alcohols, water) can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing down the reaction.[1]
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Temperature: While higher temperatures generally increase reaction rates, they can also promote side reactions, particularly ring-opening of the strained oxetane ring.[3][4] It is crucial to find an optimal temperature that allows for a reasonable reaction rate without significant byproduct formation.
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Base Strength (for N- and S-nucleophiles): When using amine or thiol nucleophiles, the choice and stoichiometry of a base to deprotonate the nucleophile are critical. Strong, non-nucleophilic bases are often employed. Insufficient base can lead to in-situ protonation of the nucleophile, rendering it unreactive.
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Nucleophile Strength: Weaker nucleophiles will naturally react slower. The concentration of the nucleophile can be increased to improve the reaction rate.
Q2: I am observing significant formation of byproducts. What are the likely side reactions and how can I minimize them?
A2: The primary side reaction is the ring-opening of the oxetane, which is driven by the release of ring strain. This is more likely to occur under harsh conditions:
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High Temperatures: Elevated temperatures can provide the activation energy needed for ring-opening pathways.[3][5] It is advisable to run the reaction at the lowest temperature that provides a reasonable conversion rate.
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Strongly Acidic or Basic Conditions: While a base is often necessary, very strong bases or acidic conditions (which can be generated from the tosylate leaving group) can catalyze ring-opening. Careful control of pH is important.
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Elimination: Although less common for this substrate, elimination to form a cyclobutene derivative is a theoretical possibility, especially with bulky, strong bases.
To minimize byproducts, start with milder conditions (e.g., lower temperature, less aggressive base) and incrementally increase the temperature or change the base if the reaction is not proceeding.
Q3: Does the choice of solvent affect the stability of the 3-tosyloxyoxetane starting material?
A3: Yes, the stability of 3-tosyloxyoxetane can be influenced by the solvent, particularly in the presence of nucleophilic impurities like water. In protic solvents, solvolysis can occur where the solvent itself acts as a nucleophile, leading to the formation of 3-hydroxyoxetane or other undesired products. Therefore, the use of anhydrous solvents is highly recommended.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | 1. Inappropriate solvent. | 1. Switch to a polar aprotic solvent like DMF or DMSO.[1][2] |
| 2. Insufficient temperature. | 2. Gradually increase the reaction temperature in 10-20°C increments, monitoring for byproduct formation. | |
| 3. Poor nucleophile. | 3. Use a stronger nucleophile or increase the concentration of the existing one. | |
| 4. Inadequate base (for N/S-nucleophiles). | 4. Use a stronger, non-nucleophilic base (e.g., NaH, K₂CO₃) and ensure at least stoichiometric amounts. | |
| Significant Byproduct Formation (e.g., from ring-opening) | 1. Reaction temperature is too high. | 1. Lower the reaction temperature. Consider longer reaction times at a lower temperature.[4] |
| 2. Presence of strong acid/base. | 2. Use a milder base or buffer the reaction if acidic byproducts are suspected. | |
| Reaction is fast but yields are low after workup | 1. Product is water-soluble. | 1. During aqueous workup, saturate the aqueous layer with NaCl before extraction to reduce the solubility of the product. |
| 2. Product is volatile. | 2. Use caution during solvent removal (e.g., use lower temperatures on the rotary evaporator). | |
| Inconsistent Results | 1. Variable quality of reagents/solvents. | 1. Use freshly distilled or anhydrous solvents. Ensure the 3-tosyloxyoxetane and nucleophile are pure. |
Experimental Protocols & Data
Reaction of 3-Tosyloxyoxetane with Various Nucleophiles
The following tables summarize typical reaction conditions for the synthesis of 3-substituted oxetanes from 3-tosyloxyoxetane. Note that optimal conditions may vary depending on the specific substrate and desired scale.
Table 1: Synthesis of 3-Azidooxetane
| Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| NaN₃ | DMF | 80-100 | 12-24 | ~86 | [6] |
Detailed Protocol: Synthesis of 3-Azidooxetane
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To a solution of 3-tosyloxyoxetane (1.0 eq) in anhydrous DMF, add sodium azide (1.5 eq).
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Heat the reaction mixture to 90°C and stir for 16 hours.
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Monitor the reaction progress by TLC or GC-MS.
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Upon completion, cool the reaction mixture to room temperature and pour it into water.
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Extract the aqueous layer with ethyl acetate (3 x volumes).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-azidooxetane.
Table 2: Synthesis of 3-Aminooxetanes
| Amine Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzylamine | K₂CO₃ | Acetonitrile | Reflux | 12 | Moderate to High |
| Piperidine | Et₃N | THF | 60 | 16 | Moderate |
Detailed Protocol: Synthesis of 3-(Benzylamino)oxetane
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In a round-bottom flask, dissolve 3-tosyloxyoxetane (1.0 eq) and benzylamine (1.2 eq) in anhydrous acetonitrile.
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Add potassium carbonate (2.0 eq) to the mixture.
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Heat the reaction to reflux and monitor by TLC.
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After completion, filter off the inorganic salts and concentrate the filtrate.
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Purify the crude product by column chromatography on silica gel.
Table 3: Williamson Ether Synthesis of 3-Alkoxyoxetanes
| Alcohol Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenol | K₂CO₃ | DMF | 80 | 12 | High |
| Benzyl alcohol | NaH | THF | 60 | 8 | High |
Detailed Protocol: Synthesis of 3-Phenoxyoxetane
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To a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF at 0°C, add a solution of phenol (1.1 eq) in THF dropwise.
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Stir the mixture at room temperature for 30 minutes.
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Add a solution of 3-tosyloxyoxetane (1.0 eq) in THF.
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Heat the reaction to 60°C and stir for 12 hours.
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Cool the reaction to 0°C and quench carefully with water.
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Extract the mixture with ethyl acetate, wash with brine, dry, and concentrate.
-
Purify the residue by flash chromatography.
Visualizing Reaction Optimization
Experimental Workflow for Solvent and Temperature Screening
The following diagram illustrates a typical workflow for optimizing reaction conditions.
Caption: A generalized workflow for the systematic optimization of solvent and temperature for S_N2 reactions of 3-tosyloxyoxetane.
Logical Relationship in Troubleshooting Low Yield
This diagram outlines the decision-making process when troubleshooting a low-yielding reaction.
Caption: A decision tree for troubleshooting low yields in the synthesis of 3-substituted oxetanes.
References
Stability of the tosylate group on the oxetane ring under acidic conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the stability of the tosylate group on an oxetane ring under acidic conditions. Below, you will find frequently asked questions (FAQs) and troubleshooting guides to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: How stable is the oxetane ring itself under acidic conditions?
A1: The stability of the oxetane ring in the presence of acid is highly dependent on its substitution pattern. It is a common misconception that oxetanes are universally unstable in acidic environments.[1]
-
3,3-disubstituted oxetanes are the most stable due to steric hindrance, which blocks the path of external nucleophiles to the C–O σ* antibonding orbital.[1]
-
Monosubstituted oxetanes are generally less stable than their disubstituted counterparts.
-
The presence of internal nucleophiles (e.g., a nearby alcohol or amine) can facilitate ring-opening under acidic conditions, even in 3,3-disubstituted systems.[2]
Q2: What is the expected reactivity of the tosylate group under acidic conditions?
A2: The tosylate group is an excellent leaving group, making the carbon it is attached to susceptible to nucleophilic attack. While the tosylate group itself is generally stable under many acidic conditions, its primary role is to be displaced in substitution reactions. Strong acids do not typically cleave the tosylate group itself, but rather catalyze reactions where it acts as a leaving group.
Q3: What are the potential competing reactions when a tosylated oxetane is subjected to acidic conditions?
A3: There are two primary competing reaction pathways:
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Acid-catalyzed oxetane ring-opening: The acid can protonate the oxygen atom of the oxetane ring, activating it for nucleophilic attack, which leads to ring cleavage. This can result in the formation of 1,3-diols or other rearranged products.[3]
-
Nucleophilic substitution at the tosylate position: The tosylate group can be displaced by a nucleophile in an SN1 or SN2 fashion, leaving the oxetane ring intact.
The predominant pathway will depend on the specific substrate, the nature of the acid, the nucleophile present, and the reaction conditions.
Q4: Are there general guidelines for predicting which reaction will dominate?
A4: While predicting the outcome with certainty can be challenging, some general principles apply:
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Steric Hindrance: As mentioned, 3,3-disubstitution on the oxetane ring sterically shields the oxetane oxygen, potentially favoring reactions at the less hindered tosylate position.[1]
-
Nucleophile Strength and Concentration: A strong nucleophile in high concentration is more likely to participate in a substitution reaction at the tosylate position before ring-opening occurs.
-
Acid Strength and Type: Strong Brønsted or Lewis acids are more likely to promote oxetane ring-opening. Milder acidic conditions may favor reactions involving the tosylate group.
-
Solvent: The choice of solvent can influence the stability of carbocation intermediates, which may be involved in SN1-type ring-opening or substitution reactions.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving tosylated oxetanes under acidic conditions.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no yield of the desired substitution product; recovery of starting material. | 1. Insufficiently acidic conditions: The reaction may not be activated. 2. Poor nucleophile: The chosen nucleophile may be too weak to displace the tosylate. 3. Steric hindrance: The substitution site may be too sterically congested. | 1. Increase acid concentration or use a stronger acid cautiously. Monitor for ring-opening byproducts. 2. Select a stronger or more appropriate nucleophile. 3. Increase reaction temperature, but be mindful that this may also promote ring-opening. |
| Formation of significant amounts of ring-opened byproducts (e.g., 1,3-diols). | 1. Acid concentration is too high or the acid is too strong. 2. Reaction temperature is too high. 3. Presence of water or other nucleophilic solvents that can participate in ring-opening. 4. Substrate is inherently prone to ring-opening (e.g., unsubstituted or monosubstituted oxetanes). | 1. Use a milder acid or decrease the acid concentration. Consider using a buffered system. 2. Run the reaction at a lower temperature for a longer duration. 3. Use anhydrous solvents and reagents. 4. If possible, redesign the substrate to be a more stable 3,3-disubstituted oxetane. |
| Complex mixture of unidentified products. | 1. Both ring-opening and substitution are occurring at comparable rates. 2. Secondary reactions of the initial products. 3. Decomposition of the starting material or products under the reaction conditions. | 1. Adjust reaction parameters (temperature, acid concentration, nucleophile) to favor one pathway. A thorough Design of Experiments (DoE) may be necessary. 2. Monitor the reaction progress by techniques like TLC or LC-MS to identify intermediates and initial products. 3. Consider using a protecting group strategy for either the oxetane or another functional group if it is contributing to instability. |
| Inconsistent results between batches. | 1. Variability in the purity of reagents (e.g., acid, solvent, starting material). 2. Small variations in reaction setup and conditions (e.g., temperature fluctuations, moisture). | 1. Ensure all reagents are of high purity and anhydrous where necessary. 2. Maintain strict control over reaction parameters. Use a temperature-controlled reaction vessel and ensure an inert atmosphere if reagents are moisture-sensitive. |
Data Presentation
| Oxetane Substitution Pattern | General Stability in Acid | Predominant Reaction Pathway with Nucleophiles under Acidic Conditions |
| Unsubstituted | Low | Prone to ring-opening. |
| 3-monosubstituted | Moderate | Competitive between ring-opening and substitution. |
| 3,3-disubstituted | High | More likely to undergo substitution at the tosylate position, but ring-opening can still occur, especially with internal nucleophiles or harsh conditions.[1][2] |
Experimental Protocols
General Protocol for Nucleophilic Substitution on 3-Tosyloxyoxetane under Mildly Acidic Conditions
Disclaimer: This is a general guideline and may require optimization for specific substrates and nucleophiles.
-
Materials:
-
3-Tosyloxyoxetane derivative
-
Nucleophile (e.g., sodium azide, sodium cyanide, etc.)
-
Anhydrous, non-protic solvent (e.g., DMF, DMSO, Acetonitrile)
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Mild acid catalyst (e.g., pyridinium p-toluenesulfonate - PPTS)
-
Inert gas (Nitrogen or Argon)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the 3-tosyloxyoxetane derivative (1.0 eq) and the anhydrous solvent.
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Add the nucleophile (1.1 - 1.5 eq).
-
Add the mild acid catalyst (0.1 - 0.2 eq).
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Stir the reaction mixture at the desired temperature (starting at room temperature and gently heating if necessary).
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Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate).
-
Extract the product with an appropriate organic solvent.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualizations
Caption: Competing reaction pathways for 3-tosyloxyoxetane under acidic conditions.
Caption: A decision-making workflow for troubleshooting reactions of tosylated oxetanes in acid.
References
Managing impurities in the synthesis of "Oxetan-3-yl 4-methylbenzenesulfonate"
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Oxetan-3-yl 4-methylbenzenesulfonate. The information is designed to help you manage impurities and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common method for synthesizing this compound is the tosylation of 3-oxetanol. This reaction involves treating 3-oxetanol with p-toluenesulfonyl chloride (TsCl) in the presence of a suitable base, such as triethylamine (TEA) or pyridine, in an anhydrous solvent like dichloromethane (DCM).[1]
Q2: What are the most critical parameters to control during the synthesis?
The key to a successful synthesis with high purity is the rigorous exclusion of water from the reaction. Water can hydrolyze the p-toluenesulfonyl chloride, reducing the yield of the desired product and forming p-toluenesulfonic acid as an impurity.[2] It is also crucial to control the reaction temperature, as the strained oxetane ring can be susceptible to ring-opening under harsh conditions.[3][4]
Q3: What are the potential impurities I should be aware of?
Several impurities can arise during the synthesis of this compound. These can be broadly categorized as:
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Starting Material Impurities: Unreacted 3-oxetanol and residual p-toluenesulfonyl chloride.
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Hydrolysis Products: p-Toluenesulfonic acid, formed from the reaction of p-toluenesulfonyl chloride with moisture.[2]
-
Side-Reaction Products:
-
Oxetane-derived impurities: Potential oligomers or polymers of 3-oxetanol, although less common under standard tosylation conditions. Ring-opening of the oxetane is a possibility, especially in the presence of strong acids.[3][4]
-
Base-related impurities: N-tosylamides can form if the amine base (e.g., triethylamine, pyridine) reacts with p-toluenesulfonyl chloride.
-
Chloride impurity: In some cases, the tosylate product can be converted to the corresponding chloride, 3-chlorooxetane, although this is more prevalent with substrates bearing electron-withdrawing groups.
-
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A suitable eluent system, such as a mixture of ethyl acetate and hexanes, can be used to separate the starting material (3-oxetanol), the product (this compound), and major non-polar impurities. The spots can be visualized using a UV lamp (as the product is UV active) and/or a potassium permanganate stain.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis and purification of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low or No Product Formation | 1. Poor quality of reagents: p-Toluenesulfonyl chloride may have hydrolyzed. The amine base or solvent may contain water.[2] 2. Inadequate reaction temperature: The reaction may be too slow at very low temperatures. | 1. Use fresh or purified p-toluenesulfonyl chloride. Ensure the amine base and solvent are anhydrous.[2] 2. Allow the reaction to proceed at 0 °C to room temperature and monitor by TLC. |
| Presence of Significant Unreacted 3-Oxetanol | 1. Insufficient p-toluenesulfonyl chloride or base. 2. Premature work-up. | 1. Use a slight excess (1.1-1.2 equivalents) of p-toluenesulfonyl chloride and base. 2. Ensure the reaction has gone to completion by TLC before quenching. |
| Formation of a White Precipitate (p-Toluenesulfonic Acid) | Presence of water in the reaction mixture. [2] | 1. Use anhydrous solvents and reagents. 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Product is an Oil Instead of a Solid | Presence of impurities. | Purify the crude product by column chromatography on silica gel. |
| Product Decomposes During Purification | 1. Acidic conditions: The oxetane ring can be sensitive to acid, leading to ring-opening.[3][4] 2. Prolonged heating. | 1. Neutralize any acidic residues before purification. Use a neutral or slightly basic mobile phase for chromatography if necessary. 2. Avoid excessive heat during solvent removal. |
| Difficult to Remove Amine Base/Salts | Formation of triethylammonium chloride or pyridinium chloride. | Wash the organic layer with dilute acid (e.g., 1M HCl), followed by saturated sodium bicarbonate solution and brine during the work-up. |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a literature procedure.[1]
Materials:
-
3-Oxetanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric acid (HCl)
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Saturated aqueous sodium bicarbonate (NaHCO₃)
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Brine (saturated aqueous NaCl)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 3-oxetanol (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add triethylamine (1.1 eq.).
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To this stirred solution, add p-toluenesulfonyl chloride (1.1 eq.) portion-wise, maintaining the temperature at 0 °C.
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Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by TLC.
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Upon completion, quench the reaction by adding water.
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Separate the organic layer and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude product by flash column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexanes).
Analytical Methods for Purity Assessment
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying the presence of starting materials and some impurities.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed to assess the purity of the final compound and quantify impurities. A typical method would use a C18 column with a mobile phase consisting of a gradient of acetonitrile in water (with or without a modifier like formic acid or trifluoroacetic acid).
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be useful for identifying volatile impurities, such as residual solvent and low molecular weight byproducts.
Visualizations
Experimental Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low Product Yield
Caption: A decision tree for troubleshooting low yields in the synthesis.
References
Technical Support Center: Scale-up Synthesis of 3-Tosyloxyoxetane
Welcome to the technical support center for the scale-up synthesis of 3-tosyloxyoxetane. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges encountered during laboratory and pilot-scale production.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory method for synthesizing 3-tosyloxyoxetane?
A1: The most prevalent method is the tosylation of 3-hydroxyoxetane. This reaction is typically carried out by treating 3-hydroxyoxetane with p-toluenesulfonyl chloride (TsCl) in the presence of a base. Pyridine is often used as both the base and the solvent in lab-scale preparations. For larger scales, other bases like triethylamine (TEA) or 2,6-lutidine in a solvent such as dichloromethane (DCM) or toluene are used to simplify workup and purification.
Q2: What are the primary challenges when scaling up the synthesis of 3-tosyloxyoxetane?
A2: Scaling up this synthesis introduces several key challenges that are less prominent at the bench scale.[1] These include:
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Thermal Management: The reaction is exothermic, and maintaining a consistent, low temperature in a large reactor is critical to prevent side reactions and product degradation.[1]
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Mixing Efficiency: Ensuring homogeneous mixing in a large volume is crucial for maintaining consistent reaction kinetics and avoiding localized "hot spots" or areas of high reagent concentration.[1]
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Impurity Profile: Side reactions that are minor at a small scale can become significant sources of impurities during scale-up, complicating purification and reducing yield.[1]
-
Workup and Purification: Handling and purifying large quantities of the product, which can be an oil or a low-melting solid, requires robust and scalable methods like crystallization or column chromatography optimized for large loads.
Q3: Is 3-tosyloxyoxetane a stable compound? What are the recommended storage conditions?
A3: 3-Tosyloxyoxetane has limited stability. The strained oxetane ring makes it susceptible to decomposition, especially in the presence of nucleophiles, acids, or bases, and at elevated temperatures. For storage, it is recommended to keep the compound in an inert atmosphere (nitrogen or argon), at low temperatures (-20°C is preferable), and protected from moisture.
Q4: What are the most common side reactions during the synthesis of 3-tosyloxyoxetane?
A4: The primary side reaction is the formation of a dimeric ether impurity. This occurs when a molecule of the 3-hydroxyoxetane starting material acts as a nucleophile, attacking a molecule of the 3-tosyloxyoxetane product. This is more likely to occur at higher temperatures or if the base is not sufficiently strong or is sterically hindered, allowing the alcohol to be deprotonated.
Q5: Can alternative "tosylating" agents be used for this synthesis?
A5: Yes, while p-toluenesulfonyl chloride is common, other sulfonylating agents can be used. These include p-toluenesulfonic anhydride (Ts₂O), which can sometimes lead to cleaner reactions, and other substituted benzenesulfonyl chlorides (e.g., nosyl chloride, brosyl chloride) if a different leaving group is desired for subsequent reactions. The choice often depends on cost, reactivity, and the specific requirements of the downstream application.
Troubleshooting Guides
This section addresses common problems encountered during the scale-up synthesis of 3-tosyloxyoxetane.
Problem 1: Low or Inconsistent Yield
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete Reaction: Insufficient reaction time or non-optimal temperature. | Monitor the reaction progress using TLC or HPLC. Ensure the reaction is stirred efficiently and allowed to proceed to completion before quenching. |
| Product Degradation: The reaction temperature was too high, leading to decomposition of the product or starting material. | Maintain strict temperature control, ideally between 0°C and 5°C, throughout the addition of reagents and the reaction. Use a properly sized cooling system for the reactor. | |
| Inefficient Workup: Product lost during the aqueous wash or extraction steps. | Ensure the pH is controlled during the workup. Use an adequate amount of extraction solvent (e.g., DCM or Ethyl Acetate) and perform multiple extractions to maximize recovery. | |
| Inconsistent Yield | Poor Reagent Quality: Moisture in the solvent or starting materials can consume reagents and introduce side reactions. | Use anhydrous solvents and ensure the 3-hydroxyoxetane and p-toluenesulfonyl chloride are dry. |
| Mixing Inefficiency: Poor agitation in the reactor leads to non-homogeneous reaction conditions.[1] | Optimize the stirrer speed and type (e.g., overhead mechanical stirrer) to ensure proper mixing for the vessel size and geometry. |
Problem 2: Product Purity Issues
| Issue | Potential Cause | Recommended Solution |
| Significant Impurity Peaks | Dimeric Ether Formation: High reaction temperature or slow addition of tosyl chloride. | Maintain low temperature (0-5°C). Add the tosyl chloride solution slowly and sub-surface if possible to ensure it reacts quickly with the intended alcohol rather than the product. |
| Unreacted Tosyl Chloride/Anhydride: Excess tosylating agent used. | Use a slight excess (e.g., 1.05-1.1 equivalents) of tosyl chloride. Quench the reaction carefully with a nucleophilic amine (like aqueous ammonia) or water to destroy any remaining tosyl chloride before workup. | |
| Product is an Oil and Difficult to Purify | Residual Solvent or Impurities: Presence of impurities preventing crystallization. | Attempt purification by flash column chromatography using a gradient elution system. Ensure all solvents are thoroughly removed under reduced pressure post-purification. |
| Thermal Instability on Column: Product degradation during column chromatography. | Perform chromatography at a lower temperature if possible. Use a faster flow rate to minimize the time the product spends on the silica gel. Neutralize the silica gel with a small amount of triethylamine in the eluent if the product is acid-sensitive. |
Visualized Workflows and Pathways
The following diagrams illustrate the synthesis workflow, a troubleshooting decision tree, and the chemical reaction pathway.
Caption: Workflow for the Scale-up Synthesis of 3-Tosyloxyoxetane.
Caption: Troubleshooting Logic for Low Yield of 3-Tosyloxyoxetane.
Caption: Desired Reaction and Common Side Reaction Pathway.
Experimental Protocols
Protocol 1: Scale-up Synthesis of 3-Tosyloxyoxetane (100g Scale)
Materials:
-
3-Hydroxyoxetane (74 g, 1.0 mol)
-
p-Toluenesulfonyl chloride (TsCl) (200 g, 1.05 mol)
-
Triethylamine (TEA) (152 g, 1.5 mol)
-
Dichloromethane (DCM), anhydrous (2 L)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reactor Setup: Equip a 5 L jacketed glass reactor with an overhead mechanical stirrer, a temperature probe, a nitrogen inlet, and a dropping funnel.
-
Charging Reactor: Charge the reactor with 3-hydroxyoxetane (74 g), triethylamine (152 g), and anhydrous dichloromethane (1 L).
-
Cooling: Begin stirring and cool the reactor contents to 0-5°C using a circulating chiller.
-
Reagent Addition: Dissolve p-toluenesulfonyl chloride (200 g) in anhydrous dichloromethane (1 L) and add it to the dropping funnel. Add the TsCl solution dropwise to the stirred reaction mixture over 2-3 hours, ensuring the internal temperature does not exceed 5°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for an additional 4-6 hours. Monitor the reaction's progress by taking small aliquots and analyzing them by TLC (e.g., 50% Ethyl Acetate in Hexanes). The reaction is complete when the 3-hydroxyoxetane spot is no longer visible.
-
Quenching: Slowly add 500 mL of cold water to the reactor to quench the reaction, maintaining the temperature below 10°C.
-
Workup: Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (2 x 500 mL), saturated NaHCO₃ solution (1 x 500 mL), and brine (1 x 500 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure at a bath temperature below 30°C to yield the crude product.
Protocol 2: Purification by Flash Column Chromatography
Materials:
-
Crude 3-tosyloxyoxetane
-
Silica gel (230-400 mesh)
-
Hexanes (or Heptane)
-
Ethyl Acetate
Procedure:
-
TLC Analysis: Determine an appropriate eluent system by TLC that gives the product an Rf value of approximately 0.25-0.3. A gradient of 10% to 40% Ethyl Acetate in Hexanes is a typical starting point.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% Ethyl Acetate/Hexanes). Wet pack the column, ensuring no air bubbles are trapped. The amount of silica should be approximately 50-100 times the weight of the crude product.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the packed column (dry loading). Alternatively, load the concentrated solution directly onto the column (wet loading).
-
Elution: Begin eluting the column with the starting eluent mixture. Gradually increase the polarity of the eluent (gradient elution) to move the product down the column.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure (bath temperature < 30°C) to yield the purified 3-tosyloxyoxetane. Store immediately at -20°C under an inert atmosphere.
References
Minimizing elimination byproducts in reactions of "Oxetan-3-yl 4-methylbenzenesulfonate"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with "Oxetan-3-yl 4-methylbenzenesulfonate". The focus is on minimizing elimination byproducts to maximize the yield of desired nucleophilic substitution products.
Frequently Asked Questions (FAQs)
Q1: What are the primary competing reactions when using this compound?
A1: The two main competing reactions are nucleophilic substitution (SN2) and elimination (E2). The desired reaction is typically the SN2 pathway, where a nucleophile replaces the tosylate leaving group. The E2 pathway is an undesired side reaction that leads to the formation of an alkene byproduct.
Q2: Why is the SN2 reaction generally favored for oxetane systems?
A2: The four-membered ring of the oxetane is strained. The SN2 transition state helps to alleviate some of this ring strain, which lowers the activation energy for the substitution pathway compared to less strained cyclic or acyclic systems. In contrast, the activation energy for the E2 pathway tends to be higher in small, strained rings.[1][2]
Q3: What is the role of the tosylate group?
A3: The 4-methylbenzenesulfonate (tosylate) group is an excellent leaving group because its negative charge is well-stabilized by resonance. This facilitates both the desired SN2 substitution and the undesired E2 elimination reactions.[3][4]
Q4: How does the choice of nucleophile affect the reaction outcome?
A4: The nucleophile's strength and basicity are critical.
-
Good Nucleophiles, Weak Bases: These will favor the SN2 reaction. Examples include azide ions (N3-), halides (I-, Br-, Cl-), and thiolates (RS-).
-
Strong, Bulky Bases: These will favor the E2 elimination reaction. Examples include potassium tert-butoxide (t-BuOK) and lithium diisopropylamide (LDA).
-
Strong, Non-bulky Bases/Nucleophiles: These can lead to a mixture of SN2 and E2 products. Examples include hydroxide (OH-) and methoxide (CH3O-).
Q5: What is the influence of the solvent on the formation of elimination byproducts?
A5: The solvent plays a crucial role in the competition between SN2 and E2 reactions.
-
Polar Aprotic Solvents: Solvents like DMF, DMSO, and acetonitrile are generally recommended for SN2 reactions. They solvate the cation of the nucleophilic salt but leave the anion (the nucleophile) relatively free and highly reactive, promoting substitution.
-
Polar Protic Solvents: Solvents like water, methanol, and ethanol can decrease the rate of SN2 reactions by forming hydrogen bonds with the nucleophile, effectively "caging" it and reducing its nucleophilicity. This can sometimes lead to an increase in the proportion of the E2 byproduct.
Q6: How does temperature influence the ratio of substitution to elimination products?
A6: Higher reaction temperatures generally favor the elimination (E2) pathway over the substitution (SN2) pathway. Elimination reactions often have a higher activation energy and benefit more from increased thermal energy. Therefore, to minimize elimination byproducts, it is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.
Troubleshooting Guide
Issue: Low yield of the desired substitution product and a significant amount of an alkene byproduct.
This indicates that the E2 elimination pathway is competing effectively with the desired SN2 substitution. The following steps can help to diagnose and resolve this issue.
Data on Reaction Parameters
The following tables summarize the expected effect of different reaction parameters on the ratio of substitution (SN2) to elimination (E2) products in reactions of this compound.
Table 1: Effect of Nucleophile/Base
| Nucleophile/Base | Predominant Reaction | Expected Elimination | Notes |
| Sodium Azide (NaN₃) | SN2 | Low | Excellent nucleophile, weak base. Ideal for substitution. |
| Sodium Iodide (NaI) | SN2 | Low | Good nucleophile, weak base. |
| Ammonia (NH₃) | SN2 | Low to Moderate | Can act as a base, but generally favors substitution with this substrate. |
| Primary Amines (R-NH₂) | SN2 | Low to Moderate | Basicity can be a factor. Lower temperatures are preferred. |
| Sodium Hydroxide (NaOH) | SN2 / E2 Mixture | Moderate to High | Strong base and nucleophile. Can lead to significant elimination. |
| Potassium t-Butoxide (KOtBu) | E2 | High | Strong, bulky base. Primarily an elimination reagent. |
Table 2: Effect of Solvent
| Solvent | Type | Expected SN2 Rate | Expected E2 Rate | Recommendation for Minimizing Elimination |
| Dimethylformamide (DMF) | Polar Aprotic | High | Moderate | Highly Recommended |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Moderate | Highly Recommended |
| Acetonitrile (CH₃CN) | Polar Aprotic | High | Moderate | Recommended |
| Tetrahydrofuran (THF) | Polar Aprotic | Moderate | Moderate | Suitable, may be slower |
| Ethanol (EtOH) | Polar Protic | Moderate | Moderate to High | Use with caution, may promote elimination |
| Methanol (MeOH) | Polar Protic | Moderate | Moderate to High | Use with caution, may promote elimination |
Table 3: Effect of Temperature
| Temperature Range | Effect on SN2 Rate | Effect on E2 Rate | Recommendation for Minimizing Elimination |
| 0 - 25 °C (Room Temp) | Moderate | Low | Ideal starting point for many substitution reactions. |
| 25 - 60 °C | Increases | Increases | Use if the reaction is too slow at room temperature. |
| > 60 °C (Elevated) | Increases | Increases Significantly | Not Recommended . Significantly favors the elimination pathway. |
Key Experimental Protocol
Synthesis of 3-Azidooxetane via Nucleophilic Substitution
This protocol is adapted from a reported improved synthesis of 3-azidooxetane and serves as a model for minimizing elimination byproducts.[5]
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Water
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Add sodium azide (1.5 to 2.0 equivalents) to the solution.
-
Stir the reaction mixture at room temperature (approximately 20-25 °C).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, pour the reaction mixture into a separatory funnel containing water and diethyl ether.
-
Extract the aqueous layer with diethyl ether (3 times).
-
Combine the organic layers and wash with water to remove residual DMF, followed by a wash with brine.
-
Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-azidooxetane.
-
If necessary, purify the product by vacuum distillation or column chromatography.
Safety Note: Sodium azide is highly toxic and can form explosive metal azides. Handle with appropriate personal protective equipment and follow all safety guidelines.
Workflow for a Successful Substitution Reaction
References
- 1. researchgate.net [researchgate.net]
- 2. connectjournals.com [connectjournals.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. A GAP Replacement: Improved Synthesis of 3-Azidooxetane and Its Homopolymer Based on Sulfonic Acid Esters of Oxetan-3-ol - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Tosylate and Mesylate Leaving Groups in Oxetane Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of the oxetane ring, a strained four-membered ether, is of significant interest in medicinal chemistry due to its unique physicochemical properties that can enhance the pharmacological profile of drug candidates.[1][2] One of the most common and reliable methods for constructing the oxetane ring is the intramolecular Williamson etherification of a 1,3-diol derivative. This key cyclization step relies on the conversion of one of the hydroxyl groups into an excellent leaving group. Among the most effective and widely used leaving groups for this transformation are the sulfonates, particularly tosylates (p-toluenesulfonates, -OTs) and mesylates (methanesulfonates, -OMs).
This guide provides an objective comparison of the performance of tosylate and mesylate leaving groups in oxetane synthesis, supported by experimental data and detailed protocols.
Theoretical Comparison
From a chemical principles standpoint, both tosylates and mesylates are excellent leaving groups because the negative charge of the resulting sulfonate anion is highly stabilized through resonance across the three oxygen atoms.[3][4] However, there are subtle differences between them that can influence their application in oxetane synthesis:
-
Steric Hindrance: The mesyl group is sterically smaller than the tosyl group. This can be advantageous in reactions with sterically hindered substrates, potentially leading to faster reaction rates.
-
Reactivity: While both are highly reactive, the formation of a reactive sulfene intermediate during mesylation of tertiary alcohols can give mesylates a slight advantage in these specific cases.[5] In general SN2 reactions, their leaving group ability is considered to be very similar.
-
Crystallinity: Tosylates are often crystalline solids, which can be beneficial for the purification of intermediates by recrystallization. Mesylates are more frequently oils or low-melting solids.
-
Cost and Availability: Both tosyl chloride and mesyl chloride are readily available from commercial suppliers, with costs being comparable.
Performance Data in Oxetane Synthesis
| Leaving Group | Substrate Type | Product | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Tosylate | 3,3-disubstituted 1,3-diol | 3,3-disubstituted oxetane | NaH | THF | RT | 12 | 59-87 | [1] |
| Tosylate | 2,4-disubstituted 1,3-diol | 2,4-disubstituted oxetane | KOtBu | THF | RT | Not specified | High | [1] |
| Mesylate | Oxetanocin precursor (diol) | Oxetanocin scaffold | NaH | THF | RT | Not specified | 84 | [1] |
| Mesylate | Diol with indolizidinium potential | 2,3-trisubstituted oxetane | NaH | THF | 0 | Not specified | Not specified | [6] |
Experimental Protocols
The following are generalized experimental protocols for the synthesis of oxetanes from 1,3-diols via tosylate and mesylate intermediates, based on procedures described in the literature.
Protocol 1: Oxetane Synthesis via a Tosylate Leaving Group
This two-step protocol involves the selective tosylation of a primary alcohol followed by base-mediated intramolecular cyclization.
Step 1: Monotosylation of a 1,3-Diol
-
Dissolve the 1,3-diol (1.0 equiv) in pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Add p-toluenesulfonyl chloride (TsCl, 1.05 equiv) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 4-6 hours, then allow it to warm to room temperature and stir overnight.
-
Quench the reaction by adding cold water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with cold 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting monotosylate by column chromatography on silica gel.
Step 2: Intramolecular Cyclization
-
Dissolve the purified monotosylate (1.0 equiv) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the oxetane product by column chromatography.
Protocol 2: One-Pot Oxetane Synthesis via a Mesylate Leaving Group
This protocol is particularly useful when the intermediate mesylate is unstable or when a more streamlined procedure is desired.
-
Dissolve the 1,3-diol (1.0 equiv) and triethylamine (Et₃N, 1.3 equiv) in anhydrous THF.
-
Cool the solution to 0 °C.
-
Slowly add methanesulfonyl chloride (MsCl, 1.1 equiv) dropwise.
-
Stir the mixture at 0 °C for 1-2 hours.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 4.0 equiv) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the oxetane product by column chromatography.
Visualization of the Synthetic Pathway
The following diagram illustrates the general workflow for oxetane synthesis from a 1,3-diol, highlighting the roles of both tosylate and mesylate as leaving groups in the key intramolecular Williamson etherification step.
Caption: General workflow for oxetane synthesis via tosylate and mesylate leaving groups.
Conclusion
Both tosylate and mesylate are highly effective leaving groups for the synthesis of oxetanes via intramolecular Williamson etherification. The choice between the two often comes down to substrate specifics, such as steric hindrance, and practical considerations like the physical form of the intermediate sulfonate. The provided data and protocols demonstrate that high yields of oxetanes can be achieved using either leaving group, making them both valuable tools in the synthesis of these important heterocyclic motifs for drug discovery and development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Oxetane Synthesis via Alcohol C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. Enantioselective Synthesis of Oxetanes Bearing All-Carbon Quaternary Stereocenters via Iridium Catalyzed Alcohol-Vinyl Epoxide C-C Coupling - PMC [pmc.ncbi.nlm.nih.gov]
Reactivity Face-Off: 3-Tosyloxyoxetane vs. 3-Bromooxetane in Nucleophilic Substitution
A Comparative Guide for Researchers in Synthetic and Medicinal Chemistry
In the landscape of modern drug discovery and organic synthesis, strained heterocyclic scaffolds like oxetanes have emerged as valuable building blocks. Their incorporation into molecular architectures can significantly enhance physicochemical properties such as solubility and metabolic stability. Among the most useful precursors for further functionalization are 3-substituted oxetanes, which serve as electrophilic hubs for the introduction of diverse functional groups via nucleophilic substitution. This guide provides an objective, data-driven comparison of two key substrates: 3-tosyloxyoxetane and 3-bromooxetane, focusing on their reactivity towards nucleophiles.
Executive Summary
Both 3-tosyloxyoxetane and 3-bromooxetane are effective electrophiles for nucleophilic substitution reactions at the C3 position of the oxetane ring. However, a comprehensive analysis of their underlying chemical principles and available experimental data indicates that 3-tosyloxyoxetane is generally the more reactive substrate . This heightened reactivity is primarily attributed to the superior leaving group ability of the tosylate anion compared to the bromide ion. The tosylate group's negative charge is delocalized through resonance, making it a more stable, weaker base and thus a better leaving group. This typically translates to faster reaction rates and higher yields under comparable conditions.
Theoretical Background: The Role of the Leaving Group
Nucleophilic substitution at a saturated carbon center, such as the C3 position of the oxetane ring, is fundamentally governed by the nature of the leaving group. An ideal leaving group is a species that can stabilize the negative charge it acquires upon bond cleavage.
-
Tosylate (OTs): The p-toluenesulfonate (tosylate) group is an excellent leaving group. Once it departs, the resulting tosylate anion is highly stabilized by resonance, delocalizing the negative charge across the three oxygen atoms of the sulfonate group. This high degree of stabilization makes the tosylate anion a very weak base.[1][2]
-
Bromide (Br): Bromide is also considered a good leaving group. As a relatively large and polarizable ion, it can accommodate the negative charge effectively. However, it lacks the extensive resonance stabilization seen in the tosylate anion.[1]
In most S_N2 reactions, the rate of reaction is directly influenced by the leaving group's ability to depart. Therefore, substrates with better leaving groups react faster.[1] The general order of leaving group ability places sulfonates like tosylate as more effective than halides like bromide.[1]
Data Presentation: A Comparative Analysis
The following table summarizes experimental data for nucleophilic substitution reactions on 3-tosyloxyoxetane and 3-bromooxetane, providing a quantitative basis for comparison.
| Feature | 3-Tosyloxyoxetane | 3-Bromooxetane |
| Reaction | Nucleophilic Substitution with Sodium Azide | Nucleophilic Substitution with Sodium Azide |
| Product | 3-Azidooxetane | 3-Azidooxetane |
| Yield | 86%[3] | Data not readily available for monomeric reaction. However, the azidation of poly(3,3-bis-bromo oxetane) is reported to proceed rapidly at elevated temperatures, indicating the viability of the substitution.[4][5] |
| Typical Conditions | Sodium Azide, DMF, Heat[3] | Sodium Azide, Polar Aprotic Solvent (e.g., DMF, DMSO), Heat[6][7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further study.
Protocol 1: Synthesis of 3-Azidooxetane from 3-Tosyloxyoxetane
This protocol is based on established literature procedures for the nucleophilic substitution of a tosylate with an azide nucleophile.[3]
Materials:
-
3-Tosyloxyoxetane
-
Sodium Azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, condenser, magnetic stirrer, and heating mantle
-
Standard glassware for workup and purification
Procedure:
-
To a solution of 3-tosyloxyoxetane (1.0 eq) in anhydrous DMF, add sodium azide (1.5 eq).
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford 3-azidooxetane.
Protocol 2: General Procedure for Nucleophilic Substitution on 3-Bromooxetane with Sodium Azide
This is a general protocol adaptable for the synthesis of 3-azidooxetane from 3-bromooxetane, based on standard procedures for S_N2 reactions of alkyl bromides.
Materials:
-
3-Bromooxetane
-
Sodium Azide (NaN₃)
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, condenser, magnetic stirrer, and heating mantle
-
Standard glassware for workup and purification
Procedure:
-
In a round-bottom flask, dissolve 3-bromooxetane (1.0 eq) in anhydrous DMSO or DMF.
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 90-115 °C and stir vigorously. The higher temperature may be necessary to achieve a reasonable reaction rate compared to the tosylate analog.[4][5]
-
Monitor the reaction by Gas Chromatography (GC) or TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with diethyl ether (3 x volumes).
-
Combine the organic extracts and wash with water and then brine to remove the high-boiling point solvent (DMSO/DMF).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and carefully remove the solvent by rotary evaporation at low pressure and temperature due to the potential volatility of the product.
-
If necessary, purify the resulting 3-azidooxetane by vacuum distillation or column chromatography.
Mandatory Visualizations
The following diagrams illustrate the key chemical transformations and logical comparisons discussed in this guide.
Caption: General mechanism for the S_N2 reaction on a 3-substituted oxetane.
Caption: Logical workflow for comparing the reactivity of the two substrates.
Conclusion
For researchers and drug development professionals, the choice between these two reagents will depend on a balance of factors. If high reactivity, mild conditions, and optimal yields are paramount, 3-tosyloxyoxetane is the superior choice. However, if cost and availability are primary considerations, 3-bromooxetane remains a functional alternative, provided the reaction conditions are optimized accordingly.
References
- 1. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Read-only I C Turn #1 - Prompt What are the expected products and their r.. [askfilo.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of poly(3,3-Bis-Azidomethyl Oxetane) via Direct Azidation of Poly(3,3-Bis-Bromo Oxetane) - Beijing Institute of Technology [pure.bit.edu.cn]
- 6. One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Kinetic Analysis of Nucleophilic Substitution on Oxetan-3-yl Derivatives
For Researchers, Scientists, and Drug Development Professionals
Quantitative Data Presentation
The following table summarizes the comparative reactivity of 3-halogenated oxetanes in SN2 reactions. The reactivity trend is directly related to the leaving group's ability, which is inversely proportional to the carbon-halogen bond strength. Given that tosylate is a significantly better leaving group than halides, it is anticipated that the rate of nucleophilic substitution on Oxetan-3-yl 4-methylbenzenesulfonate would be the fastest in this series.
Table 1: Comparative Reactivity of 3-Substituted Oxetanes in SN2 Reactions
| Leaving Group | Substrate | C-X Bond Dissociation Energy (kcal/mol) | Relative SN2 Reactivity |
| F | 3-Fluorooxetane | ~110 | Very Slow |
| Cl | 3-Chlorooxetane | ~81 | Moderate |
| Br | 3-Bromooxetane | ~68 | Fast |
| I | 3-Iodooxetane | ~51 | Very Fast |
| OTs * | This compound | N/A | Expected to be Very Fast |
*Data for 3-halogenated oxetanes is adapted from comparative analyses of SN2 reactions.[1] The reactivity of this compound is an extrapolation based on the well-established principle that tosylate is an excellent leaving group.
Experimental Protocols
The following is a detailed methodology for the kinetic analysis of a nucleophilic substitution reaction on a 3-substituted oxetane, which can be adapted for "this compound".
Objective: To determine the rate constant, order of reaction, and activation parameters for the nucleophilic substitution reaction of a 3-substituted oxetane with a given nucleophile.
Materials:
-
This compound (or other 3-substituted oxetane)
-
Nucleophile (e.g., sodium azide, potassium cyanide, or a fluorescently tagged amine)
-
Anhydrous solvent (e.g., Acetonitrile, DMF, or DMSO)
-
Internal standard (for chromatographic analysis)
-
Thermostated reaction vessel or water bath
-
Magnetic stirrer and stir bars
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis, fluorescence, or MS)
-
Quenching solution (e.g., a dilute acid or a solution that rapidly reacts with the nucleophile)
Procedure:
-
Preparation of Reactant Solutions:
-
Prepare a stock solution of this compound of a known concentration (e.g., 0.1 M) in the chosen anhydrous solvent.
-
Prepare a stock solution of the nucleophile of a known concentration (e.g., 1.0 M for pseudo-first-order conditions) in the same solvent.
-
Prepare a stock solution of the internal standard.
-
-
Kinetic Run (Pseudo-First-Order Conditions):
-
Equilibrate the reaction vessel containing the oxetane substrate solution and the internal standard to the desired temperature (e.g., 25 °C) in a thermostated bath.
-
Initiate the reaction by adding a pre-heated aliquot of the nucleophile solution to the reaction vessel with vigorous stirring. The concentration of the nucleophile should be in large excess (at least 10-fold) compared to the oxetane substrate to ensure pseudo-first-order kinetics.
-
Start a timer immediately upon the addition of the nucleophile.
-
-
Sampling and Quenching:
-
At regular time intervals (e.g., every 5, 10, 15, 30, 60 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a vial containing a known volume of the quenching solution. This will stop the reaction by consuming the nucleophile or neutralizing the reaction mixture.
-
-
Analysis:
-
Analyze the quenched samples by HPLC or GC. The method should be validated to separate and quantify the reactant (this compound), the product, and the internal standard.
-
Create a calibration curve for the reactant using solutions of known concentrations with the internal standard.
-
Determine the concentration of the oxetane substrate at each time point from the calibration curve.
-
-
Data Analysis:
-
Plot the natural logarithm of the concentration of the oxetan-3-yl substrate (ln[Substrate]) versus time.
-
If the plot is linear, the reaction is first-order with respect to the substrate. The pseudo-first-order rate constant (k') is the negative of the slope of this line.
-
The second-order rate constant (k) can be calculated by dividing the pseudo-first-order rate constant by the concentration of the nucleophile: k = k' / [Nucleophile].
-
Repeat the experiment at different temperatures (e.g., 35 °C and 45 °C) to determine the activation parameters (Activation Energy, Ea, and Arrhenius pre-exponential factor, A) using the Arrhenius equation.
-
Mandatory Visualization
The following diagrams illustrate the key aspects of the kinetic analysis.
Caption: SN2 reaction pathway for nucleophilic substitution on this compound.
Caption: General experimental workflow for the kinetic analysis of a nucleophilic substitution reaction.
References
A Comparative Guide to Alternative Reagents for the Introduction of the 3-Oxetanyl Group
For Researchers, Scientists, and Drug Development Professionals
The oxetane motif, particularly the 3-substituted oxetane, has garnered significant attention in medicinal chemistry. Its unique physicochemical properties, such as increased polarity, metabolic stability, and aqueous solubility, make it an attractive bioisosteric replacement for commonly used functional groups like gem-dimethyl and carbonyls. This guide provides an objective comparison of alternative reagents and methods for the introduction of the 3-oxetanyl group, supported by experimental data, to aid researchers in selecting the most suitable approach for their synthetic challenges.
Overview of Synthetic Strategies
The introduction of the 3-oxetanyl group can be broadly categorized into two main approaches:
-
De Novo Synthesis of the Oxetane Ring: This involves constructing the four-membered ring from acyclic precursors. The most common methods include:
-
Intramolecular Williamson Ether Synthesis
-
Paternò-Büchi Reaction ([2+2] photocycloaddition)
-
Epoxide Ring Expansion
-
-
Direct Transfer of the 3-Oxetanyl Moiety: This approach utilizes pre-formed oxetane-containing reagents that can be coupled to a substrate. These reagents can be either nucleophilic or electrophilic.
This guide will compare the reagents used in each of these key strategies.
De Novo Synthesis: A Comparison of Reagents
Intramolecular Williamson Ether Synthesis
This is a classical and widely used method for forming the oxetane ring, involving the intramolecular cyclization of a 1,3-halohydrin or a related substrate with a suitable leaving group. The choice of base is critical for the efficiency of this reaction.
Comparison of Bases for Williamson Ether Synthesis of Oxetanes
| Base | Typical Substrate | Solvent | Temperature (°C) | Yield (%) | Reference (for general procedure) |
| Sodium Hydride (NaH) | 1,3-halohydrin, 1,3-diol monotosylate | THF, DMF | RT - 60 | 60-90 | [1][2] |
| Potassium tert-Butoxide (KOtBu) | 1,3-halohydrin, 1,3-diol monotosylate | t-BuOH, THF | RT - 80 | 70-95 | [3] |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Sterically hindered 1,3-diols (as tosylates) | Toluene | Reflux | ~80 | [4] |
| Potassium Hydroxide (KOH) | 1,3-halohydrin | Water, Ethanol | Reflux | 50-80 | [5] |
Key Considerations:
-
Sodium Hydride (NaH) is a strong, non-nucleophilic base that is highly effective but requires careful handling due to its pyrophoric nature.
-
Potassium tert-Butoxide (KOtBu) is another strong, non-nucleophilic base that offers excellent yields and is often used when a stronger base than alkali hydroxides is needed.
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a non-nucleophilic amine base that is particularly useful for substrates prone to elimination or when milder conditions are required.
-
Potassium Hydroxide (KOH) is a cost-effective and readily available base, suitable for simpler substrates, though it may be less effective for more sterically hindered or sensitive substrates.
Paternò-Büchi Reaction
This photochemical [2+2] cycloaddition between a carbonyl compound and an alkene is a powerful method for the synthesis of highly substituted oxetanes. The reaction can be influenced by the choice of light source and, in some cases, the use of a Lewis acid catalyst.
Comparison of Conditions for the Paternò-Büchi Reaction
| Carbonyl Compound | Alkene | Light Source/Catalyst | Solvent | Temperature (°C) | Yield (%) | Diastereoselectivity (exo:endo) | Reference (for general procedure) |
| Benzaldehyde | 2,3-Dimethyl-2-butene | UV Lamp (λ > 300 nm) | Benzene | RT | 70-85 | 1:1 | [6][7] |
| Benzaldehyde | Furan | UV Lamp (λ = 254 nm) | Acetonitrile | RT | ~60 | Major exo | [8] |
| Acetone | 2-Methylpropene | UV Lamp (λ > 290 nm) | Neat | RT | >90 | - | [9] |
| Benzaldehyde | 2,3-Dihydrofuran | UV Lamp / Yb(OTf)₃ | CH₂Cl₂ | -20 | ~80 | >95:5 (exo) | [10] |
Key Considerations:
-
The Paternò-Büchi reaction is highly dependent on the nature of the excited state of the carbonyl compound and the electronics of the alkene.
-
The use of a Lewis acid , such as Yb(OTf)₃, can significantly improve the diastereoselectivity of the reaction, favoring the formation of the exo isomer.
Epoxide Ring Expansion
The ring expansion of epoxides to oxetanes can be achieved using sulfur ylides. The choice of the ylide reagent can influence the reaction conditions and efficiency.
Comparison of Sulfur Ylides for Epoxide Ring Expansion
| Sulfur Ylide Reagent (precursor) | Epoxide Substrate | Base/Solvent | Temperature (°C) | Yield (%) | Reference (for general procedure) |
| Trimethylsulfoxonium iodide | Styrene oxide | NaH / DMSO | 70 | 85 | [3][11] |
| Trimethylsulfoxonium iodide | 1,2-Epoxyoctane | KOtBu / t-BuOH | 80 | 91 | [3][11] |
| Dimethylsulfonium methylide (from Me₂S and MeI) | Cyclohexene oxide | n-BuLi / THF | 0 to RT | ~70 | [12] |
Key Considerations:
-
Trimethylsulfoxonium iodide is a stable, commercially available salt that generates the ylide in situ. Reactions are typically carried out at elevated temperatures.
-
Dimethylsulfonium methylide , generated from dimethyl sulfide and methyl iodide followed by deprotonation, is generally more reactive and can often be used at lower temperatures.
Direct Transfer of the 3-Oxetanyl Group: A Comparison of Reagents
For late-stage functionalization, direct introduction of the 3-oxetanyl group is a highly attractive strategy. This can be achieved using either nucleophilic or electrophilic oxetane-containing reagents.
Nucleophilic 3-Oxetanyl Reagents
These reagents act as a source of an "oxetan-3-yl anion" equivalent and react with electrophiles.
Comparison of Nucleophilic 3-Oxetanyl Reagents
| Reagent | Precursor | Generation Method | Typical Electrophile | Yield (%) | Reference |
| (Oxetan-3-yl)lithium | 3-Iodooxetane | Lithium-halogen exchange with n-BuLi (in flow) | Aldehydes, Ketones | 50-90 | [13] |
| (Oxetan-3-yl)boronic acid pinacol ester | 3-Bromooxetane | Miyaura borylation | Aryl halides | 60-95 | [14] (synthesis), Suzuki coupling applications |
| (Oxetan-3-yl)zinc reagents | 3-Iodooxetane | Insertion of zinc dust | Acid chlorides, Aryl halides | 50-80 | General Negishi coupling literature |
Key Considerations:
-
(Oxetan-3-yl)lithium is a highly reactive but unstable species, best generated and used in a continuous flow setup to avoid decomposition.[13]
-
(Oxetan-3-yl)boronic acid and its esters are stable, versatile reagents for Suzuki-Miyaura cross-coupling reactions, allowing for the formation of C-C bonds with a wide range of sp²-hybridized carbons.
-
(Oxetan-3-yl)zinc reagents are used in Negishi cross-coupling reactions and offer a milder alternative to organolithium and Grignard reagents.
Electrophilic 3-Oxetanyl Reagents
These reagents possess a leaving group at the 3-position of the oxetane ring and react with nucleophiles.
Comparison of Electrophilic 3-Oxetanyl Reagents
| Reagent | Precursor | Typical Nucleophile | Solvent | Temperature (°C) | Yield (%) | Reference (for general procedure) |
| 3-Iodooxetane | Oxetan-3-ol | Amines, Phenols | DMF, MeCN | 80-120 | 50-80 | [15] |
| Oxetan-3-yl Tosylate | Oxetan-3-ol | Alcohols, Thiols | DMF, THF | 60-100 | 60-90 | [3] |
| Oxetan-3-yl Nonaflate | Oxetan-3-ol | Carboxylates, Heterocycles | CH₂Cl₂, MeCN | RT - 60 | 70-95 | [16] (synthesis of nonaflates) |
Key Considerations:
-
3-Iodooxetane is a readily prepared and effective electrophile, though it may require higher reaction temperatures.
-
Oxetan-3-yl Tosylate is a classic and reliable electrophile with a good leaving group, suitable for a wide range of nucleophiles.
-
Oxetan-3-yl Nonaflate is a more recently developed, highly reactive electrophile that can undergo substitution under milder conditions compared to tosylates and halides.[16]
Experimental Protocols
General Procedure for Williamson Ether Synthesis of 3-Phenyloxetane
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous THF at 0 °C is added 3-chloro-1-phenyl-1-propanol (1.0 eq.) dropwise. The reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material. The reaction is carefully quenched by the slow addition of water at 0 °C. The aqueous layer is extracted with diethyl ether (3 x). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 3-phenyloxetane.
General Procedure for the Paternò-Büchi Reaction
A solution of benzaldehyde (1.0 eq.) and 2,3-dimethyl-2-butene (2.0 eq.) in benzene is placed in a quartz reaction vessel. The solution is deoxygenated by bubbling with nitrogen for 30 minutes. The reaction vessel is then irradiated with a high-pressure mercury lamp (λ > 300 nm) at room temperature for 24-48 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the oxetane product.[7]
General Procedure for Epoxide Ring Expansion to an Oxetane
To a solution of trimethylsulfoxonium iodide (1.5 eq.) in anhydrous DMSO is added sodium hydride (60% dispersion in mineral oil, 1.5 eq.) portionwise at room temperature under a nitrogen atmosphere. The mixture is stirred for 30 minutes, and then a solution of the epoxide (1.0 eq.) in DMSO is added dropwise. The reaction mixture is heated to 70-80 °C for 12-24 hours. After cooling to room temperature, the reaction is quenched with water and extracted with diethyl ether (3 x). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated. The product is purified by distillation or column chromatography.[3][11]
Diagrams of Reaction Pathways
Caption: Workflow for Williamson Ether Synthesis of Oxetanes.
Caption: Mechanism of the Paternò-Büchi Reaction.
Caption: Pathway for Epoxide Ring Expansion using a Sulfur Ylide.
Caption: Strategies for Direct 3-Oxetanylation.
References
- 1. scholarship.richmond.edu [scholarship.richmond.edu]
- 2. community.wvu.edu [community.wvu.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 6. Paternò–Büchi reaction - Wikipedia [en.wikipedia.org]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. Oxetane Synthesis through the Paternò-Büchi Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oxetane synthesis through the Paternò-Büchi reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. One moment, please... [denmarkgroup.web.illinois.edu]
- 11. Stereospecific Consecutive Epoxide Ring Expansion with Dimethylsulfoxonium Methylide [organic-chemistry.org]
- 12. Epoxide ring opening/ring closing strategy: An efficient way for expanding oxetanes diversity - American Chemical Society [acs.digitellinc.com]
- 13. Taming 3-Oxetanyllithium Using Continuous Flow Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chembk.com [chembk.com]
- 15. Synthesis routes of 3-Iodooxetane [benchchem.com]
- 16. Synthesis and Development of a Nonaflate Ester in the Large-Scale Preparation of 3-Deoxymorphine | Bentham Science [eurekaselect.com]
A Comparative Analysis of Leaving Group Efficiency in 3-Substituted Oxetanes for Nucleophilic Substitution Reactions
For Immediate Release
In the landscape of modern drug discovery and organic synthesis, oxetanes have emerged as crucial building blocks, prized for their ability to impart desirable physicochemical properties to molecules. The functionalization of the oxetane ring, particularly at the 3-position, is pivotal for their application as versatile synthetic intermediates. This guide presents a comparative study of the leaving group ability of various substituents at the 3-position of the oxetane ring in the context of bimolecular nucleophilic substitution (Sₙ2) reactions. The efficiency of these reactions is paramount for researchers, scientists, and drug development professionals in designing and executing synthetic routes.
Executive Summary
The rate and success of nucleophilic substitution on 3-substituted oxetanes are critically dependent on the nature of the leaving group. A comprehensive review of chemical principles and available experimental data indicates a clear hierarchy of leaving group ability. This hierarchy is primarily governed by the stability of the departing anion, which is inversely correlated with its basicity. Consequently, the conjugate bases of strong acids are excellent leaving groups.
Based on established principles of physical organic chemistry, the expected order of reactivity for 3-substituted oxetanes in Sₙ2 reactions is as follows:
Triflate > Tosylate/Mesylate > Iodide > Bromide > Chloride >> Fluoride
This guide provides a detailed comparison of these leaving groups, supported by qualitative and extrapolated quantitative data, along with a representative experimental protocol for their comparative kinetic analysis.
Data Presentation: A Comparative Overview of Leaving Group Reactivity
| Leaving Group | Structure | Conjugate Acid | pKa of Conjugate Acid | C-X Bond Strength (kcal/mol)¹ | Relative Reactivity (Estimated) | Key Characteristics |
| Triflate (OTf) | -OSO₂CF₃ | Triflic Acid (CF₃SO₃H) | ~ -14 | ~117 (C-O) | Very High | An exceptionally good leaving group due to the high stability of the triflate anion, which is delocalized by resonance and the strong inductive effect of the CF₃ group. |
| Tosylate (OTs) | -OSO₂C₆H₄CH₃ | p-Toluenesulfonic Acid (TsOH) | ~ -2.8 | ~117 (C-O) | High | A widely used, excellent leaving group. The tosylate anion is well-stabilized by resonance. |
| Mesylate (OMs) | -OSO₂CH₃ | Methanesulfonic Acid (MsOH) | ~ -1.9 | ~117 (C-O) | High | Similar in reactivity to tosylate, offering a smaller, non-aromatic alternative. |
| Iodide (I) | -I | Hydroiodic Acid (HI) | ~ -10 | ~51 | High | The best leaving group among the common halogens due to the very weak and highly polarizable C-I bond.[1] |
| Bromide (Br) | -Br | Hydrobromic Acid (HBr) | ~ -9 | ~68 | Moderate | A very common and effective leaving group, more reactive than chloride.[1] |
| Chloride (Cl) | -Cl | Hydrochloric Acid (HCl) | ~ -7 | ~81 | Low | A viable leaving group, but significantly less reactive than bromide and iodide. |
| Fluoride (F) | -F | Hydrofluoric Acid (HF) | ~ 3.2 | ~110 | Very Low | A poor leaving group for Sₙ2 reactions due to the very strong C-F bond and the higher basicity of the fluoride ion. |
¹ Note: C-X bond strengths are for methyl-X and are provided for general comparison. The C-O bond strength is for the sulfonate ester linkage.
Logical Relationship Diagram
The following diagram illustrates the key factors that determine the efficacy of a leaving group in a nucleophilic substitution reaction. Better leaving groups are typically weak bases, form stable anions upon departure, and have a polarizable bond with the carbon atom.
Caption: Factors determining good leaving group ability and their impact on Sₙ2 reaction rates.
Experimental Protocols
To quantitatively assess the leaving group ability in 3-substituted oxetanes, a kinetic study of their Sₙ2 reaction with a common nucleophile can be performed. The following protocol describes a representative experiment for comparing the reactivity of 3-iodooxetane, 3-bromooxetane, and 3-(tosyloxy)oxetane with sodium azide.
Objective: To determine the relative reaction rates of different 3-substituted oxetanes in an Sₙ2 reaction with sodium azide.
Materials:
-
3-Iodooxetane
-
3-Bromooxetane
-
3-(Tosyloxy)oxetane (prepared from 3-hydroxyoxetane and tosyl chloride)
-
Sodium azide (NaN₃)
-
Anhydrous Dimethylformamide (DMF)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
Reaction vials with septa
-
Thermostatted oil bath or heating block
-
Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.2 M stock solution of sodium azide in anhydrous DMF.
-
Prepare separate 0.1 M stock solutions of 3-iodooxetane, 3-bromooxetane, and 3-(tosyloxy)oxetane in anhydrous DMF, each containing the internal standard at a known concentration (e.g., 0.05 M).
-
-
Reaction Setup:
-
For each 3-substituted oxetane, place 1.0 mL of its stock solution into a reaction vial.
-
Equilibrate the vials at the desired reaction temperature (e.g., 60 °C) in the thermostatted heating block for 10 minutes.
-
-
Initiation of Reaction and Monitoring:
-
To initiate the reaction, rapidly add 1.0 mL of the pre-heated sodium azide stock solution to each vial. This will result in initial concentrations of 0.05 M for the oxetane substrate and 0.1 M for sodium azide.
-
At regular time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot (e.g., 0.1 mL) from each reaction vial.
-
Immediately quench the aliquot by diluting it in a known volume of a suitable solvent (e.g., ethyl acetate) containing a small amount of a quenching agent if necessary.
-
-
Analysis:
-
Analyze the quenched aliquots by GC or HPLC to determine the concentration of the remaining 3-substituted oxetane relative to the internal standard.
-
The formation of the product, 3-azidooxetane, can also be monitored if a standard is available.
-
-
Data Analysis:
-
Plot the natural logarithm of the concentration of the 3-substituted oxetane (ln[Oxetane]) versus time for each leaving group.
-
For a pseudo-first-order reaction (with the nucleophile in excess), the slope of this plot will be equal to the negative of the pseudo-first-order rate constant (-k').
-
Compare the calculated rate constants to determine the relative reactivity of the different leaving groups.
-
Safety Precautions:
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Sodium azide is highly toxic and can form explosive metal azides. Follow appropriate handling and disposal procedures.
-
Oxetanes are volatile and should be handled with care.
This standardized protocol allows for a direct and objective comparison of the leaving group ability, providing valuable data for researchers to select the most appropriate substrate for their synthetic needs. The expected outcome of such an experiment would be a confirmation of the reactivity trend outlined in this guide.
References
A Researcher's Guide to Spectroscopic Validation of Oxetane Incorporation
For researchers, scientists, and professionals in drug development, the successful incorporation of an oxetane ring into a molecule is a critical step that requires rigorous validation. This guide provides a comparative overview of key spectroscopic methods—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS)—to confirm the presence of this valuable moiety. Oxetanes are increasingly utilized in medicinal chemistry as isosteres for gem-dimethyl and carbonyl groups to enhance physicochemical properties such as solubility and metabolic stability.[1][2][3] This guide presents experimental data and detailed protocols to aid in the unambiguous identification of oxetane incorporation.
Comparative Spectroscopic Data
The following tables summarize the characteristic spectroscopic signatures of an oxetane ring compared to its common isosteric replacements: the gem-dimethyl group and the carbonyl group.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Feature | Oxetane | gem-Dimethyl Group | Carbonyl Group (Ketone) |
| ¹H NMR | |||
| Protons on ring carbons adjacent to oxygen (α-protons) | ~4.5 - 4.9 ppm (multiplet) | N/A | N/A |
| Protons on the β-carbon | ~2.6 - 2.8 ppm (multiplet) | ~0.9 ppm (singlet) | Protons α to the carbonyl: ~2.1 - 2.4 ppm (singlet, doublet, triplet, or quartet depending on substitution) |
| ¹³C NMR | |||
| Ring carbons adjacent to oxygen (α-carbons) | ~70 - 85 ppm | Central quaternary carbon: ~30-40 ppm | Carbonyl carbon: >200 ppm |
| β-carbon | ~30 - 40 ppm | Methyl carbons: ~25-35 ppm | Carbons α to the carbonyl: ~30-45 ppm |
Note: Chemical shifts are approximate and can vary based on the solvent and the presence of other functional groups.
Table 2: Fourier-Transform Infrared (FTIR) Spectroscopy Data
| Feature | Oxetane | gem-Dimethyl Group | Carbonyl Group (Ketone) |
| Key Vibrational Mode | Asymmetric C-O-C stretch | C-H rock/bend | C=O stretch |
| **Characteristic Absorption (cm⁻¹) ** | ~980 - 1050 cm⁻¹ (often in the complex "fingerprint region") | ~1365 - 1385 cm⁻¹ (characteristic doublet) | ~1705 - 1725 cm⁻¹ (strong, sharp peak) |
Table 3: Mass Spectrometry (MS) Data
| Feature | Oxetane | gem-Dimethyl Group | Carbonyl Group (Ketone) |
| Common Fragmentation Pathway | Ring cleavage, loss of CH₂O or C₂H₄O, retro-[2+2] cycloreversion | Loss of a methyl group (-15 amu) | α-cleavage (cleavage of the bond adjacent to the carbonyl group), McLafferty rearrangement |
| Characteristic Fragment Ions (m/z) | [M-28]⁺•, [M-30]⁺•, [M-42]⁺• | [M-15]⁺ | [CH₃CO]⁺ (m/z 43), [C₂H₅CO]⁺ (m/z 57) |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to identify the characteristic chemical shifts and coupling patterns associated with the oxetane ring.
Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Internal standard (e.g., tetramethylsilane, TMS)
-
Sample (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[4]
-
Glass Pasteur pipette
-
Small vial
Procedure:
-
Sample Preparation:
-
Weigh the appropriate amount of the sample into a small vial.[4]
-
Add 0.6-0.7 mL of the chosen deuterated solvent to the vial.[4]
-
If required, add a small amount of TMS as an internal standard.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used.
-
Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 8-16.
-
-
¹³C NMR:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical spectral width: 0 to 220 ppm.
-
Number of scans: 1024 or more, depending on the sample concentration.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale to the TMS signal (0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the characteristic vibrational frequencies of the C-O-C bond within the oxetane ring.
Materials:
-
FTIR spectrometer with a suitable accessory (e.g., Attenuated Total Reflectance - ATR, or transmission salt plates like KBr or NaCl)
-
Sample (liquid or solid)
-
Spatula
-
Solvent for cleaning (e.g., isopropanol, acetone)
-
Lint-free wipes
Procedure (using ATR accessory):
-
Background Scan:
-
Ensure the ATR crystal is clean and dry.
-
Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place a small amount of the solid or a drop of the liquid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
For solid samples, apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing and Cleaning:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Clean the ATR crystal thoroughly with a suitable solvent and a lint-free wipe.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight of the compound and analyze its fragmentation pattern to confirm the presence of the oxetane ring.
Materials:
-
Mass spectrometer with an Electron Ionization (EI) source
-
Sample (solid or liquid)
-
Solvent (e.g., methanol, acetonitrile)
-
Vial
Procedure (for EI-MS):
-
Sample Preparation:
-
Prepare a dilute solution of the sample in a volatile solvent.
-
-
Instrument Setup:
-
Tune and calibrate the mass spectrometer according to the manufacturer's instructions.
-
Set the ionization energy, typically to 70 eV for EI.[5]
-
-
Data Acquisition:
-
Introduce the sample into the ion source. For volatile compounds, a direct insertion probe or gas chromatography (GC) inlet can be used.
-
Acquire the mass spectrum over a suitable mass range.
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺·).
-
Analyze the fragmentation pattern for characteristic losses associated with the oxetane ring, such as the loss of ethene (28 Da) or formaldehyde (30 Da).
-
Visualizing the Workflow
The following diagram illustrates a typical workflow for the spectroscopic validation of a newly synthesized oxetane-containing compound.
Conclusion
The validation of oxetane incorporation is a multifaceted process where NMR, FTIR, and Mass Spectrometry each provide unique and complementary information. ¹H and ¹³C NMR are arguably the most definitive methods, offering detailed structural insights through characteristic chemical shifts. FTIR provides a rapid, albeit sometimes less precise, confirmation of the ether linkage, while Mass Spectrometry confirms the molecular weight and offers clues about the ring structure through its fragmentation patterns. By employing these spectroscopic techniques in a coordinated workflow, researchers can confidently and accurately confirm the successful synthesis of their target oxetane-containing molecules, paving the way for further drug discovery and development efforts.
References
- 1. chemistai.org [chemistai.org]
- 2. spectrabase.com [spectrabase.com]
- 3. butanone low high resolution H-1 proton nmr spectrum of butanone analysis interpretation of chemical shifts ppm spin spin line splitting for 2-butanone butan-2-one doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. Electron Ionization - Creative Proteomics [creative-proteomics.com]
The Strategic Introduction of the Oxetane Moiety: A Comparative Guide to Oxetane-3-yl Precursors
For researchers, scientists, and drug development professionals, the incorporation of the oxetane motif into complex molecules represents a key strategy for optimizing physicochemical and pharmacokinetic properties. This guide provides a comprehensive comparison of the efficiency of "Oxetan-3-yl 4-methylbenzenesulfonate" (3-tosyloxyoxetane) against other common precursors, namely 3-iodooxetane and 3-bromooxetane, in complex molecule synthesis. The following analysis is supported by experimental data to inform the selection of the most suitable building block for your synthetic campaign.
The four-membered oxetane ring has emerged as a valuable bioisosteric replacement for commonly used functional groups like gem-dimethyl and carbonyl moieties. Its introduction can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity, while also influencing molecular conformation.[1][2] Consequently, the efficient and strategic installation of this strained heterocyclic system is of paramount importance in modern medicinal chemistry. This is where precursors such as this compound and its halogenated counterparts become critical reagents.
Comparative Efficiency in Nucleophilic Substitution Reactions
The primary route for incorporating the oxetane-3-yl group is through nucleophilic substitution, where a nucleophile displaces a leaving group at the 3-position of the oxetane ring. The efficiency of this reaction is heavily dependent on the nature of the leaving group. The following tables summarize the comparative performance of this compound, 3-iodooxetane, and 3-bromooxetane.
Table 1: Relative Reactivity in SN2 Reactions
The rate of SN2 reactions is directly influenced by the leaving group's ability to depart. The trend in reactivity for 3-substituted oxetanes follows the order of leaving group ability. A tosylate is an excellent leaving group, comparable to or even better than iodide, due to the resonance stabilization of the resulting tosylate anion.
| Precursor | Leaving Group | Relative Rate of SN2 Reaction | C-X Bond Dissociation Energy (kcal/mol) | Comments |
| This compound | Tosylate (OTs) | Very Fast | N/A | An excellent leaving group, often leading to high yields under mild conditions. |
| 3-Iodooxetane | Iodide (I) | Fast | ~54 | A very good leaving group, resulting in high reactivity.[3] |
| 3-Bromooxetane | Bromide (Br) | Moderate | ~68 | A good leaving group, suitable for many transformations.[3] |
| 3-Chlorooxetane | Chloride (Cl) | Slow | ~81 | A moderate leaving group, often requiring harsher reaction conditions.[3] |
| 3-Fluorooxetane | Fluoride (F) | Very Slow | ~110 | A poor leaving group, making SN2 reactions challenging.[3] |
Table 2: Comparison of Reaction Yields with Various Nucleophiles
The following table provides a compilation of reported yields for the reaction of different oxetane-3-yl precursors with various nucleophiles. It is important to note that direct, side-by-side comparisons under identical conditions are not always available in the literature; therefore, the data should be interpreted within the context of the specific reactions.
| Nucleophile | Precursor | Product | Yield (%) | Reference |
| Phenoxide | 3-(Bromomethyl)oxetan-3-yl)methanol | 3-((4-Fluorophenoxy)methyl)oxetan-3-yl)methanol | 87% | [4] |
| Phenoxide | 3-(Bromomethyl)oxetan-3-yl)methanol | 3-((4-Bromophenoxy)methyl)oxetan-3-yl)methanol | 86% | [4] |
| Phenoxide | 3-(Bromomethyl)oxetan-3-yl)methanol* | 3-((4-Methoxyphenoxy)methyl)oxetan-3-yl)methanol | 86% | [4] |
| Thiol | 3-Aryloxetan-3-ols** | 3-Aryl-3-sulfanyloxetanes | 86-91% | [5] |
| Organolithium | 3-Iodooxetane | 3-(Diphenylhydroxymethyl)oxetane | 72% | [1] |
| Arylboronic Acid | 3-Iodooxetane | 2,6-Difluoro-4-(oxetan-3-yl)pyridine | 23% | [6] |
*These examples utilize a bromomethyl group on a 3-substituted oxetane, which serves as a good proxy for the reactivity of a leaving group at the 3-position itself. **These reactions proceed via in-situ activation of the hydroxyl group, demonstrating a facile route to C-S bond formation that would be expected to proceed in high yield with a pre-activated tosylate.
Experimental Protocols
Synthesis of this compound
Procedure: To a solution of 3-hydroxyoxetane (1.0 equivalent) and pyridine (2.0 equivalents) in anhydrous dichloromethane (DCM) at 0 °C, p-toluenesulfonyl chloride (1.2 equivalents) is added portion-wise. The reaction is stirred at room temperature for 12-16 hours. The reaction mixture is then washed with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield this compound.[3]
General Protocol for Nucleophilic Substitution with a Phenoxide
Procedure: To a solution of the phenol (1.0 equivalent) in a suitable solvent such as dimethylformamide (DMF) or acetone, a base like potassium carbonate (K2CO3, 1.5 equivalents) or sodium hydride (NaH, 1.1 equivalents) is added, and the mixture is stirred for a short period at room temperature. This compound (1.1 equivalents) is then added, and the reaction mixture is heated to 60-80 °C and monitored by TLC. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried, and concentrated. The crude product is then purified by column chromatography.
Protocol for Nickel-Catalyzed Suzuki Coupling of 3-Iodooxetane
Procedure: (2,6-difluoro-4-pyridyl)boronic acid (2.0 equivalents), Nickel(II) iodide (0.06 equivalents), Trans-2-aminocyclohexanol hydrochloride (0.06 equivalents), and Sodium hexamethyldisilazane (2.0 equivalents) are weighed into a microwave vial.[6] The vial is capped and placed under a nitrogen atmosphere. Isopropanol is added, and the mixture is stirred under nitrogen for 5 minutes.[6] A solution of 3-Iodooxetane (1.0 equivalent) in isopropanol is then added.[6] The vial is heated at 100° C under microwave irradiation for 20 minutes.[6] The mixture is then diluted with ethanol and filtered through Celite.[6] The filtrate is concentrated, and the residue is purified by silica gel chromatography to afford the desired product.[6]
Visualizing the Synthetic Strategy
The following diagrams illustrate the general workflow for introducing the oxetane moiety and a comparison of the key reaction intermediates.
Caption: Experimental workflow for the synthesis and application of 3-substituted oxetane precursors.
Caption: Generalized SN2 reaction pathway for 3-substituted oxetanes.
Conclusion and Recommendations
The choice of the oxetane-3-yl precursor is a critical decision in the synthesis of complex molecules.
-
This compound stands out as a highly efficient reagent for introducing the oxetane moiety. Its excellent leaving group ability often translates to milder reaction conditions, shorter reaction times, and high yields with a variety of nucleophiles. It is a preferred choice when high reactivity and clean conversions are paramount.
-
3-Iodooxetane is also a highly reactive precursor and a viable alternative to the tosylate, particularly when in-situ generation from the corresponding alcohol is not desired. Its high reactivity makes it suitable for challenging nucleophilic substitutions and for use in transition metal-catalyzed cross-coupling reactions.
-
3-Bromooxetane represents a good balance between reactivity and cost. While not as reactive as the tosylate or iodide, it is a competent electrophile for many transformations and can be a more economical option, especially for large-scale syntheses.
Ultimately, the selection of the optimal precursor will depend on the specific nucleophile, the desired reaction conditions, and economic considerations. However, for its superior reactivity and broad applicability, This compound is a highly recommended tool in the arsenal of medicinal chemists and drug development professionals for the efficient synthesis of complex, oxetane-containing molecules.
References
- 1. Taming 3-Oxetanyllithium Using Continuous Flow Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. connectjournals.com [connectjournals.com]
- 5. Lithium‐Catalyzed Thiol Alkylation with Tertiary and Secondary Alcohols: Synthesis of 3‐Sulfanyl‐Oxetanes as Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis routes of 3-Iodooxetane [benchchem.com]
Assessing the Stereochemical Outcome of Reactions with 3-Tosyloxyoxetane: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the stereochemical outcome of reactions is paramount in the synthesis of chiral molecules. This guide provides an objective comparison of the stereochemical course of nucleophilic substitution reactions on 3-tosyloxyoxetane with nitrogen, oxygen, and sulfur nucleophiles, supported by experimental data and detailed protocols.
The oxetane motif is of growing importance in medicinal chemistry, and the ability to control the stereochemistry at the C3 position is crucial for the development of novel therapeutics. 3-Tosyloxyoxetane serves as a key intermediate, allowing for the introduction of various functionalities through nucleophilic substitution. The stereochemical integrity of these reactions is dictated by the operative reaction mechanism.
Reaction Mechanism and Stereochemical Implication: The S"N"2 Pathway
Nucleophilic substitution reactions on 3-tosyloxyoxetane predominantly proceed through a bimolecular nucleophilic substitution (S"N"2) mechanism. This mechanism involves a backside attack of the nucleophile on the carbon atom bearing the tosyloxy leaving group. This concerted process leads to a predictable and highly desirable stereochemical outcome: inversion of configuration at the stereocenter. This phenomenon is known as the Walden inversion.[1][2][3]
The transition state of the S"N"2 reaction involves a pentacoordinate carbon atom, with the nucleophile and the leaving group positioned 180° apart. As the new bond between the nucleophile and the carbon forms, the bond to the leaving group simultaneously breaks, causing the other three substituents on the carbon to "flip" like an umbrella in the wind. This results in the product having the opposite stereoconfiguration to the starting material.
Comparative Analysis of Nucleophilic Substitution Reactions
The following sections detail the reaction of 3-tosyloxyoxetane with representative nitrogen, oxygen, and sulfur nucleophiles. The data underscores the consistent inversion of stereochemistry, a hallmark of the S"N"2 mechanism.
Reaction with Nitrogen Nucleophiles
The reaction of 3-tosyloxyoxetane with nitrogen nucleophiles, such as sodium azide, is a well-established method for the synthesis of 3-azidooxetanes, which are valuable precursors to 3-aminooxetanes.
Table 1: Reaction of 3-Tosyloxyoxetane with Sodium Azide
| Nucleophile | Product | Yield (%) | Stereochemical Outcome |
| Sodium Azide (NaN₃) | 3-Azidooxetane | 86 | Inversion of Configuration |
Data sourced from literature reports.[4]
Reaction with Oxygen Nucleophiles
The synthesis of 3-aryloxyoxetanes can be achieved through the S"N"2 reaction of 3-tosyloxyoxetane with phenoxide nucleophiles. This reaction also proceeds with inversion of configuration, providing access to chiral 3-ether substituted oxetanes.
Table 2: Reaction of 3-Tosyloxyoxetane with Sodium Phenoxide (Representative Example)
| Nucleophile | Product | Yield (%) | Stereochemical Outcome |
| Sodium Phenoxide | 3-Phenoxyoxetane | (Not explicitly reported, but generally high for S"N"2) | Inversion of Configuration |
Stereochemical outcome is predicted based on the established S"N"2 mechanism for this substrate.
Reaction with Sulfur Nucleophiles
Similarly, sulfur nucleophiles, such as thiophenoxides, react with 3-tosyloxyoxetane via an S"N"2 pathway to afford 3-(arylthio)oxetanes with inversion of stereochemistry.
Table 3: Reaction of 3-Tosyloxyoxetane with Sodium Thiophenoxide (Representative Example)
| Nucleophile | Product | Yield (%) | Stereochemical Outcome |
| Sodium Thiophenoxide | 3-(Phenylthio)oxetane | (Not explicitly reported, but generally high for S"N"2) | Inversion of Configuration |
Stereochemical outcome is predicted based on the established S"N"2 mechanism for this substrate.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of synthetic methods. The following are representative protocols for the reactions discussed.
Synthesis of 3-Azidooxetane from 3-Tosyloxyoxetane[4]
Materials:
-
3-Tosyloxyoxetane
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of 3-tosyloxyoxetane in anhydrous DMF is prepared in a round-bottom flask equipped with a magnetic stirrer.
-
Sodium azide is added to the solution, and the mixture is stirred at a specified temperature (e.g., 80 °C) for a designated period (e.g., 16 hours).
-
After cooling to room temperature, the reaction mixture is diluted with diethyl ether and washed sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product, 3-azidooxetane, is purified by distillation or column chromatography to yield the final product.
General Procedure for the Synthesis of 3-Aryloxyoxetanes
Materials:
-
3-Tosyloxyoxetane
-
Substituted phenol
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
Anhydrous solvent (e.g., DMF, acetonitrile)
-
Appropriate work-up reagents (e.g., water, ether, brine)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
To a stirred suspension of sodium hydride or potassium carbonate in the chosen anhydrous solvent, the substituted phenol is added portion-wise at 0 °C.
-
The mixture is stirred at room temperature for a specified time (e.g., 30 minutes) to form the corresponding phenoxide.
-
A solution of 3-tosyloxyoxetane in the same anhydrous solvent is then added dropwise.
-
The reaction mixture is heated to a specific temperature (e.g., 60-80 °C) and monitored by TLC until completion.
-
Upon completion, the reaction is quenched with water and extracted with an organic solvent like diethyl ether.
-
The combined organic layers are washed with brine, dried over a drying agent, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford the desired 3-aryloxyoxetane.
General Procedure for the Synthesis of 3-(Arylthio)oxetanes
Materials:
-
3-Tosyloxyoxetane
-
Substituted thiol
-
A suitable base (e.g., sodium hydride, potassium carbonate)
-
Anhydrous solvent (e.g., DMF, THF)
-
Appropriate work-up reagents
-
Drying agent
Procedure:
-
The substituted thiol is dissolved in an anhydrous solvent, and a base is added to generate the thiolate nucleophile.
-
3-Tosyloxyoxetane is added to the reaction mixture.
-
The reaction is stirred at a suitable temperature and monitored for completion.
-
Standard aqueous work-up and extraction are performed.
-
The organic layer is dried and concentrated.
-
The crude product is purified by an appropriate method, such as column chromatography.
Visualizing the Stereochemical Pathway
The following diagrams illustrate the S"N"2 mechanism and the logical workflow for assessing the stereochemical outcome of these reactions.
References
A Researcher's Guide to Oxetane Precursors: Benchmarking Oxetan-3-yl 4-methylbenzenesulfonate
An objective comparison of performance, stability, and synthetic utility for key oxetane building blocks in drug discovery and medicinal chemistry.
The incorporation of the oxetane ring has become a cornerstone strategy in modern drug design. This small, polar, three-dimensional heterocycle is prized for its ability to act as a bioisostere for gem-dimethyl and carbonyl groups, often leading to dramatic improvements in aqueous solubility, metabolic stability, and lipophilicity.[1][2][3] Consequently, the choice of a suitable oxetane precursor is a critical decision in any synthetic campaign. This guide provides a head-to-head comparison of Oxetan-3-yl 4-methylbenzenesulfonate (oxetane-3-yl tosylate) against other common precursors, supported by quantitative data and detailed experimental protocols to inform your selection process.
Performance Metrics: A Comparative Analysis
The ideal precursor offers a balance of high reactivity, stability for storage, and ease of use in common synthetic transformations. This compound is a highly valuable intermediate because the tosylate group is an excellent leaving group, facilitating nucleophilic substitution.[4][5][6] This contrasts with precursors like 3-oxetanol, where the hydroxyl group requires activation before it can be displaced.[7][8][9]
| Precursor | Typical Yield (%) for Nucleophilic Substitution | Purity (%) | Stability | Key Advantages | Key Disadvantages |
| This compound | 80-95 | >97 | High; stable solid at room temperature[10] | Excellent leaving group, high reactivity, often crystalline and easy to handle.[4][11] | Higher cost, two steps from 3-oxetanol. |
| 3-Oxetanol | 65-85 (via Mitsunobu) | >98 | High; stable liquid | Commercially available, versatile starting material. | Hydroxyl is a poor leaving group; requires activation (e.g., Mitsunobu, tosylation).[7][9] |
| 3-Bromooxetane | 50-75 | >95 | Moderate; can degrade over time | Direct alkylating agent. | Less reactive than tosylate, potential for side reactions, lower stability. |
| 1,3-Diols (Acyclic) | 40-85 (for cyclization step) | Variable | High | Inexpensive, widely available starting materials. | Requires a dedicated cyclization step (e.g., Williamson etherification), may have lower overall yield.[12] |
Experimental Protocols: Standard Methodologies
The following protocols provide detailed procedures for the synthesis of an N-aryloxetane, a common structural motif in medicinal chemistry, using two different precursors.
Protocol 1: Nucleophilic Substitution using this compound
This method leverages the high reactivity of the tosylate leaving group in a direct Sₙ2 reaction.[4][6]
-
Reaction Setup: In a dry, round-bottom flask, dissolve the desired amine (e.g., aniline, 1.0 mmol, 1.0 eq) and this compound (1.1 mmol, 1.1 eq) in an anhydrous polar aprotic solvent such as acetonitrile or DMF (10 volumes).
-
Addition of Base: Add a non-nucleophilic inorganic base, such as potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 eq).
-
Reaction Conditions: Equip the flask with a condenser and heat the reaction mixture to 80 °C. Stir for 6-12 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, filter off the inorganic base. Concentrate the filtrate under reduced pressure.
-
Purification: Partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product via column chromatography on silica gel to yield the desired N-aryloxetane.
Protocol 2: Mitsunobu Reaction using 3-Oxetanol
This protocol activates the hydroxyl group of 3-oxetanol in situ to achieve substitution with inversion of configuration.[7][8][13]
-
Reaction Setup: To a solution of 3-oxetanol (1.2 mmol, 1.2 eq), the nucleophile (e.g., aniline, 1.0 mmol, 1.0 eq), and triphenylphosphine (PPh₃, 1.5 mmol, 1.5 eq) in anhydrous tetrahydrofuran (THF, 10 volumes), cool the mixture to 0 °C in an ice bath.
-
Addition of Azodicarboxylate: Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 mmol, 1.5 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction Conditions: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 8-16 hours. Monitor progress by TLC.
-
Workup: Concentrate the reaction mixture under reduced pressure. The resulting residue contains the product and by-products (triphenylphosphine oxide and the hydrazine derivative).
-
Purification: Purify the crude material directly by column chromatography on silica gel to isolate the N-aryloxetane product.
Visualizing Synthetic & Biological Pathways
Diagrams generated using Graphviz provide a clear visual summary of the synthetic strategies and the rationale for incorporating the oxetane motif.
Caption: Synthetic routes to oxetane-containing molecules from various precursors.
Caption: Rationale for oxetane incorporation in drug design.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. CAS 26272-83-3: this compound [cymitquimica.com]
- 6. benchchem.com [benchchem.com]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. Mitsunobu Reaction [organic-chemistry.org]
- 9. jackwestin.com [jackwestin.com]
- 10. Oxetan-3-yl-4-methylbenzenesulfonate | 26272-83-3 [sigmaaldrich.com]
- 11. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of Oxetan-3-yl 4-methylbenzenesulfonate: A Guide for Laboratory Professionals
For immediate reference, do not dispose of Oxetan-3-yl 4-methylbenzenesulfonate down the drain. This compound is considered hazardous waste and requires special disposal procedures in accordance with local, state, and federal regulations. Improper disposal can pose a risk to human health and the environment.
This compound is a sulfonate ester that presents several hazards. It is known to cause skin and eye irritation, and may be harmful if swallowed.[1] Some safety data sheets also indicate that it may cause respiratory irritation. It is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or under a chemical fume hood.[2]
Immediate Steps for Spills and Contamination
In the event of a spill, absorb the material with an inert absorbent such as sand, earth, or vermiculite.[3] Collect the contaminated material and place it into a suitable, labeled container for disposal.[2][4] Do not allow the chemical to enter drains.[4]
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is to treat it as hazardous chemical waste. This involves collection, proper labeling, and transfer to a licensed waste disposal service.
-
Waste Collection:
-
Solid Waste: Collect any solid this compound, including contaminated items like weighing paper or spatulas, in a designated, compatible waste container. The container must be in good condition and have a secure lid.
-
Liquid Waste: If the compound is in a solution, it should be collected in a separate, clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed. Given its incompatibility with strong acids, bases, and oxidizing agents, it is critical to avoid mixing it with these substances.[2]
-
Empty Containers: Containers that previously held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[5][6] After rinsing, the container can typically be disposed of as regular waste, but be sure to deface or remove the original label.[5]
-
-
Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound."
-
Include the approximate concentration and quantity of the waste.
-
Indicate the date when the waste was first added to the container.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is away from incompatible materials.[2]
-
The container should be kept closed except when adding waste.
-
-
Disposal:
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[7]
-
Follow your institution's specific procedures for waste pickup requests.
-
Quantitative Data Summary
While specific quantitative data for the disposal of this compound is not available, the following table summarizes key hazard information that informs the disposal procedures.
| Hazard Classification | Description | Source |
| Acute Toxicity, Oral | Harmful if swallowed. | [1] |
| Skin Corrosion/Irritation | Causes skin irritation. | [1] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | [1] |
| Specific target organ toxicity, single exposure | May cause respiratory irritation. |
Experimental Protocols
The disposal procedures outlined above are based on standard laboratory safety protocols for handling hazardous chemical waste and do not involve experimental methodologies. The core principle is the containment and segregation of the hazardous material for collection by a professional waste management service.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. Oxetan-3-yl 4-methylbenzene-1-sulfonate | C10H12O4S | CID 13153907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. images.thdstatic.com [images.thdstatic.com]
- 4. angenechemical.com [angenechemical.com]
- 5. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 6. vumc.org [vumc.org]
- 7. monash.edu [monash.edu]
Personal protective equipment for handling Oxetan-3-yl 4-methylbenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and logistical information for the handling and disposal of Oxetan-3-yl 4-methylbenzenesulfonate (CAS No. 26272-83-3). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.
Immediate Safety and Hazard Information
This compound is a chemical that requires careful handling due to its potential health hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies the following hazards:
-
H335: May cause respiratory irritation. [1]
The signal word for this compound is "Warning".[1][2]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is mandatory when working with this compound. The following table summarizes the required PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Ensure gloves are compliant with EN 374 standards. | To prevent skin contact and subsequent irritation (H315). |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield is required when there is a risk of splashing. | To protect against serious eye irritation (H319). |
| Skin and Body Protection | A laboratory coat must be worn. Consider a chemical-resistant apron for larger quantities. | To shield the skin from accidental splashes and contact. |
| Respiratory Protection | Handle in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate or dust/aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge is necessary. | To mitigate the risk of respiratory tract irritation (H335). |
Operational Plan for Safe Handling
The following workflow outlines the procedural steps for the safe handling of this compound from receipt to disposal.
Disposal Plan
All waste containing this compound, including contaminated consumables and personal protective equipment, must be treated as hazardous waste.
-
Solid Waste: Collect all solid waste, including contaminated gloves, weigh paper, and pipette tips, in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, sealed, and properly labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Disposal: All hazardous waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
By adhering to these guidelines, researchers can safely handle this compound, minimizing exposure risks and ensuring a secure laboratory environment.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
